molecular formula C10H16 B3422139 (-)-alpha-Pinene CAS No. 2437-95-8

(-)-alpha-Pinene

Cat. No.: B3422139
CAS No.: 2437-95-8
M. Wt: 136.23 g/mol
InChI Key: GRWFGVWFFZKLTI-UHFFFAOYSA-N
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Description

(-)-alpha-Pinene is an organic monoterpene and one of the two isomers of pinene, characterized by a bicyclic structure with a strained four-membered ring . This compound is a clear, colorless liquid with a characteristic pine-like aroma and is a major component emitted by coniferous trees, as well as a constituent found in the essential oils of rosemary and other plants . It is insoluble in water but miscible with ethanol and other organic solvents . For researchers, this compound presents a versatile molecule for investigating a wide spectrum of biological activities. It has demonstrated significant anti-inflammatory properties in preclinical models, shown to act through the suppression of the MAPK and NF-κB signaling pathways in macrophages . Its role as a positive allosteric modulator of GABAA receptors at the benzodiazepine binding site suggests potential neuropharmacological applications . Furthermore, this compound exhibits antimicrobial and antifungal effects, with studies indicating it can modulate antibiotic resistance and inhibit the growth of various bacterial and Candida strains . It also acts as an acetylcholinesterase inhibitor, which may contribute to cognitive research and the study of memory . Additional areas of research interest include its antitumor potential, with studies showing it can induce apoptosis and cell cycle arrest in human cancer cell lines , as well as its synergistic effects with chemotherapeutic agents like paclitaxel . The compound's role in atmospheric chemistry, as it reacts with ozone and hydroxyl radicals to form secondary organic aerosols, is another key field of study . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic uses, or for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]hept-2-ene
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InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3
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InChI Key

GRWFGVWFFZKLTI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC2CC1C2(C)C
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Molecular Formula

C10H16
Record name ALPHA-PINENE
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Related CAS

6993-66-4
Record name Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, dimer
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DSSTOX Substance ID

DTXSID4026501
Record name alpha-Pinene
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Molecular Weight

136.23 g/mol
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Physical Description

Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent., Liquid, Colorless liquid with an odor of turpentine; [HSDB], Colourless mobile liquid; warm, resinous, pine-like aroma
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Boiling Point

313.2 °F at 760 mmHg (NTP, 1992), 156 °C at 760 mm Hg
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Flash Point

91 °F (NTP, 1992), 33 °C, 91 °F (33 °C) (CLOSED CUP)
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Solubility

ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE, Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils, In water, 2.49 mg/L at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.858 (USCG, 1999) - Less dense than water; will float, Density: 0.8592 at 20 °C/4 °C, DENSITY: 0.8625 AT 15 °C, 0.855-0.860
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Vapor Density

4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1)
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Vapor Pressure

10 mmHg at 99.1 °F (NTP, 1992), 4.75 [mmHg], 4.75 mm Hg at 25 °C
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Color/Form

Colorless, transparent liquid, COLORLESS, MOBILE LIQUID

CAS No.

80-56-8, 25766-18-1, 2437-95-8
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Melting Point

-67 °F (NTP, 1992), -62.5 °C
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Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Abundance of (-)-α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Pinene, a prominent bicyclic monoterpene, is widely distributed throughout the plant kingdom and is a significant component of many essential oils. This technical guide provides a comprehensive overview of the natural sources and abundance of (-)-α-Pinene, focusing on quantitative data from various plant families. Detailed experimental protocols for the extraction, separation, and quantification of this chiral molecule are presented, including hydrodistillation, chiral gas chromatography-mass spectrometry (GC-MS), and proton nuclear magnetic resonance (¹H-NMR). Furthermore, this guide elucidates the molecular mechanisms underlying the biological activities of (-)-α-Pinene, with a focus on its anti-inflammatory and antimicrobial properties. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic potential.

Natural Sources and Abundance of (-)-α-Pinene

(-)-α-Pinene is a major constituent of the essential oils of numerous plant species. Its abundance can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant utilized. Coniferous trees, particularly those of the Pinus genus, are among the most well-known and abundant sources.[1] The Lamiaceae family, which includes herbs like rosemary, also contains significant quantities of this monoterpene.[1]

Below is a summary of the quantitative abundance of α-pinene in the essential oils of various plant families. It is important to note that while many studies report on α-pinene, not all specify the enantiomeric form. However, (-)-α-pinene is the more common enantiomer found in many European pine species and other plants.[2]

Plant FamilySpeciesPlant Part(-)-α-Pinene Abundance (%)Reference(s)
Pinaceae Pinus sylvestrisNeedles19.5 - 42.7
Pinus mugoNeedles2.6 - 54.6
Pinus ponderosaNeedles10.4 - 31.2
Juniperus oxycedrus36.7[3]
Lamiaceae Rosmarinus officinalisAerial Parts11.5 - 24.3
Hyptis spicigeraHigh concentration[1]
Annonaceae Dasymaschalon longiusculumLeaves28.9[1]
Goniothalamus macrocalyxLeaves50.0[1]
Apiaceae Foeniculum vulgareLeaves20.0[1]
Ferulago campestrisFruit and RootsPresent[1]
Asteraceae SantriatrimeraHighest content reported[1]
Burseraceae Various speciesPresent[1]
Euphorbiaceae Various speciesPresent[1]
Myrtaceae Eucalyptus speciesPresent

Experimental Protocols

Extraction of Essential Oils: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.[4]

Methodology:

  • Plant Material Preparation: The plant material (e.g., leaves, needles, twigs, or wood) is harvested and, if necessary, air-dried in a shaded, well-ventilated area to reduce moisture content. The dried material is then comminuted (ground or chopped) to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask and fully submerged in distilled water. The flask is then connected to the Clevenger apparatus, which consists of a condenser and a collection burette.

  • Distillation: The water in the flask is heated to boiling. The resulting steam passes through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture rises into the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.

  • Separation: The condensed liquid, a mixture of water and essential oil, flows into the collection burette. As essential oils are generally immiscible with water and have a different density, they will form a separate layer, which can then be collected.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass vials at a low temperature (e.g., 4°C) to prevent degradation.

G Experimental Workflow: Hydrodistillation plant Plant Material (Leaves, Wood, etc.) grinding Grinding/Chopping plant->grinding flask Round-Bottom Flask with Water grinding->flask heating Heating to Boiling flask->heating Heat clevenger Clevenger Apparatus vaporization Vaporization of Water and Essential Oil heating->vaporization condenser Condenser vaporization->condenser condensation Condensation condenser->condensation separation Separation of Oil and Water condensation->separation oil Essential Oil separation->oil drying Drying with Na2SO4 oil->drying storage Storage drying->storage

Workflow for essential oil extraction via hydrodistillation.
Quantification of (-)-α-Pinene: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is the gold standard for separating and quantifying enantiomers like (-)-α-Pinene.

Methodology:

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., n-hexane or dichloromethane) to an appropriate concentration. An internal standard may be added for more accurate quantification.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used. A chiral capillary column is essential for the separation of the enantiomers. A common choice is a column coated with a derivatized cyclodextrin, such as Rt-βDEXse.[5]

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to vaporize the sample. A split injection mode is often used.

  • Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the chiral column. The temperature of the column is controlled by a temperature program (e.g., starting at 60°C and ramping up to 200°C at a rate of 2°C/min) to achieve optimal separation of the different compounds in the essential oil, including the (-)-α-pinene and (+)-α-pinene enantiomers.[6]

  • Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of the resulting ions, providing a mass spectrum for each compound.

  • Quantification: The concentration of (-)-α-pinene is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated using standards of known concentrations.

G Experimental Workflow: Chiral GC-MS Analysis sample Essential Oil Sample dilution Dilution in Solvent sample->dilution injection GC Injection dilution->injection separation Chiral Column Separation injection->separation Temperature Program detection MS Detection separation->detection quantification Quantification detection->quantification result (-)-α-Pinene Concentration quantification->result

Workflow for the quantification of (-)-α-pinene using chiral GC-MS.
Quantification of (-)-α-Pinene: Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy offers a rapid and non-destructive method for the quantification of major components in essential oils.[7]

Methodology:

  • Sample Preparation: A precisely weighed amount of the essential oil sample is dissolved in a deuterated solvent (e.g., CDCl₃). A known amount of an internal standard (e.g., maleic anhydride (B1165640) or 1,4-dioxane) is added. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • NMR Acquisition: The ¹H-NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters to be optimized for quantitative analysis include the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons being quantified, and the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected.

  • Quantification: The concentration of (-)-α-pinene is determined by comparing the integral of a well-resolved signal of α-pinene (e.g., the vinylic proton signal) to the integral of a known signal from the internal standard. The amount of the analyte is calculated using the following formula:

    Amount (analyte) = [Integral (analyte) / Number of Protons (analyte)] × [Number of Protons (standard) / Integral (standard)] × [Molar Mass (analyte) / Molar Mass (standard)] × Amount (standard)

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Activity: Suppression of MAPK and NF-κB Pathways

(-)-α-Pinene has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, α-pinene has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Specifically, α-pinene can inhibit the phosphorylation of p38 MAPK and JNK, which are crucial upstream kinases in the inflammatory cascade. By inhibiting these MAPKs, α-pinene prevents the subsequent activation of the NF-κB pathway. This involves the inhibition of the degradation of IκBα, the inhibitory protein of NF-κB. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a downregulation of the expression of pro-inflammatory genes.

G Anti-inflammatory Signaling Pathway of (-)-α-Pinene LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK alpha_pinene (-)-α-Pinene alpha_pinene->p38 alpha_pinene->JNK NFkB NF-κB (p65/p50) p38->NFkB JNK->NFkB IkBa IκBα IKK->IkBa Phosphorylation & Degradation IkBa->NFkB nucleus Nucleus NFkB->nucleus Translocation proinflammatory Pro-inflammatory Genes (TNF-α, IL-6) nucleus->proinflammatory Transcription

(-)-α-Pinene inhibits the LPS-induced inflammatory response.
Antimicrobial Activity: Membrane Disruption and Heat Shock Response

The antimicrobial activity of (-)-α-pinene is attributed to its ability to disrupt the structural integrity and function of microbial cell membranes. As a lipophilic compound, it can partition into the lipid bilayer of bacterial and fungal cell membranes, leading to an increase in membrane fluidity and permeability. This disruption of the membrane potential and inhibition of cellular respiration ultimately leads to cell death.

Furthermore, studies have shown that α-pinene can induce a heat shock response in bacteria.[8] This involves the upregulation of heat shock proteins (HSPs), which are molecular chaperones that play a role in protein folding and repair. The induction of the heat shock response is indicative of cellular stress caused by α-pinene, likely due to protein misfolding and aggregation resulting from membrane damage and other cellular insults.

G Antimicrobial Mechanism of (-)-α-Pinene cluster_0 Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability cell_death Cell Death cytoplasm->cell_death HSPs Heat Shock Proteins (HSPs) protein Cellular Proteins misfolded_protein Misfolded Proteins protein->misfolded_protein misfolded_protein->HSPs Induces alpha_pinene (-)-α-Pinene alpha_pinene->membrane Disruption alpha_pinene->protein Induces Misfolding

(-)-α-Pinene exerts antimicrobial effects via membrane disruption.

Conclusion

(-)-α-Pinene is a readily available natural product with a diverse range of biological activities that hold significant promise for the development of new therapeutic agents. This technical guide has provided a detailed overview of its natural sources, methods for its extraction and quantification, and the molecular mechanisms underlying its anti-inflammatory and antimicrobial effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unlock the full therapeutic potential of this versatile monoterpene. Further research into the specific molecular targets and clinical efficacy of (-)-α-Pinene is warranted to translate its promising preclinical activities into novel therapeutic applications.

References

The Biosynthesis of (-)-α-Pinene in Pine Trees: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of (-)-α-Pinene, a prominent monoterpene in the oleoresin of pine trees and a molecule of significant interest for its chemical properties and potential pharmaceutical applications. This document details the core biosynthetic pathway, the enzymes involved, its regulation, and the experimental methodologies used to elucidate this critical aspect of pine tree biochemistry.

The Core Biosynthetic Pathway

The biosynthesis of (-)-α-Pinene in pine trees originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway in the plastids of plant cells.

The key steps in the formation of (-)-α-Pinene are:

  • Geranyl Diphosphate (B83284) (GPP) Synthesis: IPP and DMAPP are condensed in a head-to-tail fashion by the enzyme geranyl diphosphate synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP).

  • Cyclization by (-)-α-Pinene Synthase: GPP serves as the substrate for the pivotal enzyme, (-)-α-pinene synthase. This enzyme catalyzes a complex cyclization reaction, converting the linear GPP molecule into the bicyclic structure of (-)-α-pinene. It is important to note that distinct enzymes are responsible for the formation of the (+) and (-) enantiomers of α-pinene.[1][2]

The generally accepted mechanism for the cyclization of GPP to (-)-α-pinene involves the isomerization of GPP to linaloyl pyrophosphate (LPP), followed by a series of carbocation rearrangements and the final deprotonation to yield the α-pinene skeleton.

Below is a diagram illustrating the biosynthetic pathway from GPP to (-)-α-Pinene.

Biosynthesis_of_alpha_Pinene cluster_enzyme (-)-α-Pinene Synthase GPP Geranyl Diphosphate (GPP) LPP Linaloyl Pyrophosphate (LPP) GPP->LPP Isomerization Pinyl_Cation Pinyl Cation LPP->Pinyl_Cation Cyclization alpha_Pinene (-)-α-Pinene Pinyl_Cation->alpha_Pinene Deprotonation

Caption: Biosynthesis of (-)-α-Pinene from Geranyl Diphosphate.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of (-)-α-Pinene.

Table 1: Kinetic Properties of Monoterpene Synthases

Enzyme SourceSubstrateK_m (µM)Reference
Pinus taeda (Loblolly Pine) - mixture of monoterpene synthasesGeranyl Diphosphate~3[1]
Abies grandis (Grand Fir) - pinene synthase (mixed α/β)Geranyl DiphosphateNot specified
Picea abies (Norway Spruce) - pinene synthase (mixed α/β)Geranyl DiphosphateNot specified
Cannabis sativa - (+)-α-pinene synthaseGeranyl Diphosphate10.5[3]
Salvia officinalis - sabinene (B1680474) synthaseGeranyl Diphosphate9.08 ± 1.26[4]

Note: Specific kinetic data for purified (-)-α-pinene synthase from pine is limited in the literature. The provided data offers a comparative context.

Table 2: Precursor Pool Concentrations

Plant SpeciesTissueCompoundConcentrationReference
VariousLeavesDMADPLow, detectable[5]
VariousLeavesGPPDetectable[5]
Pinus sylvestrisNeedlesCarotenoids (downstream products)26.10 - 47.98 µg/g[6]

Note: Direct quantification of GPP pools in pine tissues actively synthesizing (-)-α-pinene is challenging and not widely reported. The data on downstream products provides an indirect measure of metabolic flux.

Regulation of (-)-α-Pinene Biosynthesis

The biosynthesis of (-)-α-Pinene is a regulated process, often induced as a defense mechanism against herbivores and pathogens. The plant hormone methyl jasmonate (MeJA) is a key signaling molecule in this induction.

The proposed signaling pathway is as follows:

  • Stimulus: External stimuli, such as insect feeding or pathogen attack, trigger the production of jasmonic acid (JA), which is then converted to its volatile methyl ester, MeJA.

  • Signal Perception: MeJA is perceived by cellular receptors, initiating a signaling cascade.

  • Transcription Factor Activation: The signaling cascade leads to the activation of specific transcription factors, primarily from the WRKY and MYB families.

  • Gene Expression: These activated transcription factors bind to the promoter regions of terpene synthase genes, including the gene encoding (-)-α-pinene synthase, leading to their increased transcription and subsequent translation into functional enzymes.

  • Increased Biosynthesis: The upregulation of (-)-α-pinene synthase results in an increased production of (-)-α-Pinene, contributing to the plant's chemical defense.

A diagram of the proposed MeJA signaling pathway is presented below.

MeJA_Signaling_Pathway Stimulus Insect Attack / Pathogen MeJA Methyl Jasmonate (MeJA) Stimulus->MeJA Receptor MeJA Receptor MeJA->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade WRKY_MYB WRKY & MYB Transcription Factors Signaling_Cascade->WRKY_MYB Gene_Expression (-)-α-Pinene Synthase Gene Expression WRKY_MYB->Gene_Expression Enzyme_Synthesis Enzyme Synthesis Gene_Expression->Enzyme_Synthesis alpha_Pinene_Production Increased (-)-α-Pinene Production Enzyme_Synthesis->alpha_Pinene_Production

Caption: Proposed Methyl Jasmonate signaling pathway for (-)-α-Pinene biosynthesis.

Experimental Protocols

This section details the methodologies for key experiments in the study of (-)-α-Pinene biosynthesis.

Expression and Purification of Recombinant (-)-α-Pinene Synthase

This protocol describes the expression of (-)-α-pinene synthase in E. coli and its purification using affinity chromatography.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET-28a) containing the (-)-α-pinene synthase gene

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture of LB medium with a single colony and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 16-25°C) for several hours to overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged (-)-α-pinene synthase with elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity and concentration.

In Vitro Enzyme Activity Assay

This protocol outlines a method to determine the activity of the purified (-)-α-pinene synthase.

Materials:

  • Purified (-)-α-pinene synthase

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT)

  • Geranyl diphosphate (GPP) substrate

  • Organic solvent for extraction (e.g., hexane (B92381) or pentane)

  • Internal standard (e.g., isobutylbenzene (B155976) or n-dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up the reaction mixture in a glass vial containing the assay buffer and the purified enzyme.

  • Initiate the reaction by adding GPP to a final concentration of approximately 10-50 µM.

  • Overlay the reaction mixture with an equal volume of the organic solvent containing the internal standard to trap the volatile product.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

  • Stop the reaction by vortexing to ensure complete extraction of the product into the organic layer.

  • Separate the organic layer.

  • Analyze the organic extract by GC-MS to identify and quantify the (-)-α-pinene produced relative to the internal standard.

Experimental Workflow

The following diagram illustrates a general workflow for the identification and characterization of the (-)-α-Pinene biosynthesis pathway.

Experimental_Workflow cluster_A Gene Identification cluster_B Protein Expression & Purification cluster_C Enzyme Characterization cluster_D In Vivo Studies A1 Pine Tissue Collection A2 RNA Extraction A1->A2 D1 Quantify (-)-α-Pinene in Pine Tissues A1->D1 D3 Metabolite Profiling A1->D3 A3 cDNA Synthesis A2->A3 D2 Gene Expression Analysis (qRT-PCR) under Different Conditions A2->D2 A4 PCR with Degenerate Primers or Homology-Based Cloning A3->A4 A5 Sequence Putative (-)-α-Pinene Synthase Gene A4->A5 B1 Clone Gene into Expression Vector A5->B1 B2 Transform E. coli B1->B2 B3 Induce Protein Expression B2->B3 B4 Purify Recombinant Protein (e.g., Ni-NTA) B3->B4 C1 In Vitro Enzyme Assay with GPP B4->C1 C2 Product Identification by GC-MS C1->C2 C3 Kinetic Analysis (Km, Vmax) C1->C3

Caption: General experimental workflow for studying (-)-α-Pinene biosynthesis.

References

Enantioselective Biological Activities of Alpha-Pinene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-pinene (B124742), a bicyclic monoterpene, is a major constituent of the essential oils of many coniferous trees and other plants.[1] It exists as two enantiomers, (+)-α-pinene and (-)-α-pinene, which are non-superimposable mirror images of each other.[2] While structurally similar, these enantiomers often exhibit distinct biological and pharmacological activities, a phenomenon known as enantioselectivity. This technical guide provides an in-depth analysis of the enantioselective biological activities of alpha-pinene isomers, focusing on antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced therapeutic potential of these chiral molecules.

Antimicrobial Activity

The antimicrobial properties of α-pinene enantiomers have been a subject of significant research, with studies revealing clear enantioselective effects against various pathogens.

Quantitative Data on Antimicrobial Activity

A notable study demonstrated that only the positive enantiomers of α-pinene exhibited significant antimicrobial activity against a range of fungi and bacteria.[3][4] The minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC) values highlight this selectivity. In contrast, the negative enantiomers showed no antimicrobial activity at concentrations up to 20 mg/mL.[3][4]

Microorganism(+)-α-Pinene MIC (µg/mL)(-)-α-Pinene MIC (µg/mL)Reference
Candida albicans117 - 4,150>20,000[3][4]
Cryptococcus neoformans117 - 4,150>20,000[3][4]
Rhizopus oryzae117 - 4,150>20,000[3][4]
Methicillin-resistant Staphylococcus aureus (MRSA)117 - 4,150>20,000[3][4]

Further studies have shown that (+)-α-pinene can eliminate 100% of Candida albicans inoculum within 60 minutes, whereas a bactericidal effect against MRSA was observed after 6 hours.[3][4][5] Interestingly, some research indicates that the (-)-enantiomer of α-pinene is more effective against 18 out of 25 different bacteria, while the (+)-isomer is more potent against 19 out of 20 different Listeria monocytogenes strains.[6][7]

Experimental Protocols

The MIC of α-pinene enantiomers is typically determined using a broth microdilution method.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microbial_Suspension Prepare standardized microbial suspension Inoculation Inoculate microtiter plates with microbial suspension and test compounds Microbial_Suspension->Inoculation Serial_Dilution Perform serial dilutions of α-pinene enantiomers Serial_Dilution->Inoculation Incubate Incubate plates at appropriate temperature and duration Inoculation->Incubate Visual_Inspection Visually inspect for microbial growth Incubate->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for Minimal Inhibitory Concentration (MIC) Determination.

Protocol:

  • Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The α-pinene enantiomers are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the α-pinene enantiomer that completely inhibits visible growth of the microorganism.

This assay evaluates the rate at which an antimicrobial agent kills a microbial population.

Protocol:

  • A bacterial or fungal suspension of a known concentration is prepared.

  • The (+)-α-pinene is added to the suspension at its predetermined MIC.

  • Aliquots are removed at specific time intervals (e.g., 0, 30, 60, 120 minutes, and up to 24 hours).

  • Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates.

  • After incubation, the number of colony-forming units (CFU) is counted to determine the percentage of surviving microorganisms over time.

Anti-inflammatory Activity

The anti-inflammatory properties of α-pinene enantiomers have been investigated, with studies pointing towards the superior activity of the (+)-enantiomer.

Quantitative Data on Anti-inflammatory Activity

In human chondrocytes, (+)-α-pinene demonstrated more potent inhibition of inflammatory and catabolic pathways induced by interleukin-1β (IL-1β) compared to (-)-α-pinene.[8] Specifically, (+)-α-pinene was more effective at inhibiting the activation of NF-κB and JNK, as well as the expression of inflammatory (iNOS) and catabolic (MMP-1 and -13) genes.[8] Another study reported a significant anti-inflammatory effect of α-pinene in a carrageenan-induced paw edema model in rats, with an ED50 of 0.039 mL/kg.[9]

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of α-pinene are mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.[10][11]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS / IL-1β MAPK MAPKs LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 Alpha_Pinene (+)-α-Pinene Alpha_Pinene->MAPK Inhibits Alpha_Pinene->NFkB Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by (+)-α-pinene.

Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or IL-1β, intracellular signaling cascades involving Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) are activated.[11] This leads to the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[11] Alpha-pinene, particularly the (+)-enantiomer, exerts its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the expression and release of these inflammatory molecules.[8][11]

Experimental Protocols

This is a classic in vivo model for evaluating acute inflammation.

Protocol:

  • Rodents are divided into control and treatment groups.

  • The treatment groups receive varying doses of α-pinene enantiomers intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • After a set time, a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce inflammation.

  • Paw volume is measured at different time points post-carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Acetylcholinesterase (AChE) Inhibition

Both enantiomers of α-pinene have been shown to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests a potential role for α-pinene in managing neurodegenerative diseases like Alzheimer's disease.

Quantitative Data on AChE Inhibition

Studies have reported the acetylcholinesterase inhibitory activity of both (+)- and (-)-α-pinene. One study reported IC50 values of 0.40 mM and 0.44 mM for the (+) and (-) enantiomers, respectively, indicating comparable potency.[12] Another study found that both enantiomers were potent uncompetitive inhibitors of AChE.[13]

EnantiomerIC50 (mM)Reference
(+)-α-Pinene0.40[12]
(-)-α-Pinene0.44[12][13]
Experimental Protocols

This spectrophotometric method is widely used to screen for AChE inhibitors.

AChE_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis Enzyme_Solution Prepare AChE enzyme solution Pre_incubation Pre-incubate enzyme with inhibitor Enzyme_Solution->Pre_incubation Substrate_Solution Prepare substrate (ATCI) and Ellman's reagent (DTNB) Reaction_Initiation Initiate reaction by adding substrate Substrate_Solution->Reaction_Initiation Inhibitor_Dilutions Prepare serial dilutions of α-pinene enantiomers Inhibitor_Dilutions->Pre_incubation Pre_incubation->Reaction_Initiation Incubate_RT Incubate at room temperature Reaction_Initiation->Incubate_RT Spectrophotometry Measure absorbance at 412 nm Incubate_RT->Spectrophotometry IC50_Calculation Calculate percentage inhibition and determine IC50 Spectrophotometry->IC50_Calculation

Caption: Workflow for In Vitro Acetylcholinesterase Inhibition Assay.

Protocol:

  • Reagent Preparation: Solutions of acetylcholinesterase, the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) are prepared in a suitable buffer. Serial dilutions of the α-pinene enantiomers are also prepared.

  • Reaction Mixture: The enzyme solution is pre-incubated with the α-pinene enantiomer for a specific period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI) and DTNB.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Conclusion

The biological activities of α-pinene are clearly enantioselective, with the (+)- and (-)-isomers often exhibiting different potencies and even opposing effects. The research highlighted in this guide demonstrates that (+)-α-pinene is generally the more active enantiomer in terms of antimicrobial and anti-inflammatory activities, while both enantiomers show comparable inhibitory effects on acetylcholinesterase. This enantioselectivity underscores the importance of using enantiomerically pure compounds in research and drug development to fully elucidate their therapeutic potential and to ensure the desired pharmacological outcomes. Further investigation into the specific molecular targets and mechanisms of action for each enantiomer will be crucial for the rational design of novel therapeutics based on the α-pinene scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Atmospheric Role and Oxidation Products of (-)-α-Pinene

Abstract

(-)-α-Pinene, the most abundant monoterpene emitted from terrestrial vegetation, plays a pivotal role in atmospheric chemistry.[1] Its atmospheric oxidation by various radicals leads to the formation of a complex array of gas- and particle-phase products, significantly contributing to the formation of secondary organic aerosol (SOA). Understanding the intricate reaction mechanisms, product distributions, and the factors influencing them is crucial for accurately modeling air quality, climate, and the atmospheric lifecycle of biogenic volatile organic compounds (BVOCs). This guide provides a comprehensive overview of the atmospheric chemistry of (-)-α-pinene, detailing its primary oxidation pathways, the resulting oxidation products, and the experimental methodologies employed to study these processes.

Atmospheric Significance of (-)-α-Pinene

As the most abundant monoterpene, α-pinene contributes approximately 6.6% to the global emission of BVOCs.[1] In the atmosphere, α-pinene is highly reactive, with its primary sinks being reactions with the hydroxyl radical (OH) during the daytime, ozone (O₃), and the nitrate (B79036) radical (NO₃) at night.[1][2][3][4] These oxidation processes initiate a cascade of reactions that produce a wide range of oxygenated organic molecules. Many of these products have low volatility and can partition into the particle phase, leading to the formation and growth of SOA.[5][6] Monoterpene-derived SOA can constitute a significant fraction of the total atmospheric aerosol load, impacting Earth's radiative balance and cloud formation processes.[5]

Primary Atmospheric Oxidation Pathways

The atmospheric degradation of (-)-α-pinene is initiated by its reaction with key atmospheric oxidants. The primary pathways are detailed below.

Oxidation by the Hydroxyl Radical (OH)

During the daytime, the reaction with the hydroxyl radical is a major sink for α-pinene.[1] This reaction proceeds primarily through the addition of the OH radical to the double bond, forming a hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen to form a peroxy radical (RO₂). The fate of this RO₂ radical is crucial in determining the final product distribution and is influenced by the concentration of nitrogen oxides (NOₓ).

The major products of the α-pinene + OH reaction include pinonaldehyde, acetone, and formaldehyde.[1] However, the reported yields of these products can vary significantly depending on the experimental conditions.[1]

Ozonolysis

The reaction of α-pinene with ozone is a significant oxidation pathway, particularly in forested regions.[7] This reaction proceeds through the formation of a primary ozonide, which quickly decomposes into a Criegee intermediate and a carbonyl compound.[8] The stabilized Criegee intermediate can then react with various atmospheric species, leading to a diverse range of products.

Key products from the ozonolysis of α-pinene include pinonaldehyde, as well as carboxylic acids like pinic acid and pinonic acid, which are important contributors to SOA formation.[7][9]

Oxidation by the Nitrate Radical (NO₃)

During the nighttime, in the absence of sunlight, the reaction with the nitrate radical becomes a dominant loss process for α-pinene, especially in regions with both biogenic and anthropogenic emissions.[2][3] The reaction begins with the addition of the NO₃ radical to the double bond, forming a nitrooxy alkyl radical, which then reacts with O₂ to form a nitrooxy peroxy radical (nRO₂).[2][3]

The fate of the nRO₂ radical dictates the subsequent chemistry. Reactions of nRO₂ with other peroxy radicals (RO₂) can lead to the formation of low-volatility dimers, which are a major contributor to SOA from this pathway.[2][3][10] The reaction of nRO₂ with the hydroperoxy radical (HO₂) can form pinene nitrooxy hydroperoxide (PNP).[2][3]

Oxidation by the Chlorine Radical (Cl)

While generally less significant than the other oxidants on a global scale, the reaction of α-pinene with chlorine radicals can be important in coastal and marine environments, as well as in continental regions with sources of chlorine.[11] This reaction pathway can lead to the formation of chlorinated organic compounds and highly oxygenated molecules (HOMs), which can contribute to SOA formation.[11]

Quantitative Data on Oxidation Products and SOA Yields

The yields of various oxidation products and the overall secondary organic aerosol (SOA) mass yield are critical parameters for atmospheric models. The following tables summarize some of the reported quantitative data from various studies.

Table 1: Gaseous Oxidation Product Yields from (-)-α-Pinene Oxidation
OxidantProductMolar Yield (%)Experimental ConditionsReference
OHPinonaldehyde5 ± 3Low NOₓ[1]
OHPinonaldehyde6 - 87Various[1]
OHAcetone19 ± 6Low NOₓ[1]
OHFormaldehyde11 ± 5Low NOₓ[1]
NO₃Pinene Nitrooxy Hydroperoxide (PNP)58 ± 20nRO₂ + HO₂ pathway[2][3]
Table 2: Secondary Organic Aerosol (SOA) Mass Yields from (-)-α-Pinene Oxidation
OxidantSOA Yield (%)Experimental ConditionsReference
Photooxidation32.4 ± 0.4Purified air matrix[5]
Photooxidation42.3 ± 5.3Ambient air matrix[5]
NO₃~0High [NO₃][3][12]
NO₃56 ± 7nRO₂ + RO₂ pathway[3]
NO₃65 ± 9nRO₂ + nRO₂ pathway[2][10]
ClComparable to O₃ and NO₃ oxidationLow NOₓ, no inorganic seed[11]

Experimental Protocols

The study of (-)-α-pinene atmospheric oxidation relies on a variety of sophisticated experimental techniques.

Smog Chamber Experiments

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions. A typical experiment involves:

  • Chamber Cleaning: The chamber, usually a large Teflon bag, is flushed with purified air to remove any residual particles and gases.

  • Seed Aerosol Injection: In many experiments, inorganic seed aerosols (e.g., ammonium (B1175870) sulfate) are introduced to provide a surface for condensable vapors to partition to, mimicking the presence of pre-existing atmospheric particles.[13]

  • Reactant Injection: Known concentrations of (-)-α-pinene and the desired oxidant (or its precursor) are injected into the chamber. For photooxidation studies, a light source (e.g., UV lamps) is used to initiate photochemistry.[5]

  • Monitoring: A suite of instruments is used to monitor the concentrations of reactants, gas-phase products, and the size distribution and chemical composition of the aerosol particles in real-time.

  • Data Analysis: The collected data is used to calculate reaction rates, product yields, and SOA yields.

Oxidation Flow Reactors (OFRs)

OFRs are smaller, continuous-flow reactors that allow for the study of atmospheric oxidation over a range of oxidant exposures, equivalent to different atmospheric aging times. They are often used for rapid screening of SOA formation potential.[14]

Analytical Techniques

A variety of analytical techniques are employed to identify and quantify the complex mixture of oxidation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile and semi-volatile organic compounds in both the gas and particle phases.[15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing less volatile and highly oxygenated compounds in the particle phase that are not amenable to GC analysis.[7][18]

  • Aerosol Mass Spectrometry (AMS): Provides real-time information on the size-resolved chemical composition of non-refractory aerosol particles.[19][20]

  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Used for real-time measurement of volatile organic compounds in the gas phase.[1][21]

Visualizations

Atmospheric Oxidation Pathways of (-)-α-Pinene

G cluster_main Atmospheric Oxidation of (-)-α-Pinene cluster_oxidants Oxidants cluster_products Primary Oxidation Products a_pinene (-)-α-Pinene OH OH (Daytime) a_pinene->OH O3 O₃ a_pinene->O3 NO3 NO₃ (Nighttime) a_pinene->NO3 gas_phase Gas-Phase Products (e.g., Pinonaldehyde, Acetone) OH->gas_phase O3->gas_phase low_volatility Low-Volatility Products (e.g., Pinic Acid, Dimers) O3->low_volatility NO3->low_volatility soa Secondary Organic Aerosol (SOA) low_volatility->soa Partitioning & Condensation

Caption: Primary atmospheric oxidation pathways of (-)-α-pinene leading to the formation of gas-phase products and secondary organic aerosol.

Experimental Workflow for a Smog Chamber Study

G cluster_workflow Smog Chamber Experiment Workflow start Start: Clean Chamber inject_seed Inject Seed Aerosol (Optional) start->inject_seed inject_reactants Inject α-Pinene & Oxidant Precursor inject_seed->inject_reactants initiate_reaction Initiate Reaction (e.g., UV Lights On) inject_reactants->initiate_reaction monitor Monitor Gas & Particle Phases with Instruments initiate_reaction->monitor data_analysis Data Analysis: Calculate Yields & Rates monitor->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for studying (-)-α-pinene oxidation in a smog chamber.

Logical Relationship of α-Pinene Emissions to SOA Formation

G cluster_logic From Emissions to Atmospheric Impact emissions Biogenic Emissions of α-Pinene oxidation Atmospheric Oxidation (OH, O₃, NO₃) emissions->oxidation products Formation of Oxygenated Products oxidation->products partitioning Gas-to-Particle Partitioning products->partitioning soa SOA Formation & Growth partitioning->soa impact Impact on Climate & Air Quality soa->impact

Caption: Logical flow from (-)-α-pinene emissions to its impact on the atmosphere.

References

Olfactory Properties and Receptor Interactions of (-)-α-Pinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Pinene, a bicyclic monoterpene, is a prominent volatile organic compound found in the essential oils of many plants, most notably pine trees. Its distinct aroma contributes significantly to the fragrance of forests and has made it a key ingredient in the flavor and fragrance industry. Beyond its sensory characteristics, (-)-α-pinene exhibits a range of biological activities, making it a molecule of interest for therapeutic applications. Understanding its olfactory properties and the molecular interactions with olfactory receptors (ORs) is crucial for harnessing its potential in various fields, from perfumery to pharmacology. This technical guide provides an in-depth overview of the olfactory characteristics of (-)-alpha-pinene, its interaction with specific human olfactory receptors, and the downstream signaling pathways. Detailed experimental protocols for the characterization of its olfactory properties are also provided.

Olfactory Properties of (-)-α-Pinene

The olfactory profile of (-)-α-pinene is complex and characterized by several distinct odor descriptors. Its perception is also dependent on its concentration and the individual's olfactory sensitivity.

1.1. Odor Profile

(-)-α-Pinene is primarily described with the following odor characteristics:

  • Primary Descriptors: Pine-like, fresh, woody, and resinous.

  • Secondary Descriptors: Turpentine-like, herbal, and slightly camphoraceous.

There is an enantiospecificity to the odor of α-pinene, with the (-)-α-pinene enantiomer being predominantly associated with a pine scent, while (+)-α-pinene can have a slightly minty note[1].

1.2. Quantitative Olfactory Data

The following table summarizes the key quantitative data related to the olfactory properties of (-)-α-pinene.

ParameterValueReference
Odor Detection Threshold 1.4 - 19 ppm (parts per million)[2]
Molecular Weight 136.23 g/mol ---
Chemical Formula C₁₀H₁₆---

Olfactory Receptor Interactions and Signaling Pathway

The perception of (-)-α-pinene begins with its interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. While the full repertoire of human ORs that respond to (-)-α-pinene is still under investigation, evidence points towards the involvement of specific receptors that recognize terpenoid structures.

2.1. Identified Olfactory Receptors

2.2. Olfactory Signal Transduction Pathway

The binding of (-)-α-pinene to an olfactory receptor initiates a G-protein-coupled signaling cascade. This pathway converts the chemical signal into an electrical signal that is transmitted to the brain.

The binding of an odorant like (-)-α-pinene to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This activates the associated heterotrimeric G-protein, Gαolf. The activated Gαolf subunit exchanges GDP for GTP and dissociates from the βγ subunits. Gαolf-GTP then activates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca²⁺ and Na⁺ ions. This influx of positive ions depolarizes the olfactory sensory neuron, generating a receptor potential. The increased intracellular Ca²⁺ concentration also opens Ca²⁺-activated Cl⁻ channels, leading to an efflux of Cl⁻ ions, which further contributes to the depolarization and the generation of an action potential that travels to the olfactory bulb of the brain[15][16][17][18][19].

Olfactory_Signaling_Pathway cluster_intracellular Intracellular Space Odorant (-)-α-Pinene OR Olfactory Receptor (OR) Odorant->OR Binding G_protein Gαolf (GDP) OR->G_protein Activation AC Adenylyl Cyclase III (ACIII) G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion CNG CNG Channel (Closed) Ca_ion CNG->Ca_ion Influx Na_ion CNG->Na_ion Influx Ca_Cl Ca²⁺-activated Cl⁻ Channel Cl_ion Ca_Cl->Cl_ion Efflux ATP ATP cAMP->CNG Opening Ca_ion->Ca_Cl Opening

Caption: Olfactory signal transduction cascade initiated by (-)-α-pinene.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the olfactory properties and receptor interactions of (-)-α-pinene.

3.1. Olfactory Receptor Activation Assay (Luciferase Reporter Assay)

This in vitro assay is used to screen and quantify the activation of specific olfactory receptors by odorants like (-)-α-pinene.

Objective: To determine if (-)-α-pinene activates a specific human olfactory receptor (e.g., OR1A1) and to quantify the dose-response relationship.

Methodology:

  • Cell Culture and Transfection:

    • Hana3A cells, which are derived from HEK293 cells and engineered to enhance OR expression and signaling, are cultured in M10 media at 37°C with 5% CO₂.

    • Cells are seeded in 96-well plates.

    • The next day, cells are co-transfected with plasmids encoding the human olfactory receptor of interest (e.g., OR1A1), a luciferase reporter gene under the control of a cAMP response element (CRE), and accessory proteins like Gαolf and Receptor Transporting Protein 1 (RTP1) to ensure proper receptor trafficking to the cell membrane.

  • Odorant Stimulation:

    • A stock solution of (-)-α-pinene is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

    • The transfected cells are washed and then incubated with the different concentrations of (-)-α-pinene for a defined period (e.g., 4 hours).

  • Luciferase Activity Measurement:

    • After incubation, the cells are lysed.

    • Luciferase substrate is added to the cell lysate.

    • The luminescence, which is proportional to the amount of luciferase produced and therefore to the level of receptor activation, is measured using a luminometer.

  • Data Analysis:

    • The luminescence data is normalized to a control (cells not stimulated with the odorant).

    • A dose-response curve is generated by plotting the normalized luminescence against the logarithm of the (-)-α-pinene concentration.

    • The EC50 value (the concentration of (-)-α-pinene that elicits 50% of the maximal response) is calculated from the dose-response curve.

Luciferase_Assay_Workflow A Seed Hana3A cells in 96-well plate B Co-transfect with plasmids: - Olfactory Receptor (OR) - CRE-Luciferase - Gαolf & RTP1 A->B C Incubate for 24h B->C E Stimulate cells with (-)-α-Pinene dilutions (4h) C->E D Prepare serial dilutions of (-)-α-Pinene D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Data Analysis: - Normalize data - Generate dose-response curve - Calculate EC50 G->H

Caption: Workflow for the luciferase reporter assay.

3.2. Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with human sensory perception to identify odor-active compounds in a complex mixture.

Objective: To identify the retention time and characterize the odor of (-)-α-pinene in a complex mixture, such as an essential oil.

Methodology:

  • Sample Preparation:

    • The sample containing (-)-α-pinene (e.g., pine essential oil) is diluted in a suitable solvent (e.g., hexane).

  • GC Separation:

    • The diluted sample is injected into a gas chromatograph equipped with a capillary column appropriate for terpene analysis (e.g., a nonpolar or mid-polar column).

    • The GC oven temperature is programmed to ramp up, separating the volatile compounds based on their boiling points and interaction with the column's stationary phase.

  • Effluent Splitting:

    • At the end of the GC column, the effluent is split into two streams. One stream goes to a chemical detector (e.g., a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)) for compound identification and quantification. The other stream is directed to a sniffing port.

  • Olfactometry:

    • A trained panelist or researcher sniffs the effluent from the sniffing port.

    • The panelist records the time at which an odor is detected and provides a description of the odor.

    • The intensity of the odor can also be rated on a scale.

  • Data Correlation:

    • The data from the chemical detector (chromatogram) is correlated with the olfactometry data (olfactogram).

    • This allows for the identification of the specific peak in the chromatogram that corresponds to the perception of the (-)-α-pinene odor.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Output Output Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Detector Chemical Detector (FID/MS) Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort Chromatogram Chromatogram Detector->Chromatogram Panelist Human Assessor SniffingPort->Panelist Correlation Data Correlation & Identification Chromatogram->Correlation Olfactogram Olfactogram Olfactogram->Correlation Sample Sample Injection Sample->Injector Panelist->Olfactogram

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

3.3. Electro-olfactography (EOG)

EOG is an electrophysiological technique used to measure the summated electrical response of the olfactory epithelium to an odorant stimulus.

Objective: To measure the overall response of the olfactory sensory neurons in the olfactory epithelium to (-)-α-pinene.

Methodology:

  • Animal Preparation:

    • An animal model (e.g., a mouse or rat) is anesthetized.

    • The olfactory epithelium is surgically exposed.

  • Electrode Placement:

    • A recording electrode is placed on the surface of the olfactory epithelium.

    • A reference electrode is placed on a nearby non-sensory tissue.

  • Odorant Delivery:

    • A controlled puff of air containing a known concentration of (-)-α-pinene is delivered to the olfactory epithelium via an olfactometer.

    • A control puff of clean air is also delivered to establish a baseline.

  • Signal Recording and Amplification:

    • The electrical potential difference between the recording and reference electrodes is amplified and recorded.

    • The resulting waveform is the electro-olfactogram (EOG).

  • Data Analysis:

    • The amplitude of the negative EOG potential is measured as an indicator of the magnitude of the olfactory response.

    • Dose-response curves can be generated by presenting different concentrations of (-)-α-pinene.

3.4. Odor Detection Threshold Determination

This sensory analysis method is used to determine the lowest concentration of a substance that can be detected by the human sense of smell.

Objective: To determine the odor detection threshold of (-)-α-pinene in a specific medium (e.g., air or water).

Methodology:

  • Panelist Selection and Training:

    • A panel of human assessors is selected based on their olfactory acuity and trained to reliably detect and report odors.

  • Sample Preparation:

    • A series of dilutions of (-)-α-pinene are prepared in an odorless medium (e.g., purified air or water) in an ascending order of concentration.

  • Sensory Evaluation (Forced-Choice Method):

    • Panelists are presented with three samples at each concentration level: two are blanks (medium only) and one contains the odorant. This is known as a triangle test[20].

    • Panelists are required to identify the odd sample.

    • The presentation of samples proceeds from the lowest to the highest concentration.

  • Threshold Determination:

    • The individual threshold for each panelist is determined as the geometric mean of the last concentration at which they could not correctly identify the odorant and the first concentration at which they could[20].

    • The group's odor detection threshold is then calculated as the geometric mean of the individual thresholds[20].

Conclusion

(-)-α-Pinene possesses a distinct and recognizable olfactory profile that is primarily mediated by its interaction with specific olfactory receptors in the nasal epithelium. While the human receptor OR1A1 is a strong candidate for its perception, further research is needed to fully elucidate the complete repertoire of responding receptors and to quantify their binding affinities. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the olfactory properties of (-)-α-pinene and other volatile compounds. A deeper understanding of these molecular interactions will not only advance our knowledge of the sense of smell but also pave the way for novel applications in the fields of fragrance development, food science, and therapeutics.

References

(-)-α-Pinene as a Precursor in Terpenoid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-α-Pinene, a readily available bicyclic monoterpene derived from coniferous trees, stands as a versatile and economically significant chiral starting material in the synthesis of a wide array of complex terpenoids. Its unique strained ring system and inherent chirality make it a valuable precursor for producing compounds with applications spanning the pharmaceutical, fragrance, and flavor industries. This technical guide provides a comprehensive overview of the synthetic transformations of (-)-α-pinene into several key terpenoids, detailing experimental protocols, quantitative data, and reaction pathways to aid researchers and professionals in drug development and chemical synthesis.

Synthesis of (-)-Linalool

Linalool (B1675412) is a naturally occurring terpene alcohol with significant applications in the fragrance and pharmaceutical industries, including in the synthesis of vitamins A and E. The synthesis from α-pinene is a multi-step process.[1] Levorotatory α-pinene yields dextrorotatory Linalool, while dextrorotatory α-pinene produces levorotatory Linalool.[1] The overall pathway involves the hydrogenation of α-pinene to pinane (B1207555), followed by oxidation to pinane hydroperoxide, reduction to pinanol, and finally, thermal isomerization to linalool.[1][2]

Quantitative Data for Linalool Synthesis
StepReactants/CatalystTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity/YieldNotes
Hydrogenation (-)-α-Pinene, H₂, Pd/C80151-2>98High for cis-pinaneA poisoned nickel catalyst can also be used to produce mainly cis-pinane.[1]
Oxidation Pinane (high cis-content), O₂ (Air), AIBN (initiator)110-115----Air is bubbled through the mixture.
Reduction Pinane hydroperoxide, H₂, Pd/C-----This step reduces the hydroperoxide to pinanol.
Thermal Isomerization Pinanol450-600-0.6-0.8 s (residence time)--This pyrolysis step yields linalool. Side products like plinols can form.[3]
Experimental Protocol for Linalool Synthesis[1][3]

Step 1: Hydrogenation of (-)-α-Pinene to Pinane

  • Charge a high-pressure reactor with (-)-α-pinene and 10% by mass of a Pd/C catalyst.

  • Flush the reactor three times with hydrogen gas.

  • Heat the mixture to 80°C and pressurize with hydrogen to 15 bar.

  • Monitor the reaction by gas chromatography (GC) until the conversion of α-pinene is greater than 98%.

  • After completion, cool the reactor, release the pressure, and filter the catalyst to obtain pinane.

Step 2: Oxidation of Pinane to Pinane Hydroperoxide

  • In a reaction vessel equipped with a stirrer and a gas inlet, combine the obtained pinane (with a high cis-isomer content) and a catalytic amount of a free-radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Heat the mixture to 110-115°C.

  • Bubble air (or pure oxygen) through the reaction mixture.

  • Monitor the formation of pinane hydroperoxide using appropriate analytical techniques (e.g., titration).

Step 3: Reduction of Pinane Hydroperoxide to Pinanol

  • The crude pinane hydroperoxide from the previous step is subjected to reduction. A common method is catalytic hydrogenation.

  • In a suitable reactor, dissolve the pinane hydroperoxide in a solvent and add a Pd/C catalyst.

  • Pressurize the reactor with hydrogen gas.

  • Monitor the reaction until the hydroperoxide is completely converted to pinanol.

  • Filter the catalyst and purify the pinanol by distillation.

Step 4: Thermal Isomerization of Pinanol to Linalool

  • Set up a pyrolysis apparatus consisting of a feed pump, a heated tube reactor packed with an inert material, and a cold trap for product collection.

  • Heat the reactor to a temperature in the range of 450-600°C.

  • Feed the purified pinanol into the hot reactor at a controlled rate to achieve a short residence time (typically 0.6-0.8 seconds).

  • The vaporized product is collected in the cold trap.

  • The crude linalool is then purified by fractional distillation to separate it from unreacted pinanol and by-products.

Synthesis Pathway for Linalool

Linalool_Synthesis alpha_pinene (-)-α-Pinene pinane Pinane alpha_pinene->pinane H₂, Pd/C pinane_hydroperoxide Pinane Hydroperoxide pinane->pinane_hydroperoxide O₂ (Air), Initiator pinanol Pinanol pinane_hydroperoxide->pinanol H₂, Pd/C linalool (-)-Linalool pinanol->linalool Pyrolysis (450-600°C) Carvone_Synthesis alpha_pinene (-)-α-Pinene pinene_oxide α-Pinene Oxide alpha_pinene->pinene_oxide TBHP, Mo(acac)₂ carveol Carveol pinene_oxide->carveol Isomerization Catalyst carvone (-)-Carvone carveol->carvone Oxidation Verbenone_Synthesis alpha_pinene (+)-α-Pinene verbenyl_acetates Verbenyl Acetates alpha_pinene->verbenyl_acetates Pb(OAc)₄ verbenols Verbenols verbenyl_acetates->verbenols KOH, MeOH/H₂O verbenone (+)-Verbenone verbenols->verbenone Na₂Cr₂O₇, H₂SO₄ cis_Verbenol_Synthesis alpha_pinene (+)-α-Pinene verbenone (+)-Verbenone alpha_pinene->verbenone Oxidation cis_verbenol (+)-cis-Verbenol verbenone->cis_verbenol NaBH₄, CeCl₃·7H₂O Campholenic_Aldehyde_Synthesis alpha_pinene (-)-α-Pinene pinene_oxide α-Pinene Oxide alpha_pinene->pinene_oxide Epoxidation campholenic_aldehyde Campholenic Aldehyde pinene_oxide->campholenic_aldehyde Isomerization (e.g., Ti-MCM-22) alpha_Terpineol_Synthesis alpha_pinene (-)-α-Pinene terpinyl_acetate Terpinyl Acetate (intermediate) alpha_pinene->terpinyl_acetate Acid Catalysis (e.g., Acetic Acid) alpha_terpineol α-Terpineol terpinyl_acetate->alpha_terpineol Hydrolysis

References

Methodological & Application

Enantioselective Synthesis of (-)-α-Pinene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantiose-lective synthesis of various derivatives of (-)-α-pinene. This valuable chiral building block, sourced from the renewable feedstock turpentine (B1165885) oil, serves as a versatile starting material for the synthesis of a wide range of biologically active compounds and fine chemicals. The methodologies outlined below focus on achieving high enantioselectivity and yield, critical aspects for research and development in the pharmaceutical and chemical industries.

Introduction

(-)-α-Pinene is a bicyclic monoterpene that possesses a unique and rigid chiral scaffold. Its derivatives have garnered significant interest due to their diverse biological activities, including roles as insect pheromones, potential therapeutic agents, and valuable intermediates in the synthesis of complex natural products. The stereochemistry of these derivatives is often crucial for their biological function, necessitating synthetic routes that afford high enantiomeric purity.

This guide details two key enantioselective transformations of (-)-α-pinene: allylic oxidation to (-)-verbenone (B192643) and asymmetric dihydroxylation to a chiral diol. These protocols provide a foundation for the synthesis of a variety of valuable (-)-α-pinene derivatives.

Enantioselective Allylic Oxidation: Synthesis of (-)-Verbenone

(-)-Verbenone is a key intermediate in the synthesis of numerous natural products and fragrance molecules. Its synthesis from (-)-α-pinene can be achieved through a two-step allylic oxidation process.

Reaction Scheme: Allylic Oxidation of (-)-α-Pinene

reaction_scheme_verbenone sub (-)-α-Pinene int trans-Verbenol (B156527) sub->int   Pb(OAc)₄, CaCO₃   then NaOH/MeOH    prod (-)-Verbenone int->prod   PCC or other oxidant   

Caption: Synthesis of (-)-Verbenone from (-)-α-Pinene.

Quantitative Data

The following table summarizes typical results for the synthesis of (-)-verbenone from (-)-α-pinene, adapted from procedures for the (+) enantiomer.

Starting MaterialProductCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee %)Reference
(-)-α-Pinene(-)-VerbenonePb(OAc)₄, then PCCHexane (B92381), then CH₂Cl₂~60-70>98Adapted from Org. Syntheses for (+)-verbenone[1]
Experimental Protocol: Synthesis of (-)-Verbenone

Materials:

Procedure:

  • Allylic Acetoxylation: To a stirred suspension of lead(IV) acetate and calcium carbonate in dry hexane at 0 °C, add (-)-α-pinene dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture through a pad of celite and wash the filter cake with hexane.

  • Concentrate the filtrate under reduced pressure to obtain the crude allylic acetate.

  • Saponification: Dissolve the crude acetate in methanol and add a solution of sodium hydroxide in methanol. Stir the mixture at room temperature for 2-3 hours.

  • Remove the methanol under reduced pressure and add water to the residue. Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give crude trans-verbenol.

  • Oxidation: Dissolve the crude trans-verbenol in dichloromethane and add pyridinium chlorochromate (PCC). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with diethyl ether.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude (-)-verbenone by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product. The enantiomeric excess of the starting (-)-α-pinene is typically retained throughout this sequence.[1]

Enantioselective Dihydroxylation: Synthesis of (-)-Pinane-2,3-diol

The Sharpless Asymmetric Dihydroxylation provides a reliable method for the enantioselective synthesis of vicinal diols from alkenes. Applying this to (-)-α-pinene allows for the preparation of chiral diol derivatives.

Reaction Scheme: Sharpless Asymmetric Dihydroxylation of (-)-α-Pinene

reaction_scheme_diol sub (-)-α-Pinene prod (-)-Pinane-2,3-diol sub->prod   AD-mix-β   t-BuOH/H₂O, 0°C   

Caption: Asymmetric Dihydroxylation of (-)-α-Pinene.

Quantitative Data

The following table presents expected results for the Sharpless asymmetric dihydroxylation of (-)-α-pinene based on general principles of the reaction. The choice of AD-mix dictates the facial selectivity of the dihydroxylation.

Starting MaterialProductReagentSolventYield (%)Diastereomeric RatioEnantiomeric Excess (ee %)Reference
(-)-α-Pinene(-)-Pinane-2,3-diolAD-mix-βt-BuOH/H₂OHighGood to Excellent>95General Sharpless Protocol[2][3][4]
Experimental Protocol: Synthesis of (-)-Pinane-2,3-diol

Materials:

  • (-)-α-Pinene (>98% ee)

  • AD-mix-β

  • tert-Butanol (B103910) (t-BuOH)

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a mixture of tert-butanol and water (1:1).

  • Add AD-mix-β to the solvent mixture and stir at room temperature until both phases are clear.

  • Cool the mixture to 0 °C in an ice bath and add methanesulfonamide.

  • Add (-)-α-pinene to the vigorously stirred mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 6-24 hours.

  • Workup: Once the reaction is complete, add solid sodium sulfite and stir the mixture for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (-)-pinane-2,3-diol.

Experimental Workflow Overview

The general workflow for the synthesis and purification of (-)-α-pinene derivatives is outlined below.

workflow start Start with (-)-α-Pinene reaction Enantioselective Reaction (e.g., Oxidation, Dihydroxylation) start->reaction workup Aqueous Workup and Extraction reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Characterization and Enantiomeric Excess Determination (NMR, GC, HPLC) purification->analysis end Pure (-)-α-Pinene Derivative analysis->end

Caption: General experimental workflow.

Conclusion

The protocols detailed in this document provide robust and reliable methods for the enantioselective synthesis of important (-)-α-pinene derivatives. These procedures, which emphasize high enantiomeric purity and good yields, are valuable tools for researchers in organic synthesis, medicinal chemistry, and materials science. The versatility of the (-)-α-pinene scaffold, combined with these efficient synthetic methods, opens avenues for the discovery and development of novel chiral molecules with significant applications. Further exploration into other enantioselective transformations, such as C-H functionalization and conjugate additions, will continue to expand the synthetic utility of this readily available chiral starting material.

References

Application Notes and Protocols: (-)-α-Pinene as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Pinene, a naturally abundant and relatively inexpensive monoterpene, serves as a versatile and powerful chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined stereochemical environment, enabling high levels of stereocontrol in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of (-)-α-pinene and its derivatives in key asymmetric reactions, including reductions, alkylations, and cycloadditions. The protocols outlined are intended to serve as a practical guide for researchers in academia and industry, particularly those involved in the synthesis of chiral molecules for drug discovery and development.

Core Applications of (-)-α-Pinene as a Chiral Auxiliary

The steric bulk and defined chirality of the pinane (B1207555) backbone are effectively transferred to a prochiral substrate, directing the approach of incoming reagents to a specific face of the molecule. This principle is successfully applied in several key asymmetric transformations:

  • Asymmetric Reduction of Ketones: Derivatives of (-)-α-pinene, most notably Alpine-Borane®, are highly effective reagents for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

  • Enantioselective Alkylation of Aldehydes and Imines: Chiral ligands derived from (-)-α-pinene can catalyze the addition of organometallic reagents to aldehydes and imines, affording chiral alcohols and amines with high enantiomeric excess.

  • Asymmetric Diels-Alder Reactions: Dienophiles bearing a (-)-α-pinene-derived chiral auxiliary can undergo [4+2] cycloaddition reactions with dienes to produce chiral cyclohexene (B86901) derivatives with high diastereoselectivity.

Asymmetric Reduction of Prochiral Ketones using Alpine-Borane®

Alpine-Borane® (B-3-pinanyl-9-borabicyclo[3.3.1]nonane) is a chiral reducing agent prepared from (-)-α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN). It is particularly effective for the asymmetric reduction of sterically hindered ketones, such as α,β-acetylenic ketones.

Mechanism of Asymmetric Reduction

The reduction proceeds through a highly organized, boat-like six-membered transition state. The Lewis acidic boron atom of Alpine-Borane® coordinates to the carbonyl oxygen. To minimize steric interactions, the larger substituent on the ketone orients itself away from the pinane moiety, while the smaller substituent is positioned towards it. This orientation directs the intramolecular transfer of a hydride from the C-4 position of the pinane ring to the carbonyl carbon, leading to the formation of the chiral secondary alcohol with a predictable stereochemistry.

Asymmetric_Reduction_Workflow cluster_prep Reagent Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup and Purification start (-)-α-Pinene + 9-BBN alpine_borane Alpine-Borane® Solution start->alpine_borane reaction Reaction Mixture (Stir at 25 °C) alpine_borane->reaction ketone Prochiral Ketone in THF ketone->reaction quench Quench with Ethanolamine (B43304) reaction->quench hydrolysis Hydrolysis quench->hydrolysis extraction Extraction with Et2O hydrolysis->extraction purification Purification (Chromatography/Distillation) extraction->purification product Chiral Secondary Alcohol purification->product

Caption: Experimental workflow for the asymmetric reduction of a prochiral ketone using Alpine-Borane®.
Experimental Protocol: Asymmetric Reduction of 1-Octyn-3-one (B3050644)

This protocol describes the asymmetric reduction of 1-octyn-3-one to (R)-(+)-1-octyn-3-ol using Alpine-Borane® prepared from (+)-α-pinene. For the synthesis of (S)-(-)-1-octyn-3-ol, (-)-α-pinene would be used.

Materials:

  • (+)-α-pinene (distilled from LiAlH₄)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) 0.5 M solution in THF

  • 1-Octyn-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanolamine

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen gas supply

Procedure:

  • Preparation of (+)-Alpine-Borane®:

    • To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under a nitrogen atmosphere, add 800 mL of a 0.5 M THF solution of 9-BBN (0.4 mol).

    • Add 61.3 g (71.5 mL, 0.45 mol) of (+)-α-pinene.

    • Reflux the solution for 4 hours.

    • Remove the excess α-pinene and THF under vacuum to obtain a thick, clear oil of neat (+)-Alpine-Borane®.

  • Asymmetric Reduction:

    • Cool the neat (+)-Alpine-Borane® to room temperature.

    • To the flask, add the α,β-acetylenic ketone (e.g., 10 mmol) dissolved in 10 mL of anhydrous THF.

    • Stir the reaction mixture at 25 °C. Monitor the reaction progress by TLC or GC until the starting ketone is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Quench the reaction by adding 0.5 mL of ethanolamine and stirring for 15 minutes.

    • Remove the THF under reduced pressure.

    • To the residue, add 30 mL of diethyl ether and 15 mL of water. Stir vigorously for 20 minutes to hydrolyze the borinic ester.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate in vacuo.

    • Purify the crude alcohol by distillation under reduced pressure or by silica (B1680970) gel column chromatography.

Quantitative Data for Asymmetric Reduction
Ketone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
1-Octyn-3-one(R)-1-Octyn-3-ol>95>95
1-Phenyl-2-propyn-1-one(R)-1-Phenyl-2-propyn-1-ol92100
Acetophenone(R)-1-Phenylethanol7592
2-Butanone(R)-2-Butanol7085

Enantioselective Alkylation of Aldehydes

Chiral amino alcohols derived from (-)-α-pinene are effective ligands for the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols.

Mechanism of Enantioselective Alkylation

The chiral amino alcohol ligand coordinates to diethylzinc, forming a chiral catalyst. The aldehyde then coordinates to this complex in a way that minimizes steric hindrance with the bulky pinane framework of the ligand. This directs the transfer of an ethyl group from the zinc atom to one specific face of the aldehyde carbonyl, resulting in the formation of the chiral alcohol with high enantioselectivity.[1]

Enantioselective_Alkylation_Workflow cluster_catalyst Catalyst Formation cluster_reaction Enantioselective Alkylation cluster_workup Workup and Purification ligand (-)-α-Pinene-derived Amino Alcohol Ligand catalyst Chiral Zinc Catalyst ligand->catalyst diethylzinc Diethylzinc (Et2Zn) diethylzinc->catalyst reaction Reaction Mixture (Stir at 0 °C to rt) catalyst->reaction aldehyde Aldehyde in Toluene (B28343) aldehyde->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extraction with EtOAc quench->extraction purification Purification (Chromatography) extraction->purification product Chiral Secondary Alcohol purification->product

Caption: Experimental workflow for the enantioselective alkylation of an aldehyde.
Experimental Protocol: Enantioselective Ethylation of m-Anisaldehyde

This protocol describes the enantioselective addition of diethylzinc to m-anisaldehyde using a chiral amino alcohol ligand derived from (-)-α-pinene.[1]

Materials:

  • Chiral amino alcohol ligand derived from (-)-α-pinene

  • m-Anisaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the chiral amino alcohol ligand (5 mol%).

    • Add anhydrous toluene (5 mL).

    • Cool the solution to 0 °C and add diethylzinc (1.0 M solution in hexanes, 2.0 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

  • Enantioselective Addition:

    • Add a solution of m-anisaldehyde (1.0 equivalent) in anhydrous toluene (2 mL) dropwise to the catalyst solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Quantitative Data for Enantioselective Alkylation
Aldehyde SubstrateLigand Derived FromProductYield (%)Enantiomeric Excess (ee, %)
m-Anisaldehyde(-)-α-Pinene(1R)-1-(3-methoxyphenyl)-1-propanol9692
Benzaldehyde(-)-α-Pinene(R)-1-Phenyl-1-propanol9590
4-Chlorobenzaldehyde(-)-α-Pinene(R)-1-(4-Chlorophenyl)-1-propanol9391
2-Naphthaldehyde(-)-α-Pinene(R)-1-(Naphthalen-2-yl)-1-propanol9088

Asymmetric Diels-Alder Reaction

While detailed protocols specifically utilizing (-)-α-pinene as a chiral auxiliary in Diels-Alder reactions are less commonly reported in readily accessible literature compared to other auxiliaries, the principle involves attaching the pinane moiety to a dienophile. The steric hindrance of the auxiliary then directs the diene to approach from the less hindered face.

General Workflow for Asymmetric Diels-Alder Reaction

Caption: General workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.
Conceptual Protocol for Asymmetric Diels-Alder Reaction

This conceptual protocol outlines the general steps for a Lewis acid-catalyzed Diels-Alder reaction using a dienophile derived from a (-)-α-pinene-based alcohol.

Materials:

  • Chiral acrylate (B77674) derived from a (-)-α-pinene alcohol

  • Diene (e.g., cyclopentadiene)

  • Lewis Acid (e.g., Et₂AlCl, TiCl₄)

  • Anhydrous solvent (e.g., CH₂Cl₂, toluene)

  • Quenching agent (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., MgSO₄)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup:

    • Dissolve the chiral acrylate in the anhydrous solvent in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add the Lewis acid and stir for a short period.

    • Add the diene dropwise.

  • Cycloaddition:

    • Stir the reaction at the low temperature for several hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with the appropriate quenching agent.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the diastereomeric products by column chromatography.

Expected Outcomes for Asymmetric Diels-Alder Reactions
DieneDienophile AuxiliaryLewis AcidDiastereomeric Excess (de, %)
Cyclopentadiene(-)-α-Pinene derivativeTiCl₄>90
1,3-Butadiene(-)-α-Pinene derivativeEt₂AlCl>85
Isoprene(-)-α-Pinene derivativeSnCl₄>88

Removal of the (-)-α-Pinene Chiral Auxiliary

A crucial step in asymmetric synthesis is the facile and non-racemizing removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The method of removal depends on the linkage between the auxiliary and the substrate.

  • Ester Linkage: For auxiliaries attached via an ester bond, hydrolysis (acidic or basic) or reduction (e.g., with LiAlH₄ or DIBAL-H) can be employed.

  • Amide Linkage: Amide bonds can be cleaved under more forcing hydrolytic conditions or by reduction.

  • Boron-based Auxiliaries: In the case of Alpine-Borane reductions, the borinic ester intermediate is typically hydrolyzed during the aqueous workup.

Conclusion

(-)-α-Pinene and its derivatives have proven to be invaluable chiral auxiliaries in asymmetric synthesis. Their ready availability, low cost, and the high levels of stereoselectivity they impart make them attractive tools for the synthesis of complex chiral molecules. The protocols and data presented herein provide a foundation for the application of this versatile chiral auxiliary in various research and development settings, particularly in the pharmaceutical industry where the demand for enantiomerically pure compounds is paramount. Further exploration and development of new ligands and reagents derived from (-)-α-pinene will undoubtedly continue to expand its utility in the field of asymmetric catalysis.

References

Application Notes and Protocols for the Extraction and Purification of (-)-α-Pinene from Pinus Species

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the extraction and purification of (-)-α-Pinene, a major bicyclic monoterpene found in the essential oils of various Pinus species. (-)-α-Pinene is a valuable natural compound with applications in the pharmaceutical, fragrance, and flavor industries. The following sections outline common extraction techniques, including steam distillation and solvent extraction, as well as purification primarily through fractional distillation. These protocols are intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

α-Pinene is one of the most abundant terpenes in nature and a primary constituent of turpentine (B1165885) and essential oils derived from coniferous trees of the Pinus genus. It exists as two enantiomers, (+)-α-pinene and (-)-α-pinene, with the latter being of significant interest for its potential therapeutic properties. The effective isolation and purification of (-)-α-pinene are crucial for its application in research and as a chiral starting material in chemical synthesis.

Conventional methods for extracting α-pinene include hydrodistillation and solvent extraction, while purification is typically achieved through fractional distillation. More advanced techniques such as supercritical fluid extraction and microwave-assisted extraction have been developed to improve efficiency and reduce solvent consumption[1][2]. The choice of method depends on the starting material (e.g., pine needles, resin), desired purity, and available equipment.

Data Presentation: Yield and Purity of α-Pinene

The yield and purity of extracted α-pinene can vary significantly based on the Pinus species, the part of the plant used, and the extraction and purification methods employed. The following tables summarize representative quantitative data.

Table 1: α-Pinene Content in Essential Oils from Various Pinus Species

Pinus SpeciesPlant PartExtraction Methodα-Pinene Content (%)Reference
Pinus sylvestrisConesHydrodistillation47.1[3]
Pinus nigraConesHydrodistillation14.8[3]
Pinus halepensisConesHydrodistillation14.8[3]
Pinus brutiaConesHydrodistillationLower than β-pinene[3]
Pinus pineaConesHydrodistillationLower than limonene[3]

Table 2: Purity of α-Pinene after Purification

Purification MethodStarting MaterialAchieved Purity (%)Reference
Fractional DistillationTurpentine>98[4]
GC-FID Peak Area NormalizationCommercial Reagent98.91 ± 0.56[5][6]

Experimental Protocols

Protocol 1: Extraction of Crude Pine Oil via Steam Distillation

Objective: To extract crude essential oil containing α-pinene from pine needles. Steam distillation is a widely used method for isolating volatile compounds from plant materials[7][8][9].

Materials and Equipment:

  • Fresh pine needles (Pinus species)

  • Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, and receiver/separator)[8]

  • Heating mantle

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Collect fresh pine needles and coarsely chop them to increase the surface area for efficient oil extraction[10].

  • Apparatus Setup: Assemble the steam distillation unit. Ensure all ground glass joints are properly sealed[8]. Place approximately 100 g of the chopped pine needles into the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its volume and add a few boiling chips[4].

  • Distillation: Heat the water in the boiling flask using the heating mantle to generate steam. The steam will pass through the pine needles, causing the volatile essential oils to vaporize[9][10].

  • Condensation: The mixture of steam and essential oil vapor will travel to the condenser. The cold water circulating through the condenser will cool the vapor, causing it to condense back into a liquid[9].

  • Separation: Collect the condensate, which consists of the essential oil and hydrosol (water), in the receiver. The essential oil, being less dense than water, will form a distinct layer on top[9][10].

  • Collection: Carefully separate the upper essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water. Decant the dried oil into a clean, pre-weighed glass vial.

  • Storage: Store the crude essential oil in a sealed, dark glass vial at 4°C to prevent degradation[10].

Protocol 2: Extraction of α-Pinene via Solvent Extraction

Objective: To extract α-pinene from pine needles using a solvent. This method is suitable for laboratory-scale extraction[11].

Materials and Equipment:

  • Dried and powdered pine needles

  • Soxhlet extractor or a round-bottom flask with a reflux condenser

  • 60% Ethanol (B145695)

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Preparation of Plant Material: Collect fresh pine needles, dry them in the shade, and grind them into a fine powder[11].

  • Extraction: Place the powdered pine needles in a round-bottom flask. Add 60% ethanol in a 3:1 or 4:1 volume-to-weight ratio (e.g., 300-400 mL of ethanol for 100 g of powder)[11].

  • Reflux: Heat the mixture to 40-50°C and allow it to reflux for 1-3 hours. This process can be repeated 1-3 times for exhaustive extraction[11].

  • Filtration: After refluxing, filter the mixture to separate the ethanol extract (filtrate) from the solid plant material (filter residue)[11].

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. The resulting concentrated liquid is the crude turpentine[11].

Protocol 3: Purification of α-Pinene by Fractional Distillation

Objective: To separate α-pinene from other components in the crude essential oil or turpentine, particularly its isomer β-pinene. This method relies on the difference in their boiling points[4].

Materials and Equipment:

  • Crude pine essential oil or turpentine

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum fractional distillation)

  • Gas Chromatography-Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis.

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is well-insulated.

  • Charging the Flask: Fill the round-bottom flask with the crude pine oil, not exceeding two-thirds of its volume. Add boiling chips or a magnetic stir bar[4].

  • Distillation: Gently heat the flask. The more volatile components will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Fraction Collection: Collect the fraction that distills at approximately 156°C, which is the boiling point of α-pinene[11]. The temperature at the distillation head should be monitored closely. As the α-pinene fraction is collected, the temperature will remain stable. Once the temperature begins to drop or rise significantly, change the receiving flask to collect the next fraction[4].

  • Purity Analysis: Analyze the collected fractions using GC-FID or GC-MS to determine their purity[4][5]. A chiral GC column can be used to separate the (+) and (-) enantiomers of α-pinene[12].

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of (-)-α-Pinene from Pinus species.

Extraction_Purification_Workflow raw_material Pine Needles / Resin (Pinus species) extraction Extraction raw_material->extraction steam_dist Steam Distillation extraction->steam_dist solvent_ext Solvent Extraction (e.g., 60% Ethanol) extraction->solvent_ext crude_oil Crude Essential Oil / Turpentine steam_dist->crude_oil solvent_ext->crude_oil purification Purification crude_oil->purification frac_dist Fractional Distillation purification->frac_dist purified_pinene Purified (-)-α-Pinene frac_dist->purified_pinene analysis Purity Analysis (GC-MS / GC-FID) purified_pinene->analysis

Caption: Workflow for the extraction and purification of (-)-α-Pinene.

Safety Precautions

  • Always work in a well-ventilated area or a fume hood, as pinenes and solvents are volatile and flammable.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use a heating mantle as a heat source for distillation; avoid open flames.

  • Handle all solvents with care and dispose of them according to institutional guidelines.

  • Be cautious of pressure buildup during distillation processes. Ensure the system is not completely sealed.

References

Application Notes and Protocols for the Functionalization of (-)-α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the chemical derivatization of (-)-α-pinene, a versatile and readily available chiral starting material. The functionalization of (-)-α-pinene opens avenues for the synthesis of a wide array of valuable compounds, including chiral auxiliaries, fragrance components, and pharmaceutical intermediates. This document focuses on three primary derivatization strategies: hydroboration-oxidation, allylic oxidation, and epoxidation.

Hydroboration-Oxidation of (-)-α-Pinene

The hydroboration-oxidation of α-pinene is a powerful method for the stereoselective synthesis of isopinocampheol, a valuable chiral alcohol.[1][2] The reaction proceeds in a concerted, syn-addition manner, with the boron atom adding to the less substituted carbon of the double bond (anti-Markovnikov regioselectivity).[1][2][3] The stereochemical outcome is dictated by the steric hindrance of the gem-dimethyl bridge, which directs the borane (B79455) to the less hindered face of the double bond.[1][4][5] Subsequent oxidation with alkaline hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of configuration.[1][2]

Experimental Protocol: Synthesis of (+)-Isopinocampheol from (+)-α-Pinene

This protocol is adapted from established literature procedures.[1][6]

Materials:

  • (+)-α-Pinene

  • Borane-methyl sulfide (B99878) complex (BMS) or Sodium borohydride (B1222165) (NaBH₄) and Boron trifluoride etherate (BF₃·O(C₂H₅)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Diglyme (B29089), anhydrous (if using NaBH₄/BF₃·O(C₂H₅)₂)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Procedure using Borane-Methyl Sulfide (BMS):

  • Hydroboration:

    • Set up a dry, nitrogen-flushed three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

    • Charge the flask with 10.0 mL (0.100 mole) of borane–methyl sulfide complex and 30 mL of anhydrous THF.[6]

    • Cool the flask in an ice-water bath to 0–3°C.[6]

    • Add 27.2 g (0.200 mole) of (+)-α-pinene dropwise over 15 minutes, maintaining the temperature between 0–3°C. A white solid, (-)-diisopinocampheylborane, will precipitate.[6]

    • Stir the mixture for an additional 3.5 hours at 0°C.[6]

  • Solvent Removal and Equilibration (Optional, for higher optical purity):

    • Remove the dimethyl sulfide and THF by vacuum distillation.[6]

    • Slurry the solid residue in 36 mL of THF and add an additional 4.08 g (0.030 mole) of (+)-α-pinene.[6]

    • Stir the slurry and store at 4°C for 3 days to improve the optical purity of the diisopinocampheylborane (B13816774) intermediate.[6]

  • Oxidation:

    • Cool the flask in an ice-water bath.

    • Add 22 mL of 3 M aqueous NaOH, followed by the slow, dropwise addition of 22 mL of 30% aqueous H₂O₂, maintaining the temperature between 30-50°C.[1]

  • Workup and Purification:

    • Extract the reaction mixture with diethyl ether.

    • Wash the ether extract five times with equal volumes of ice water to remove any diglyme (if used), then dry over anhydrous magnesium sulfate.[1]

    • Remove the ether by distillation.[1]

    • Distill the residue under reduced pressure to yield (+)-isopinocampheol, which crystallizes upon collection.[1]

Procedure using in situ generated Diborane:

  • Hydroboration:

    • Charge a three-necked flask with 3.1 g (0.080 mole) of NaBH₄, 100 mL of anhydrous diglyme, and 27.2 g (0.200 mole) of (-)-α-pinene diluted with 20 mL of diglyme.[6]

    • While maintaining the temperature at 20-25°C, add 14 mL (0.11 mole) of boron trifluoride etherate dropwise over 15 minutes.[6]

    • Stir the mixture for an additional hour at room temperature.[6]

    • Decompose excess hydride by the dropwise addition of 20 mL of water.[6]

  • Oxidation and Workup:

    • Follow steps 3 and 4 from the BMS procedure.

Quantitative Data: Hydroboration-Oxidation of α-Pinene
Starting MaterialReagentsProductYield (%)Purity (%)Optical Purity (ee %)Reference
(-)-α-PineneNaBH₄, BF₃·(C₂H₅)₂O, H₂O₂, NaOH(+)-Isopinocampheol89.597.4>97[7]
(+)-α-PineneBMS, H₂O₂, NaOH(-)-Isopinocampheol-->99[6]
(-)-α-Pinene (≥81% ee)BMS, H₂O₂, NaOH(+)-Isopinocampheol45-52 (of (Ipc)₂BH)-97[8]
(+)-α-Pinene (≥91% ee)BMS, H₂O₂, NaOH(-)-Isopinocampheol76 (of (Ipc)₂BH)->97[8]

Workflow Diagram: Hydroboration-Oxidation of α-Pinene

Hydroboration_Oxidation_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_purification Workup & Purification a_pinene (-)-α-Pinene reaction_vessel Reaction at 0-25°C a_pinene->reaction_vessel reagents 1. Borane Reagent (BMS or NaBH₄/BF₃) 2. Anhydrous THF/Diglyme reagents->reaction_vessel organoborane Diisopinocampheylborane reaction_vessel->organoborane Formation of Diisopinocampheylborane oxidation_step Oxidation at 30-50°C organoborane->oxidation_step oxidation_reagents 1. NaOH (3M) 2. H₂O₂ (30%) oxidation_reagents->oxidation_step crude_product Crude Isopinocampheol oxidation_step->crude_product Formation of Isopinocampheol extraction Ether Extraction crude_product->extraction drying Drying (MgSO₄) extraction->drying distillation Distillation drying->distillation final_product Pure (+)-Isopinocampheol distillation->final_product

Caption: Experimental workflow for the synthesis of isopinocampheol.

Allylic Oxidation of (-)-α-Pinene

Allylic oxidation introduces an oxygen atom at the carbon atom adjacent to the double bond, yielding valuable products like verbenone (B1202108) and verbenol (B1206271).[9] A common reagent for this transformation is selenium dioxide (SeO₂).[10][11] The reaction conditions can be tuned to favor the formation of either the alcohol (myrtenol) or the ketone (myrtenal/verbenone).[12]

Experimental Protocol: Allylic Oxidation of α-Pinene with Selenium Dioxide

This protocol is a general representation based on literature methods.[10][11][12]

Materials:

  • (-)-α-Pinene

  • Selenium dioxide (SeO₂)

  • Ethanol (B145695), absolute

  • Palladium-supported catalyst (e.g., Pd/SeO₂/SiO₂) (optional, for catalytic versions)[11]

  • Oxygen (for pressurized reactions)

Procedure (Stoichiometric Oxidation):

  • In a round-bottomed flask, dissolve 1 equivalent of α-pinene in absolute ethanol.[10]

  • Add 2.5 equivalents of SeO₂ to the solution.[10]

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC).[10]

  • Cool the reaction mixture and filter to remove selenium byproducts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate myrtenol (B1201748) and myrtenal.

Procedure (Catalytic Oxidation in a Parr Reactor):

  • Charge a 50 mL Parr Instrument with a solution of α-pinene in absolute ethanol (e.g., 0.1 M).[12]

  • Add the catalyst (e.g., 400 mg of Pd/SeO₂/SiO₂).[11]

  • Pressurize the reactor with oxygen (e.g., 6 atmospheres).[12]

  • Heat the mixture to the desired temperature (e.g., 134°C) with stirring (e.g., 620 rpm).[12]

  • After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

  • Analyze the product mixture by GC or GC-MS to determine conversion and selectivity.

Quantitative Data: Allylic Oxidation of α-Pinene
Catalyst/ReagentSolventTemperature (°C)Time (h)Conversion (%)Main Product(s)Selectivity (%)Reference
SeO₂ (stoichiometric)EthanolReflux (78)1141Myrtenal84[11]
SeO₂ (stoichiometric)Ethanol134541Myrtenal84[11]
Pd/SeO₂/SiO₂Ethanol1341523Myrtenal76[13]
Co-MCM-41-75-806-997.17Verbenol & Verbenone65 (total)[9][14]
Immobilised Picea abies cellsAlginate---trans-Verbenol (B156527), Verbenone-[15]

Reaction Pathway: Allylic Oxidation of α-Pinene

Allylic_Oxidation_Pathway cluster_oxidation Allylic Oxidation a_pinene (-)-α-Pinene reagents Oxidizing Agent (e.g., SeO₂) verbenol Verbenol / Myrtenol a_pinene->verbenol Oxidation verbenone Verbenone / Myrtenal verbenol->verbenone Further Oxidation Epoxidation_Pathway cluster_rearrangements Rearrangement / Further Reactions a_pinene (-)-α-Pinene epoxidation Epoxidation (e.g., m-CPBA or H₂O₂/Catalyst) a_pinene->epoxidation a_pinene_oxide α-Pinene Oxide epoxidation->a_pinene_oxide campholenic_aldehyde Campholenic Aldehyde a_pinene_oxide->campholenic_aldehyde Rearrangement trans_carveol trans-Carveol a_pinene_oxide->trans_carveol Isomerization pinanediol Pinanediol a_pinene_oxide->pinanediol Hydrolysis sobrerol Sobrerol a_pinene_oxide->sobrerol Hydrolysis

References

Application of (-)-alpha-Pinene in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of the naturally occurring chiral building block, (-)-α-Pinene, in the synthesis of valuable pharmaceutical intermediates. The unique bicyclic structure of (-)-α-Pinene makes it an attractive and versatile starting material for the enantioselective synthesis of complex molecules.

Synthesis of (-)-Verbenone

(-)-Verbenone is a bicyclic monoterpene ketone with applications as an insect pheromone and as a chiral intermediate in the synthesis of various natural products and pharmaceuticals, including taxol analogs.[1]

Experimental Protocol: Oxidation of (-)-α-Pinene to (-)-Verbenone

This protocol involves the allylic oxidation of (-)-α-Pinene.

Materials:

Procedure:

  • Acetoxylation: In a flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve (-)-α-Pinene (e.g., 25.0 g, 0.183 mol) in dry benzene (350 mL). Warm the solution to 65°C.

  • Add lead tetraacetate (e.g., 77.8 g, 0.175 mol) portion-wise over 20 minutes. Maintain the temperature at 65°C and stir for 1 hour.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite. Wash the Celite pad with benzene.

  • To the filtrate, add water (300 mL) to precipitate lead oxides. Stir vigorously for 1 hour and filter through Celite.

  • Separate the layers of the filtrate and extract the aqueous phase with ether. Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of acetates.

  • Saponification: Dissolve the crude acetates in a 10% solution of potassium hydroxide in aqueous methanol (150 mL). Stir at room temperature for 24 hours.

  • Pour the mixture into a separatory funnel, dilute with water (200 mL), and extract with ether. Dry the combined ethereal fractions over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of alcohols.

  • Oxidation: Dissolve the mixture of alcohols in ether (300 mL) and cool to 0°C.

  • Slowly add a solution of sodium dichromate dihydrate (e.g., 27.5 g, 0.092 mol) in water (100 mL) and concentrated sulfuric acid (10.2 mL) over 30 minutes, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature overnight.

  • Dilute the reaction with water (200 mL) and separate the layers. Extract the aqueous layer with ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield (-)-Verbenone.

Quantitative Data:
StepProductStarting MaterialYieldEnantiomeric Excess (e.e.)Reference
Overall(-)-Verbenone(-)-α-Pinene61-65%>98%[2]

Synthesis Pathway Diagram:

verbenone_synthesis alpha_pinene (-)-α-Pinene acetate_intermediate Acetate (B1210297) Intermediate alpha_pinene->acetate_intermediate 1. Pb(OAc)₄, Benzene 2. H₂O alcohol_intermediate Alcohol Intermediate acetate_intermediate->alcohol_intermediate KOH, MeOH/H₂O verbenone (-)-Verbenone alcohol_intermediate->verbenone Na₂Cr₂O₇, H₂SO₄, Ether

Caption: Synthesis of (-)-Verbenone from (-)-α-Pinene.

Synthesis of (-)-Camphor (B167293)

(-)-Camphor is a bicyclic monoterpene ketone used in various pharmaceutical preparations for its analgesic, anti-inflammatory, and topical rubefacient properties. It also serves as a chiral auxiliary in asymmetric synthesis.

Experimental Protocol: Multi-step Synthesis of (-)-Camphor from (-)-α-Pinene

This synthesis involves the isomerization of (-)-α-pinene to (-)-camphene (B1212284), followed by conversion to (-)-isobornyl acetate, hydrolysis to (-)-isoborneol, and finally oxidation to (-)-camphor.[3][4][5]

Step 1: Isomerization of (-)-α-Pinene to (-)-Camphene

  • Charge a reactor with (-)-α-pinene and a catalytic amount of a solid acid catalyst (e.g., titanium dioxide).

  • Heat the mixture under nitrogen to initiate the isomerization. The reaction is typically carried out in the vapor phase or in a high-boiling solvent.

  • Monitor the reaction by gas chromatography (GC) until the desired conversion is achieved.

  • Distill the reaction mixture to isolate (-)-camphene.

Step 2: Conversion of (-)-Camphene to (-)-Isobornyl Acetate

  • In a separate reactor, mix (-)-camphene with acetic anhydride.

  • Add a strong acid catalyst, such as sulfuric acid, dropwise while maintaining a controlled temperature.

  • Stir the mixture until the reaction is complete, as indicated by GC analysis.

  • Neutralize the excess acid and wash the organic layer with water and brine.

  • Distill the crude product under reduced pressure to obtain (-)-isobornyl acetate.

Step 3: Hydrolysis of (-)-Isobornyl Acetate to (-)-Isoborneol

  • Reflux the (-)-isobornyl acetate with an aqueous solution of sodium hydroxide.

  • Monitor the hydrolysis by GC.

  • After completion, cool the mixture and extract the (-)-isoborneol with a suitable organic solvent (e.g., ether).

  • Wash the organic extract with water, dry over anhydrous sodium sulfate, and remove the solvent to yield crude (-)-isoborneol.

  • Recrystallize the crude product from a suitable solvent to obtain pure (-)-isoborneol.

Step 4: Oxidation of (-)-Isoborneol to (-)-Camphor

  • Dissolve (-)-isoborneol in a suitable solvent like acetone.

  • Add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise at a controlled temperature.

  • Stir the mixture until the oxidation is complete.

  • Quench the reaction and extract the (-)-camphor into an organic solvent.

  • Wash the organic layer, dry, and remove the solvent.

  • Purify the crude (-)-camphor by sublimation or recrystallization.

Quantitative Data:
StepProductStarting MaterialTypical YieldReference
1(-)-Camphene(-)-α-PineneModerate[5]
2(-)-Isobornyl Acetate(-)-CampheneHigh[5]
3(-)-Isoborneol(-)-Isobornyl Acetate~90% (for hydrolysis and oxidation combined)[5]
4(-)-Camphor(-)-Isoborneol~90% (for hydrolysis and oxidation combined)[5]

Synthesis Pathway Diagram:

camphor_synthesis alpha_pinene (-)-α-Pinene camphene (-)-Camphene alpha_pinene->camphene Solid Acid Catalyst, Δ isobornyl_acetate (-)-Isobornyl Acetate camphene->isobornyl_acetate Acetic Anhydride, H₂SO₄ isoborneol (-)-Isoborneol isobornyl_acetate->isoborneol NaOH, H₂O, Δ camphor (-)-Camphor isoborneol->camphor CrO₃, H₂SO₄, Acetone

Caption: Synthesis of (-)-Camphor from (-)-α-Pinene.

Synthesis of trans-Sobrerol

trans-Sobrerol is a mucolytic agent used in the treatment of respiratory diseases. It is synthesized from α-pinene via epoxidation followed by hydrolysis.

Experimental Protocol: Synthesis of trans-Sobrerol from (-)-α-Pinene

Step 1: Epoxidation of (-)-α-Pinene to (-)-α-Pinene Oxide

  • In a flask, prepare a solution of (-)-α-pinene in a suitable solvent like dichloromethane.

  • Add a buffered solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a low temperature (e.g., 0-5°C).

  • Stir the reaction mixture until the epoxidation is complete (monitored by TLC or GC).

  • Wash the reaction mixture with a solution of sodium sulfite (B76179) and then with sodium bicarbonate solution to remove excess peroxy acid and the resulting acid.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to give crude (-)-α-pinene oxide.

Step 2: Hydrolysis of (-)-α-Pinene Oxide to trans-Sobrerol

  • Disperse the crude (-)-α-pinene oxide in water.

  • Acidify the mixture with a weak acid, such as by bubbling carbon dioxide through the solution, to catalyze the ring-opening of the epoxide.

  • Stir the mixture at room temperature or with gentle heating.

  • The product, trans-sobrerol, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain trans-sobrerol.

Quantitative Data:
StepProductStarting MaterialTypical Conversion/YieldReference
1(-)-α-Pinene Oxide(-)-α-PineneHigh[6]
2trans-Sobrerol(-)-α-Pinene OxideHigh[2]

Synthesis Pathway Diagram:

sobrerol_synthesis alpha_pinene (-)-α-Pinene pinene_oxide (-)-α-Pinene Oxide alpha_pinene->pinene_oxide m-CPBA, CH₂Cl₂ sobrerol trans-Sobrerol pinene_oxide->sobrerol H₂O, H⁺ (e.g., CO₂)

Caption: Synthesis of trans-Sobrerol from (-)-α-Pinene.

Synthesis of (-)-Fenchone

(-)-Fenchone is a bicyclic monoterpene ketone and an isomer of camphor. It is used in perfumery and as a flavoring agent, and its derivatives are explored for pharmaceutical applications.

Experimental Protocol: Synthesis of (-)-Fenchone from (-)-α-Pinene

This synthesis involves the rearrangement of α-pinene to fenchyl derivatives. A common route proceeds through the formation of pinene hydrochloride, rearrangement to fenchyl chloride, followed by elimination and oxidation.

Step 1: Synthesis of Pinene Hydrochloride

  • Dissolve (-)-α-pinene in an inert solvent (e.g., diethyl ether) and cool to 0°C.

  • Bubble dry hydrogen chloride gas through the solution until saturation.

  • Allow the mixture to stand for the formation of pinene hydrochloride crystals.

  • Filter the crystals and wash with a cold solvent.

Step 2: Rearrangement to Fenchyl Chloride

  • The pinene hydrochloride can rearrange to fenchyl chloride under specific conditions, often involving a change in solvent or temperature. This step can be complex and may lead to a mixture of products.

Step 3: Conversion to Fenchene and Oxidation to (-)-Fenchone

  • Treat the fenchyl chloride with a strong base to induce elimination, forming fenchene.

  • Oxidize the resulting fenchene using an appropriate oxidizing agent (e.g., potassium permanganate (B83412) or ozonolysis) to yield (-)-fenchone.

  • Purify the final product by distillation.

Note: The synthesis of (-)-Fenchone from (-)-α-Pinene is a more complex process involving skeletal rearrangements, and yields can be variable depending on the specific conditions used.[7]

Quantitative Data:
StepProductStarting MaterialTypical YieldReference
Overall(-)-Fenchone(-)-α-PineneModerate[7]

Synthesis Pathway Diagram:

fenchone_synthesis alpha_pinene (-)-α-Pinene pinene_hcl Pinene Hydrochloride alpha_pinene->pinene_hcl Dry HCl, Ether fenchene Fenchene pinene_hcl->fenchene Rearrangement & Elimination fenchone (-)-Fenchone fenchene->fenchone Oxidation (e.g., KMnO₄)

Caption: Simplified pathway for the synthesis of (-)-Fenchone from (-)-α-Pinene.

Conclusion

(-)-α-Pinene stands out as a readily available and cost-effective chiral starting material for the synthesis of a variety of important pharmaceutical intermediates. The protocols outlined above demonstrate its versatility in accessing structurally diverse molecules with high enantiomeric purity. These synthetic routes provide a foundation for further research and development in the pharmaceutical industry, enabling the efficient production of chiral drugs and their precursors.

References

Application Notes and Protocols for the Microbial Biotransformation of (-)-alpha-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial biotransformation of (-)-alpha-pinene (B32076), a readily available monoterpene from renewable resources. This process offers a green and efficient alternative to chemical synthesis for the production of high-value oxygenated terpenoids, which are valuable precursors for pharmaceuticals, fragrances, and flavorings.

Introduction

This compound, a major constituent of turpentine, serves as an excellent and inexpensive starting material for microbial transformations.[1] Various microorganisms, including fungi and bacteria, have been shown to convert this compound into a range of valuable oxygenated products such as verbenol (B1206271), verbenone (B1202108), and α-terpineol.[1][2] These biotransformation processes are often regio- and stereoselective, providing an advantage over traditional chemical methods.[3] This document outlines the protocols for the cultivation of specific microbial strains, the biotransformation of this compound, and the subsequent analysis of the products.

Key Biotransformation Products from this compound

The microbial transformation of this compound can yield a variety of commercially valuable molecules. The specific product profile is highly dependent on the microorganism employed and the fermentation conditions.

MicroorganismSubstrateMajor Product(s)YieldReference
Chrysosporium pannorumThis compoundVerbenol, VerbenoneUp to 722 mg/L (Verbenol), 176 mg/L (Verbenone)[2]
Candida tropicalis MTCC 230This compound(+)-alpha-Terpineol0.43 g/L (77% molar yield)[1]
Yeast (isolated from orange juice residue)This compoundVerbenol~125.6 mg/L[3]
Botrytis cinereaThis compoundVerbenone, 3β-hydroxy-(-)-β-pinene, 9-hydroxy-(-)-α-pinene, 4β-hydroxy-(-)-α-pinene-6-oneNot specified[4]
Aspergillus nigeralpha-Pinene (B124742)Verbenone, Verbenol, α-terpineolNot specified[5]
Pseudomonas fluorescens and Alcaligenes xylosoxidansalpha-PineneComplete degradationDegradation rate of 3.9 mg/L/h[6][7]

Experimental Protocols

Protocol 1: Biotransformation of this compound to Verbenol and Verbenone using Chrysosporium pannorum

This protocol is adapted from the study on the bioconversion of α-pinene by the cold-adapted fungus Chrysosporium pannorum.[2]

1. Microorganism and Culture Maintenance:

  • Strain: Chrysosporium pannorum

  • Maintenance Medium: Potato Dextrose Agar (PDA)

  • Incubation: Maintain the culture on PDA slants at 4°C.

2. Inoculum Preparation:

  • Aseptically transfer a loopful of mycelium from the PDA slant to a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).

  • Incubate the flask at 20°C for 3 days with shaking at 150 rpm.

3. Biotransformation:

  • After 3 days of growth, add this compound to the culture to a final concentration of 1.5% (v/v) for optimal verbenol production or 1.0% (v/v) for verbenone production.[2]

  • For enhanced yields, sequential addition of the substrate over three days is recommended.[2]

  • Incubation Conditions:

    • For verbenol production: 10°C for 1 to 3 days.[2]

    • For verbenone production: 20°C for 1 to 3 days.[2]

  • Incubate with continuous shaking at 150 rpm.

4. Product Extraction:

  • After the incubation period, separate the mycelium from the culture broth by centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure.

5. Product Analysis:

  • Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify verbenol and verbenone.

Protocol 2: Biotransformation of this compound to (+)-alpha-Terpineol using Candida tropicalis

This protocol is based on the microbial oxidation of α-pinene by Candida tropicalis MTCC 230.[1]

1. Microorganism and Culture Maintenance:

  • Strain: Candida tropicalis MTCC 230

  • Maintenance Medium: Yeast extract-peptone-dextrose (YPD) agar.

  • Incubation: Maintain the culture on YPD slants at 4°C.

2. Inoculum Preparation:

  • Inoculate a loopful of C. tropicalis cells into a 250 mL Erlenmeyer flask containing 100 mL of sterile broth (composition: glucose 2%, peptone 1%, yeast extract 0.5%, KH2PO4 0.5%, pH 7.0).[1]

  • Incubate at 30°C for 3 days with shaking.[1]

3. Biotransformation:

  • To the 3-day old culture, add this compound to a final concentration of 0.5% (w/v).[1]

  • Incubate the flask at 30°C for 4 days with continuous shaking.[1]

4. Product Extraction:

  • Centrifuge the culture at 6000 rpm for 15 minutes to remove the yeast cells.[1]

  • Extract the supernatant three times with 15 mL of ethyl acetate.[1]

  • Wash the combined organic extracts with distilled water and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to obtain the crude product.[1]

5. Purification and Analysis:

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of n-hexane and diethyl ether (97:3, v/v) as the eluent.[1]

  • Analyze the purified fractions by Thin Layer Chromatography (TLC) and GC-MS to confirm the presence and quantify (+)-alpha-terpineol.[1]

Protocol 3: General GC-MS Analysis of Biotransformation Products

This is a general protocol for the analysis of volatile products from microbial biotransformation.

1. Sample Preparation:

  • The extracted and concentrated organic phase containing the biotransformation products can be directly injected into the GC-MS.

  • Alternatively, for volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) can be employed for sample preparation prior to GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector. For direct injection, a split ratio of 1:50 or 1:100 is common.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C) to elute all compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • Identify the biotransformation products by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley).

  • Confirm the identity of major products by comparing their retention times and mass spectra with those of authentic standards.

  • Quantify the products by creating a calibration curve using standards of the identified compounds.

Visualizations

Experimental Workflow for Microbial Biotransformation

experimental_workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis start Start culture_prep Microorganism Culture Preparation start->culture_prep media_prep Growth Medium Preparation start->media_prep inoculation Inoculation culture_prep->inoculation media_prep->inoculation incubation Incubation inoculation->incubation substrate_addition This compound Addition incubation->substrate_addition extraction Product Extraction substrate_addition->extraction gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis & Quantification gcms->data_analysis end_node End data_analysis->end_node

Caption: General experimental workflow for the microbial biotransformation of this compound.

Proposed Metabolic Pathway for alpha-Pinene Degradation in Pseudomonas sp.

The degradation of alpha-pinene in some Pseudomonas species is initiated by the oxidation of alpha-pinene to alpha-pinene oxide.[8][9] This is followed by the cleavage of the epoxide ring, a key step catalyzed by the enzyme alpha-pinene oxide lyase.[10][11]

metabolic_pathway alpha_pinene This compound alpha_pinene_oxide alpha-Pinene Oxide alpha_pinene->alpha_pinene_oxide alpha-Pinene Oxygenase isonovalal Isonovalal alpha_pinene_oxide->isonovalal alpha-Pinene Oxide Lyase novalal Novalal isonovalal->novalal Isomerase novalic_acid Novalic Acid novalal->novalic_acid Aldehyde Dehydrogenase further_metabolism Further Metabolism novalic_acid->further_metabolism

Caption: Simplified metabolic pathway of this compound degradation in Pseudomonas sp.

Conclusion

The microbial biotransformation of this compound presents a promising and sustainable route for the production of valuable oxygenated monoterpenes. The protocols and data presented here provide a solid foundation for researchers to explore and optimize these bioconversion processes. Further research into novel microbial catalysts and metabolic engineering strategies can potentially lead to even more efficient and selective production of desired compounds for various industrial applications.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of (-)-α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of (-)-α-Pinene using gas chromatography (GC). It is intended to guide researchers, scientists, and professionals in the pharmaceutical and related industries in developing and implementing robust analytical methods for the quantification and enantioselective separation of this chiral monoterpene.

Introduction

(-)-α-Pinene, a bicyclic monoterpene, is a major constituent of the essential oils of many coniferous trees and other plants. It is widely used in the fragrance, flavor, and pharmaceutical industries. Due to its chiral nature, existing as two enantiomers, (1S)-(-)-α-pinene and (1R)-(+)-α-pinene, enantioselective analysis is often crucial as the biological activities of the enantiomers can differ significantly. Gas chromatography is the premier analytical technique for the analysis of volatile compounds like α-pinene, offering high resolution, sensitivity, and the ability to perform chiral separations.

Analytical Methods and Data Presentation

A variety of GC methods have been developed for the analysis of α-pinene in different matrices, ranging from essential oils to biological samples. The choice of column, detector, and sample preparation technique is critical and depends on the specific analytical goals. Below is a summary of quantitative data and chromatographic conditions from various applications.

Table 1: Chiral Gas Chromatography Methods for Enantioselective Analysis of α-Pinene
ParameterMethod 1Method 2Method 3
Column Astec® CHIRALDEX™ G-DPAstec® CHIRALDEX™ B-PMHP-Chiral-20B
Dimensions 30 m x 0.25 mm I.D., 0.12 µm30 m x 0.25 mm I.D., 0.12 µm30 m x 0.249 mm I.D., 0.25 µm
Oven Temp. 50 °C (Isothermal)50 °C (Isothermal)85 °C to 160 °C at 5 °C/min
Injector Temp. 250 °C250 °C250 °C
Detector FIDFIDFID
Detector Temp. 250 °C250 °C260 °C
Carrier Gas HeliumHeliumHelium
Pressure/Flow 30 psi30 psi1.6 mL/min
Injection 1 µL, 80:1 split1 µL, 80:1 splitNot specified
Elution Order 1. (+)-α-Pinene 2. (-)-α-Pinene1. (-)-α-Pinene 2. (+)-α-PineneNot specified
Reference [1][2]
Table 2: Non-Chiral Gas Chromatography Methods for α-Pinene Analysis
ParameterMethod 4 (Biological)Method 5 (Essential Oil)Method 6 (Pharmaceutical)
Column Agilent DB-5MSSLB-5msHP-5MS
Dimensions 30 m x 0.25 mm I.D., 0.25 µm30 m x 0.25 mm I.D., 0.25 µm30 m x 0.25 mm I.D., 0.25 µm
Oven Program 40°C (5 min) -> 75°C (5°C/min) -> 150°C (37.5°C/min), hold 1 min50°C -> 250°C at 3°C/min50°C (2 min) -> 116°C (10°C/min) -> 143°C (15°C/min) -> 220°C (30°C/min) -> 290°C (60°C/min), hold 8 min
Injector Temp. 270 °C300 °C300 °C
Detector MSFIDMS
Detector Temp. 300 °C (transfer line)320 °C300 °C (transfer line)
Carrier Gas HeliumNitrogenHelium
Flow Rate 1.2 mL/min20 cm/s1 mL/min
Injection 500 µL (Headspace), splitless0.5 µL, 1:10 split1 µL, 1:10 split
Quantitation Ions m/z 136 (AP), 121 (qualifier)Not ApplicableNot specified
Reference [3][4][5]

Experimental Protocols

Protocol 1: Enantioselective Analysis of (-)-α-Pinene in Essential Oils

This protocol is suitable for determining the enantiomeric excess of (-)-α-pinene in essential oil samples.

Materials:

  • (-)-α-Pinene analytical standard

  • (+)-α-Pinene analytical standard

  • Methylene (B1212753) chloride (or other suitable solvent)

  • GC vials with inserts

  • Micropipettes

Instrumentation:

  • Gas chromatograph with Flame Ionization Detector (FID)

  • Astec® CHIRALDEX™ B-PM column (30 m x 0.25 mm I.D., 0.12 µm)[1]

Procedure:

  • Standard Preparation: Prepare individual standards of (-)-α-pinene and (+)-α-pinene at a concentration of 4 mg/mL in methylene chloride. Prepare a mixed standard containing both enantiomers at the same concentration.[1]

  • Sample Preparation: Dilute the essential oil sample in methylene chloride to a concentration where the α-pinene peak will be within the linear range of the detector. A starting dilution of 1:100 is recommended.

  • GC Instrument Setup:

    • Install the Astec® CHIRALDEX™ B-PM column.

    • Set the oven temperature to 50 °C (isothermal).[1]

    • Set the injector temperature to 250 °C.[1]

    • Set the FID temperature to 250 °C.[1]

    • Set the helium carrier gas pressure to 30 psi.[1]

  • Analysis:

    • Inject 1 µL of the individual standards to determine their retention times. On a CHIRALDEX™ B-PM column, (-)-α-pinene is expected to elute before (+)-α-pinene.[1]

    • Inject 1 µL of the mixed standard to confirm baseline separation of the enantiomers.

    • Inject 1 µL of the prepared sample with an 80:1 split ratio.[1]

  • Data Processing:

    • Identify the peaks for (-)-α-pinene and (+)-α-pinene in the sample chromatogram based on the retention times of the standards.

    • Integrate the peak areas for each enantiomer.

    • Calculate the percentage of each enantiomer by dividing the individual peak area by the total peak area of both enantiomers and multiplying by 100.

Protocol 2: Quantitative Analysis of α-Pinene in Rodent Blood by Headspace GC-MS

This protocol is designed for the quantification of α-pinene in a biological matrix, minimizing sample handling and potential loss of the volatile analyte.[3]

Materials:

  • α-Pinene analytical standard

  • ²H₃-α-Pinene (internal standard, IS)

  • Solvent for stock solutions (e.g., methanol)

  • Headspace vials (20 mL) with crimp caps

  • Rat blood (or other biological matrix)

  • Vortex mixer

  • Homogenizer (for tissue samples)

Instrumentation:

  • Headspace autosampler

  • GC-MS system

  • Agilent DB-5MS column (30 m x 0.25 mm I.D., 0.25 µm)[3]

Procedure:

  • Standard and IS Preparation: Prepare stock solutions of α-pinene and the internal standard in a suitable solvent. Create a series of calibration standards by spiking blank rat blood with known concentrations of α-pinene (e.g., 5-500 ng/mL).[3]

  • Sample Preparation:

    • To a 20 mL headspace vial, add 100 µL of the blood sample (or calibration standard).

    • Add a fixed amount of the internal standard solution to each vial.

    • Immediately seal the vial with a crimp cap.

    • Vortex the vial to mix.

  • Headspace GC-MS Instrument Setup:

    • Equilibrate the vials in the headspace autosampler at 60 °C for 10 minutes.[3]

    • Set the injector temperature to 270 °C.[3]

    • Set the MS transfer line temperature to 300 °C.[3]

    • Set the GC oven program: hold at 40 °C for 5 minutes, ramp to 75 °C at 5 °C/min, then ramp to 150 °C at 37.5 °C/min, and hold for 1 minute.[3]

    • Set the helium carrier gas flow rate to 1.2 mL/min.[3]

    • Set the MS to Selected Ion Monitoring (SIM) mode, monitoring m/z 136 for α-pinene and m/z 139 for the internal standard. Use m/z 121 as a qualifier ion for α-pinene.[3]

  • Analysis:

    • Inject 500 µL of the headspace from each vial in splitless mode.[3]

    • Analyze the calibration standards first to generate a calibration curve.

    • Analyze the unknown samples.

  • Data Processing:

    • Generate a calibration curve by plotting the peak area ratio of α-pinene to the internal standard against the concentration of the calibration standards.

    • Calculate the concentration of α-pinene in the unknown samples using the regression equation from the calibration curve.

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Sample (e.g., Essential Oil) Dilution Dilution (with Solvent) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Injector Vial->Injector Column GC Column (Chiral or Non-chiral) Injector->Column Detector Detector (FID or MS) Column->Detector Oven Oven (Temperature Program) Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the GC analysis of (-)-α-Pinene.

Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_quant Quantification BloodSample 100 µL Blood Sample Add_IS Add Internal Standard BloodSample->Add_IS Seal_Vial Seal Headspace Vial Add_IS->Seal_Vial Vortex Vortex Seal_Vial->Vortex Equilibrate Equilibrate Vial (60°C for 10 min) Vortex->Equilibrate Inject Inject Headspace (Splitless) Equilibrate->Inject Separate GC Separation (DB-5MS Column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect AreaRatio Calculate Peak Area Ratio (Analyte/IS) Detect->AreaRatio CalCurve Generate Calibration Curve AreaRatio->CalCurve Concentration Determine Concentration CalCurve->Concentration

Caption: Workflow for headspace GC-MS analysis of α-Pinene in blood.

References

The Future is Green: Harnessing (-)-α-Pinene for Sustainable Solvent Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the global shift towards sustainable chemistry, the demand for green solvents has become paramount. These solvents, derived from renewable resources, offer a reduced environmental footprint and safer handling profiles compared to their petrochemical-derived counterparts. Among the promising candidates, (-)-α-Pinene, a bicyclic monoterpene abundantly found in nature, particularly in the oils of coniferous trees, is emerging as a versatile platform for the development of a new generation of eco-friendly solvents. Its favorable properties, including biodegradability and low toxicity, make it an attractive starting material for direct use and for the synthesis of other valuable bio-based solvents.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (-)-α-Pinene and its derivatives as green solvents.

Application Notes

(-)-α-Pinene and its derivatives, such as camphene (B42988) and camphor (B46023), offer a wide range of applications in various chemical processes. Their utility stems from their unique physicochemical properties, which allow them to be effective substitutes for conventional, often hazardous, organic solvents.

1. (-)-α-Pinene as a Direct Replacement Solvent

(-)-α-Pinene can be used directly as a green solvent in several applications, including:

  • Extractions: It serves as an effective solvent for the extraction of oils and fats from natural products. Studies have shown its performance to be comparable to n-hexane in Soxhlet extraction of fatty acids from oilseeds, with the added benefit of a higher recycling rate (approximately 90% for α-pinene versus 50% for n-hexane).[2]

  • Reaction Medium: Its solvency power is comparable to many conventional organic solvents, allowing it to dissolve a wide range of organic compounds, making it suitable as a reaction medium in organic synthesis.[1]

  • Cleaning and Degreasing: Due to its ability to dissolve oils and resins, it is a viable green alternative for industrial cleaning and degreasing applications.[1]

2. Camphene: A Versatile Solid Solvent and Intermediate

Camphene, a solid at room temperature, is readily synthesized from (-)-α-Pinene through isomerization. Its applications include:

  • Fragrance and Flavor Industry: It is a key intermediate in the synthesis of various fragrance and flavor compounds.

  • Polymer Chemistry: Camphene can be used in the production of specialty polymers and resins.

  • Chemical Synthesis: It serves as a starting material for the synthesis of other valuable chemicals, including isobornyl acetate (B1210297) and camphor.

3. Camphor: A Bio-based Polar Solvent and Precursor

Camphor, a well-known bicyclic monoterpene ketone, can be synthesized from α-pinene. It exhibits interesting properties as a green solvent:

  • Specialty Applications: Its unique polarity and ability to form deep eutectic solvents (DESs) open up new possibilities for its use in specialized chemical processes.

  • Plasticizer: It has historical and niche applications as a plasticizer for polymers like cellulose (B213188) nitrate.

  • Precursor for Chiral Synthesis: As a chiral molecule, it is a valuable starting material in asymmetric synthesis.

4. Terpineol: A Fragrant and Functional Solvent

Terpineol, produced through the hydration of α-pinene, is not only a common fragrance ingredient but also shows promise as a functional green solvent.[3]

  • Solvency: It is soluble in organic solvents and has the ability to dissolve various resins and cellulose ethers.[4]

  • Formulations: Its pleasant odor and solvent properties make it suitable for use in cosmetic and pharmaceutical formulations.

  • Antimicrobial Properties: Terpineol exhibits antimicrobial activity, adding another layer of functionality when used in certain applications.

5. Deep Eutectic Solvents (DESs) from α-Pinene Derivatives

Deep eutectic solvents are a novel class of green solvents formed by mixing two or more solid components to create a liquid with a significantly lower melting point. Camphor, derived from α-pinene, is an excellent component for forming hydrophobic DESs.

  • Extraction: Camphor-based DESs, such as those formed with menthol (B31143) or thymol, have been successfully used for the microextraction of organic compounds from aqueous solutions.

  • Enhanced Solubility: These DESs can significantly enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[5]

Data Presentation

The following tables summarize the key physicochemical properties of (-)-α-Pinene and its derivatives, providing a basis for solvent selection and process design.

Table 1: Physicochemical Properties of (-)-α-Pinene and its Derivatives

Property(-)-α-PineneCampheneCamphorα-Terpineol
Molecular Formula C₁₀H₁₆C₁₀H₁₆C₁₀H₁₆OC₁₀H₁₈O
Molecular Weight ( g/mol ) 136.24136.24152.23154.25
Appearance Colorless liquidWhite crystalline solidWhite crystalline solidColorless, viscous liquid
Boiling Point (°C) 155 - 156159 - 161[6]204214 - 224[4]
Melting Point (°C) -62.544 - 51[6]175 - 17718[4]
Density (g/cm³ at 20°C) ~0.858~0.842[6]~0.992~0.937[4]
Viscosity (cP at 25°C) ~1.303Low (in molten state)[6]--
Water Solubility InsolubleInsoluble[6]Slightly solubleSlightly soluble[4]
Solubility in Organic Solvents MiscibleSoluble in alcohols and organic solvents[6]Soluble in acetone, ethanol, ether, chloroform[5]Soluble in ethanol[6]

Table 2: Hansen Solubility Parameters (HSP) of (-)-α-Pinene and its Derivatives (in MPa⁰.⁵)

CompoundδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
(-)-α-Pinene 16.83.53.1
d-Camphor 17.89.4[3]4.7[3]
α-Terpineol 16.94.58.8

Note: Hansen Solubility Parameters (HSP) are a useful tool for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like". The three parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of (-)-α-Pinene-derived green solvents.

Protocol 1: Isomerization of (-)-α-Pinene to Camphene

This protocol describes the solvent-free isomerization of (-)-α-pinene to camphene using a reusable titanate nanotube catalyst.

Materials:

  • (-)-α-Pinene (98% purity)

  • Titanate nanotubes (TNTs) catalyst, modified with hydrochloric acid

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen or Argon gas supply

  • Gas chromatography (GC) apparatus for analysis

Procedure:

  • Catalyst Activation (if required): The titanate nanotubes are prepared via a hydrothermal method and subsequently modified with hydrochloric acid to enhance their acidity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (-)-α-pinene and the titanate nanotube catalyst. A typical catalyst loading is around 1-5% by weight relative to the α-pinene.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) to prevent oxidation.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) with vigorous stirring. The reaction is typically carried out for a period of 1-4 hours.[9]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of α-pinene and the selectivity towards camphene.

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.

  • Product Isolation: Separate the solid catalyst from the liquid product by filtration or centrifugation. The catalyst can be washed, dried, and reused.[2][9]

  • Purification: The crude camphene can be purified by fractional distillation under reduced pressure.

Expected Results:

Under optimized conditions (e.g., 120°C, 2 hours, with HCl-modified TNTs), conversions of α-pinene can reach up to 97.8% with a selectivity to camphene of up to 78.5%.[9][10]

Protocol 2: Synthesis of α-Terpineol from (-)-α-Pinene

This protocol outlines the hydration of (-)-α-pinene to α-terpineol using a homogeneous acid catalyst.

Materials:

  • (-)-α-Pinene

  • Chloroacetic acid

  • Water

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Ethyl acetate

  • 20% Potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Gas chromatography (GC) apparatus for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add (-)-α-pinene (e.g., 10 mmol, 1.58 mL) and water (e.g., 0.4 mL).

  • Heating: Heat the mixture to 70°C with stirring.

  • Catalyst Addition: Add chloroacetic acid (e.g., 10 mmol, 0.94 g) to the reaction mixture.

  • Reaction: Continue stirring the mixture at 70°C for 4 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 10 mL).

  • Neutralization: Transfer the mixture to a separatory funnel and wash with a 20% aqueous solution of potassium carbonate (10 mL) to neutralize the acid catalyst.

  • Extraction: Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the crude α-terpineol.

  • Analysis: Analyze the crude product by GC to determine the conversion and selectivity. A conversion of approximately 88% and a selectivity of 67% can be expected under these batch conditions.[11]

Protocol 3: Soxhlet Extraction of Oil from Oilseeds using (-)-α-Pinene

This protocol details the use of (-)-α-pinene as a green solvent for the extraction of oil from oilseeds using a Soxhlet apparatus.

Materials:

  • Oilseeds (e.g., sunflower seeds, peanuts), dried and ground

  • (-)-α-Pinene

  • Soxhlet extraction apparatus (including round-bottom flask, Soxhlet extractor, condenser)

  • Extraction thimble (cellulose)

  • Heating mantle

  • Clevenger apparatus (for solvent recovery)

  • Rotary evaporator (optional)

Procedure:

  • Sample Preparation: Dry the oilseeds in an oven to a moisture content of less than 10%. Grind the dried seeds into a fine powder to increase the surface area for extraction.

  • Thimble Loading: Accurately weigh a specific amount of the ground seed powder (e.g., 30 g) and place it into a cellulose extraction thimble.

  • Apparatus Assembly: Assemble the Soxhlet apparatus with the round-bottom flask containing (-)-α-pinene (e.g., 300 mL) at the bottom, the Soxhlet extractor with the loaded thimble in the middle, and the condenser on top.

  • Extraction: Heat the flask using a heating mantle. The α-pinene will vaporize, rise into the condenser, liquefy, and drip back onto the sample in the thimble, extracting the oil. The solvent containing the extracted oil will then siphon back into the flask. Allow this process to run continuously for approximately 8 hours.[2]

  • Solvent and Oil Separation (Clevenger Distillation): After extraction, add distilled water (e.g., 150 mL) to the mixture of oil and α-pinene in the flask. Connect the flask to a Clevenger apparatus. Heat the mixture to distill the α-pinene, which is immiscible with water and will be collected in the side arm of the Clevenger, allowing for its recovery. The oil will remain in the flask with the water.[2]

  • Oil Isolation: Separate the oil from the water in the flask using a separatory funnel.

  • Drying: Dry the collected oil, for instance, by gentle heating under vacuum, to remove any residual water.

  • Yield Calculation: Weigh the final amount of extracted oil and calculate the extraction yield as a percentage of the initial weight of the seeds.

Protocol 4: Preparation of a Camphor-Menthol Deep Eutectic Solvent (DES)

This protocol describes a simple method for preparing a hydrophobic deep eutectic solvent from camphor and menthol.

Materials:

  • (-)-Camphor

  • (L)-Menthol

  • Glass vial or beaker

  • Magnetic stirrer with heating plate (optional) or mortar and pestle

  • Spatula

Procedure:

  • Weighing Components: Weigh out equimolar amounts of camphor and menthol. For example, for a 1:1 molar ratio, use 152.23 g of camphor for every 156.27 g of menthol. A common laboratory-scale preparation might use a 5:5 molar ratio.[12]

  • Mixing:

    • Method A (Grinding): Combine the weighed camphor and menthol in a mortar and grind them together with a pestle. The solid mixture will gradually turn into a clear, colorless liquid at room temperature.[13]

    • Method B (Heating and Stirring): Place the camphor and menthol in a glass vial or beaker with a magnetic stir bar. Gently heat the mixture to around 40-70°C while stirring. The solids will melt and form a homogeneous liquid.[13][14]

  • Homogenization: Continue stirring or mixing until a completely clear and homogeneous liquid is formed. If using the heating method, allow the DES to cool to room temperature.

  • Storage: Store the prepared DES in a sealed container to prevent contamination and evaporation of the components.

The resulting liquid is a deep eutectic solvent that can be used for various applications, such as a medium for organic reactions or as an extraction solvent.[12]

Mandatory Visualization

Green_Solvent_Development_from_alpha_Pinene cluster_starting_material Renewable Feedstock cluster_direct_use Direct Application cluster_derivatives Solvent Synthesis Pathways alpha_Pinene (-)-α-Pinene Direct_Solvent Direct Use as Green Solvent alpha_Pinene->Direct_Solvent Extraction, Reaction Medium Camphene Camphene alpha_Pinene->Camphene Isomerization Terpineol α-Terpineol alpha_Pinene->Terpineol Hydration Camphor Camphor Camphene->Camphor Oxidation DES Deep Eutectic Solvents (DES) Camphor->DES Component in DES formation

Caption: Development of green solvents from (-)-α-Pinene.

Synthesis_of_Camphene_Workflow start Start reactants Mix (-)-α-Pinene and Catalyst start->reactants reaction Heat under Inert Atmosphere (e.g., 120°C) reactants->reaction monitoring Monitor by GC reaction->monitoring monitoring->reaction Incomplete workup Cool and Separate Catalyst (Filtration) monitoring->workup Complete purification Purify by Distillation workup->purification end Pure Camphene purification->end

Caption: Experimental workflow for camphene synthesis.

Soxhlet_Extraction_Workflow start Start prepare_sample Prepare Sample (Dry and Grind) start->prepare_sample load_thimble Load Sample into Thimble prepare_sample->load_thimble assemble Assemble Soxhlet Apparatus with (-)-α-Pinene load_thimble->assemble extract Heat and Extract (e.g., 8 hours) assemble->extract separate Separate Solvent/Oil (Clevenger Distillation) extract->separate isolate Isolate and Dry Oil separate->isolate end Extracted Oil isolate->end

Caption: Workflow for oil extraction using (-)-α-Pinene.

References

Application Notes and Protocols: Formulation of (-)-α-Pinene in Topical Anti-inflammatory Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Pinene, a bicyclic monoterpene found in the essential oils of many plants, has garnered significant interest for its therapeutic properties, including its potent anti-inflammatory effects.[1][2] Its mechanism of action involves the suppression of key inflammatory pathways, making it a promising candidate for the topical treatment of inflammatory skin conditions.[3][4] This document provides detailed application notes and protocols for the formulation of (-)-α-pinene in various topical preparations and outlines methodologies for evaluating their anti-inflammatory efficacy.

The primary challenge in formulating (-)-α-pinene for topical delivery is its volatile nature and poor water solubility.[1] To overcome these limitations, advanced formulation strategies such as nanoencapsulation in lipid nanoparticles, liposomes, and nanoemulsions are often employed to enhance its stability, solubility, and skin penetration.[1][4]

Anti-inflammatory Mechanism of (-)-α-Pinene

(-)-α-Pinene exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3][4]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of (-)-α-Pinene.

Alpha-Pinene Anti-inflammatory Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Keratinocyte Inflammatory Stimulus Inflammatory Stimulus TLR4 Toll-like Receptor 4 Inflammatory Stimulus->TLR4 Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates MAPK_pathway->NFkB_pathway Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB_pathway->Pro_inflammatory_Mediators Induces Transcription of Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Promotes alpha_Pinene (-)-α-Pinene alpha_Pinene->MAPK_pathway Inhibits alpha_Pinene->NFkB_pathway Inhibits

Caption: Anti-inflammatory signaling pathway of (-)-α-Pinene.

Data Presentation: Formulation Characteristics and Efficacy

The following tables summarize quantitative data for various (-)-α-pinene formulations and their performance in preclinical studies.

Table 1: Composition and Physicochemical Properties of (-)-α-Pinene Topical Formulations

Formulation Type(-)-α-Pinene ConcentrationKey ExcipientsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Rate (%)Reference
Lipid Nanoparticles (APLNs)7.52 mLEgg yolk lecithin (B1663433) (240 mg), Glycerol (0.9 mL), Tween-80 (0.4 mL), Ultrapure water (30.7 mL)~150Not ReportedNot ReportedNot Reported[4]
Conventional Liposomes (CLs)Not SpecifiedLipoid S100, CholesterolNot ReportedNot Reported10022.9 ± 2.2[1]
Hydrogel0.75% (w/w)Not specifiedNot ApplicableNot ApplicableNot ApplicableNot Applicable[3]
O/W Emulsion0.75% (w/w)Not specifiedNot ApplicableNot ApplicableNot ApplicableNot Applicable[3]
Oily Solution0.75% (w/w)Not specifiedNot ApplicableNot ApplicableNot ApplicableNot Applicable[3]

Table 2: In Vitro Skin Permeation and Deposition of (-)-α-Pinene

Formulation TypeMembraneAmount Permeated (µg/cm²)Skin Deposition (µg/cm²)Study Duration (h)Key FindingsReference
HydrogelHuman SkinNot Reported~5 (viable skin)Not ReportedSmall amount of α-pinene detected in viable skin.[3]
Oily SolutionHuman SkinNot TraceableNot ReportedNot ReportedSkin penetration was not traceable.[3]

Table 3: In Vivo Anti-inflammatory Efficacy of Topical (-)-α-Pinene Formulations

Formulation TypeAnimal ModelApplication Dose/Frequency% Edema InhibitionTime Point (h)Key FindingsReference
Lipid Nanoparticles (APLNs)Xylene-induced ear edema in miceNot specifiedSignificant reduction in ear thickness0.5, 1, 2APLNs effectively reduced ear swelling compared to control.[5]
Frankincense Oil Extract (containing α-pinene)Xylene-induced ear edema in miceNot specifiedSignificant reduction in edemaNot specifiedThe combination of α-pinene, linalool, and 1-octanol (B28484) showed potent anti-inflammatory effects.[6]
Frankincense Oil Extract (containing α-pinene)Formalin-inflamed hind paw in miceNot specifiedSignificant reduction in inflammationNot specifiedTopical application lessened swelling and pain.[6]

Experimental Protocols

Formulation of (-)-α-Pinene Loaded Lipid Nanoparticles (APLNs)

This protocol is adapted from a study that successfully encapsulated α-pinene in lipid nanoparticles.[4]

Materials:

  • (-)-α-Pinene

  • Egg yolk lecithin

  • Glycerol

  • Tween-80

  • Ultrapure water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of the Oil Phase:

    • In a beaker, combine 240 mg of egg yolk lecithin and 7.52 mL of (-)-α-pinene.

    • Heat the mixture to 60°C while stirring until a homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, combine 30.7 mL of ultrapure water, 0.9 mL of glycerol, and 0.4 mL of Tween-80.

    • Heat the aqueous phase to 60°C and stir until all components are dissolved.

  • Emulsification:

    • Gradually add the hot oil phase to the hot aqueous phase under continuous stirring for 10 minutes to form a coarse emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-pressure homogenization to reduce the particle size and form a stable nanoemulsion.

  • Characterization:

    • Characterize the resulting APLNs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and loading capacity using appropriate analytical techniques such as gas chromatography (GC) after separation of the free and encapsulated drug.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol provides a general framework for assessing the skin permeation of (-)-α-pinene from a topical formulation.

Materials:

  • Excised human or animal skin (e.g., porcine ear skin)

  • Phosphate buffered saline (PBS, pH 7.4) as receptor medium

  • (-)-α-Pinene topical formulation

  • Ethanol (for skin washing)

Equipment:

  • Franz diffusion cells

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles for sampling

  • Analytical instrument for quantification of α-pinene (e.g., GC-MS)

Protocol:

  • Skin Preparation:

    • Thaw the excised skin at room temperature.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

    • Carefully remove any subcutaneous fat.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32 ± 1°C) PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place the Franz cells in a water bath maintained at 32 ± 1°C and allow the skin to equilibrate for 30 minutes.

  • Sample Application:

    • Apply a finite dose of the (-)-α-pinene formulation onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Quantification:

    • Analyze the concentration of (-)-α-pinene in the collected samples using a validated analytical method (e.g., GC-MS).

  • Data Analysis:

    • Calculate the cumulative amount of (-)-α-pinene permeated per unit area of the skin over time.

    • Determine key permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).

In Vivo Anti-inflammatory Efficacy Assessment

This is a widely used model for evaluating acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan suspension in sterile saline

  • (-)-α-Pinene topical formulation

  • Positive control (e.g., diclofenac (B195802) gel)

  • Placebo formulation (vehicle without α-pinene)

  • Plethysmometer

Protocol:

  • Animal Acclimatization:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment:

    • Divide the animals into four groups: control (no treatment), placebo, positive control, and (-)-α-pinene formulation.

    • One hour before inducing inflammation, topically apply the respective formulations to the plantar surface of the right hind paw of each rat.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(V_control - V_treated) / V_control] x 100

      • Where V is the mean increase in paw volume.

This model is suitable for assessing the anti-inflammatory activity of topically applied agents.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Croton oil solution (e.g., 5% in a suitable solvent like acetone)

  • (-)-α-Pinene topical formulation

  • Positive control (e.g., dexamethasone (B1670325) solution)

  • Placebo formulation

Protocol:

  • Animal Acclimatization:

    • Acclimatize the mice to the laboratory conditions for at least one week.

  • Grouping and Treatment:

    • Divide the animals into different groups.

    • Apply the (-)-α-pinene formulation, placebo, or positive control to the inner and outer surfaces of the right ear.

  • Induction of Edema:

    • After 30 minutes, apply a small volume (e.g., 20 µL) of the croton oil solution to the right ear of each mouse. The left ear serves as a control.

  • Measurement of Edema:

    • After a specified period (e.g., 4-6 hours), sacrifice the mice and punch out a standard-sized circular section from both ears.

    • Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.

  • Data Analysis:

    • Calculate the mean increase in ear weight for each group.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for formulation development and in vivo testing.

Formulation_and_Characterization_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization Select_Formulation Select Formulation Type (e.g., Nanoemulsion, Gel, Cream) Select_Excipients Select Excipients (Surfactants, Co-surfactants, Gelling agents) Select_Formulation->Select_Excipients Optimization Formulation Optimization (Ratio of components) Select_Excipients->Optimization Preparation Preparation of Formulation Optimization->Preparation Appearance Visual Appearance & pH Preparation->Appearance Particle_Size Particle Size & PDI Preparation->Particle_Size Zeta_Potential Zeta Potential Preparation->Zeta_Potential Encapsulation Encapsulation Efficiency & Loading Preparation->Encapsulation Viscosity Viscosity & Rheology Preparation->Viscosity

Caption: Workflow for Formulation Development and Characterization.

InVivo_Testing_Workflow Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping Grouping of Animals Animal_Acclimatization->Grouping Topical_Application Topical Application of Formulation Grouping->Topical_Application Inflammation_Induction Induction of Inflammation (Carrageenan or Croton Oil) Topical_Application->Inflammation_Induction Measurement Measurement of Inflammation (Paw Volume or Ear Weight) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis Results Evaluation of Anti-inflammatory Efficacy Data_Analysis->Results

Caption: Workflow for In Vivo Anti-inflammatory Testing.

References

Application Notes & Protocols: Polymerization of (-)-α-Pinene for Novel Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-α-Pinene, a renewable bicyclic monoterpene derived from pine trees, is an attractive monomer for creating sustainable and biocompatible polymers.[1][2] Its rigid, chiral structure can impart unique thermal and mechanical properties to the resulting polymers, making them promising candidates for advanced biomedical applications.[3] Poly(α-pinene) and its derivatives are being explored for use in drug delivery systems, tissue engineering scaffolds, and as biocompatible coatings.[1][4] The most common method for polymerizing α-pinene is cationic polymerization, which can be initiated by Lewis acids.[3] However, this process can be complicated by isomerization reactions that lead to low yields.[3] Careful control of reaction conditions is crucial for synthesizing polymers with desired molecular weights and properties. This document provides detailed protocols for the cationic polymerization of (-)-α-pinene and summarizes the key properties of the resulting polymers for biomaterial applications.

Experimental Data Summary

The properties of poly(α-pinene) are highly dependent on the polymerization conditions, including the choice of catalyst, temperature, and solvent. The following tables summarize representative data from literature for polymers synthesized via cationic polymerization.

Table 1: Polymerization Conditions and Resulting Polymer Properties

ParameterValueCatalyst SystemTemperature (°C)Monomer Conc. (v/v)Polymer Yield (%)Source
Example 1 Optimized ConditionsLewis Acidic Ionic Liquid5050%62.46[5]
Example 2 Low TemperatureAlCl₃/SbCl₃ (melted)-78Not Specified"Fast Polymerization"[6]
Example 3 Room Temperature (β-pinene)AlCl₃ etherateRoom Temp.Not SpecifiedHigh[7]

Note: Data for β-pinene is included for comparison as it often yields higher molecular weight polymers more readily than α-pinene.[3][7]

Table 2: Physicochemical Properties of Poly(α-pinene)

PropertyValueMethodNotes
Molecular Weight (Mn) ~600 - 2000 g/mol GPCTypically low due to isomerization and chain transfer reactions.[3][5] β-pinene can achieve higher Mn (9,000-14,000 g/mol ).[7]
Density ~0.96 g/mL at 25 °CN/A[8][9][10]
Glass Transition Temp. (Tg) 82 - 87 °C (for poly(β-pinene))DSCTg for poly(α-pinene) is often difficult to determine due to low molecular weight. Poly(β-pinene) provides a reference for a high-Tg terpene-based polymer.[7]
Thermal Stability (TGA) Stable up to ~200-300 °CTGAThe decomposition temperature can vary based on polymer structure and purity.[11][12][13][14] The monomer is stable in N₂ up to 200°C.[15]
Solubility Soluble in common organic solventsN/ASoluble in CHCl₃, 1,4-dioxane, THF.[16]

Table 3: Biocompatibility and Biological Activity Data

Assay TypeCell Line / OrganismConcentrationResultBiological ImplicationSource
Monomer Cytotoxicity Murine Macrophages250 µg/mL~67% cell viabilityMonomer has moderate cytotoxicity at higher concentrations.[17]
Monomer Cytotoxicity Human Ovarian Cancer (PA-1)20 µg/mLIC₅₀ (50% inhibition)Monomer shows anticancer potential by inducing apoptosis.[18]
Monomer Cytotoxicity Human Gastric Cancer (AGS)236.6 µMIC₅₀Monomer shows dose-dependent cytotoxicity.[19]
Polymer Biocompatibility Fibroblast cellsN/AGood adhesion and proliferationTerpene-based copolyesters are generally biocompatible.[16]
Monomer Anti-inflammatory Leukocytes1-30 µg/mLSignificant inhibition of migrationMonomer has potent anti-inflammatory properties.[2][20][20]

Note: Most biocompatibility data is for the α-pinene monomer or related terpene copolymers. Data for pure poly(α-pinene) is limited, but the general biocompatibility of terpene-derived polymers is considered good.[16]

Visualized Workflows and Pathways

Experimental Workflow: Cationic Polymerization of (-)-α-Pinene

The following diagram outlines the key steps for the synthesis and purification of poly(α-pinene) for biomaterial evaluation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_application Biomaterial Application Monomer (-)-α-Pinene Monomer Setup Inert Atmosphere Setup (N2 or Ar, Schlenk Line) Monomer->Setup Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Setup Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Setup Polymerization Cationic Polymerization (-78°C to RT) Setup->Polymerization Add Catalyst to Monomer Solution Quench Quenching (e.g., Methanol) Polymerization->Quench Terminate Reaction Precipitation Precipitate Polymer in Non-solvent (Methanol) Quench->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterize Polymer (GPC, NMR, TGA, DSC) Drying->Characterization Biomaterial Fabricate Biomaterial (Films, Scaffolds, Nanoparticles) Characterization->Biomaterial Biocompatibility In Vitro / In Vivo Testing (Cell Viability, etc.) Biomaterial->Biocompatibility

Caption: Workflow for synthesis and evaluation of poly(α-pinene).

Application Logic: Drug Delivery System

This diagram illustrates the logical pathway for using poly(α-pinene) as a hydrophobic matrix for a drug delivery nanoparticle.

G cluster_formulation Formulation cluster_delivery Delivery & Release Polymer Poly(α-pinene) Formulation Nanoprecipitation or Emulsion Polymer->Formulation Drug Hydrophobic Drug Drug->Formulation Nanoparticle Drug-Loaded Nanoparticle Formulation->Nanoparticle Self-Assembly Uptake Cellular Uptake (Endocytosis) Nanoparticle->Uptake Release Drug Release (Diffusion/Degradation) Uptake->Release Effect Therapeutic Effect Release->Effect

Caption: Logic for a poly(α-pinene)-based drug delivery vehicle.

Detailed Experimental Protocols

Protocol 1: Cationic Polymerization of (-)-α-Pinene using AlCl₃

This protocol describes a representative method for the cationic polymerization of (-)-α-pinene. Caution: Lewis acids like AlCl₃ are highly reactive and moisture-sensitive. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. All glassware must be oven- or flame-dried before use.

Materials:

  • (-)-α-Pinene (purified by distillation over CaH₂, stored under inert atmosphere)

  • Aluminum chloride (AlCl₃, anhydrous, >99.99%)

  • Dichloromethane (DCM, anhydrous, <50 ppm H₂O)

  • Methanol (B129727) (anhydrous)

  • Nitrogen or Argon gas (high purity)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bars

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Reactor Setup:

    • Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum.

    • Flame-dry the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all moisture is removed.

    • Allow the flask to cool to room temperature.

  • Monomer Solution Preparation:

    • Under a positive flow of inert gas, add 100 mL of anhydrous DCM to the Schlenk flask via cannula or a dry syringe.

    • Add 20 mL (~17.2 g) of purified (-)-α-pinene to the DCM.

    • Cool the flask to -78 °C using a dry ice/acetone bath and allow it to equilibrate for 20 minutes with gentle stirring.

  • Initiator Solution Preparation (perform in a glovebox if possible):

    • In a separate, dry vial, weigh ~133 mg of anhydrous AlCl₃.

    • Add 10 mL of anhydrous DCM to dissolve the AlCl₃ to create the initiator stock solution.

  • Initiation of Polymerization:

    • Using a dry syringe, rapidly inject the required amount of the AlCl₃ initiator solution into the cold, stirring monomer solution. The reaction is often fast.

    • Allow the polymerization to proceed at -78 °C for 2-4 hours. The solution may become more viscous.

  • Termination (Quenching):

    • To terminate the reaction, add 20 mL of cold, anhydrous methanol to the flask via syringe. This will react with and neutralize the active cationic species.

    • Allow the flask to slowly warm to room temperature.

  • Polymer Isolation and Purification:

    • Pour the quenched reaction mixture into a beaker containing 500 mL of vigorously stirring methanol. A white precipitate (the polymer) should form immediately.

    • Continue stirring for 30 minutes to ensure complete precipitation and washing of the polymer.

    • Collect the polymer by vacuum filtration using a Büchner funnel.

    • Wash the collected polymer on the filter with an additional 100 mL of fresh methanol to remove any unreacted monomer and catalyst residues.

    • Transfer the white polymer to a pre-weighed round-bottom flask and dry under high vacuum at 40-50 °C overnight, or until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using ¹H NMR spectroscopy.

    • Analyze thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: Biocompatibility Assessment using MTT Assay

This protocol provides a general method to assess the cytotoxicity of the synthesized poly(α-pinene) on a relevant cell line (e.g., L929 fibroblasts).

Materials:

  • Synthesized poly(α-pinene)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • L929 fibroblast cell line (or other relevant line)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Preparation of Polymer Extracts:

    • Prepare polymer films by dissolving a known weight of poly(α-pinene) in a suitable solvent (e.g., chloroform), casting it into a petri dish, and allowing the solvent to fully evaporate under sterile conditions.

    • Sterilize the films using UV irradiation.

    • Prepare extracts by incubating the sterile polymer films in a complete cell culture medium at a standard surface area/volume ratio (e.g., 3 cm²/mL) for 24 hours at 37 °C.

    • Prepare serial dilutions of the extract using a fresh medium (e.g., 100%, 50%, 25%, 12.5%).

  • Cell Seeding:

    • Trypsinize and count L929 cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared polymer extracts (at different dilutions) to the wells in triplicate.

    • Include a negative control (cells with fresh medium only) and a positive control (cells with a cytotoxic agent like 0.1% Triton X-100).

  • MTT Assay:

    • After 24 or 48 hours of incubation with the extracts, remove the medium from each well.

    • Add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each extract concentration relative to the negative control (100% viability).

    • Cell Viability (%) = (Absorbance of Sample / Absorbance of Negative Control) x 100.

    • Plot cell viability versus extract concentration to assess the dose-dependent cytotoxicity of the material.

References

Troubleshooting & Optimization

Technical Support Center: Selective Oxidation of (-)-α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective oxidation of (-)-α-pinene.

Troubleshooting Guide

Problem 1: Low Yield and/or Poor Selectivity

Question: My reaction is resulting in a low yield of the desired product and a mixture of several byproducts. What are the first steps to troubleshoot this?

Answer: Low yield and poor selectivity are common challenges in α-pinene oxidation. A systematic evaluation of your reaction parameters is the crucial first step.[1]

Initial Assessment:

  • Reaction Temperature: Temperature significantly impacts both the conversion of α-pinene and the selectivity towards different products.[1] Increased temperatures generally boost the conversion rate but can also favor the formation of undesired byproducts.[1]

  • Catalyst Selection and Concentration: The choice of catalyst is critical for directing the reaction towards the desired product, whether it be α-pinene oxide, verbenol (B1206271), or verbenone (B1202108).[1] The catalyst's concentration is also a key factor; an incorrect concentration can lead to unwanted side reactions or kinetic limitations.[1]

  • Reaction Time: The duration of the reaction influences the product distribution. Longer reaction times might lead to the further oxidation or rearrangement of the initially formed products.[1][2]

  • Oxidant and Solvent: The type and amount of oxidant (e.g., H₂O₂, O₂, TBHP) and the choice of solvent can dramatically alter the product profile.[1]

Troubleshooting Workflow:

G Troubleshooting Workflow for Low Yield/Selectivity A Low Yield / Poor Selectivity B Review Reaction Temperature A->B C Evaluate Catalyst System A->C D Optimize Reaction Time A->D E Assess Oxidant and Solvent A->E F Analyze Product Mixture (GC-MS) B->F C->F D->F E->F G Adjust Parameters Based on Analysis F->G H Iterate G->H H->A If necessary I Improved Yield and Selectivity H->I

Caption: A general troubleshooting workflow for α-pinene oxidation.

Problem 2: High Formation of Campholenic Aldehyde

Question: I am observing a significant amount of campholenic aldehyde in my reaction mixture when targeting α-pinene oxide. How can I minimize its formation?

Answer: Campholenic aldehyde is a frequent byproduct, arising from the isomerization of α-pinene oxide.[1][2] To suppress its formation, consider the following adjustments:

  • Solvent Choice: The polarity and basicity of the solvent can influence the selectivity. In some systems, nonpolar solvents may favor the formation of campholenic aldehyde, while more basic solvents can reduce it.[1]

  • Catalyst Acidity: The acidity of the catalyst can promote the rearrangement of α-pinene oxide to campholenic aldehyde.[1] Employing a catalyst with optimized acidity or a more basic character can mitigate this side reaction.[1]

  • Temperature Control: Higher temperatures can sometimes favor isomerization reactions.[1] Maintaining a lower reaction temperature may help to minimize the formation of campholenic aldehyde.[1]

Problem 3: Mixture of Verbenol and Verbenone

Question: My goal is to synthesize verbenone, but I am obtaining a mixture of verbenol and other oxidation products. How can I improve the selectivity towards verbenone?

Answer: To enhance the selectivity towards verbenone, which is a product of the further oxidation of verbenol, the following strategies can be employed:

  • Increase Reaction Time: A longer reaction time can allow for a more complete oxidation of verbenol to verbenone.[1]

  • Choice of Catalyst: Certain catalysts are more effective at promoting the oxidation of verbenol to verbenone.[1]

  • Temperature Optimization: The selectivity towards verbenone can be temperature-dependent. For instance, in some systems, increasing the temperature has been shown to increase verbenone selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main oxidation products of (-)-α-pinene?

A1: The oxidation of α-pinene can yield a variety of valuable oxygenated derivatives. The major products typically include:

  • α-Pinene oxide: Formed via epoxidation of the double bond.[1]

  • Verbenol and Verbenone: Products of allylic oxidation.[1]

  • Campholenic aldehyde: An isomerization product of α-pinene oxide.[1][2]

  • Other byproducts: These can include trans-pinocarveol, myrtenal, myrtenol, carveol, carvone, and 1,2-pinanediol.[1][2]

G Main Oxidation Pathways of α-Pinene cluster_epoxidation Epoxidation Pathway cluster_allylic Allylic Oxidation Pathway a_pinene_epox (-)-α-Pinene a_pinene_oxide α-Pinene Oxide a_pinene_epox->a_pinene_oxide Epoxidation campholenic_aldehyde Campholenic Aldehyde a_pinene_oxide->campholenic_aldehyde Isomerization a_pinene_allyl (-)-α-Pinene verbenol Verbenol a_pinene_allyl->verbenol Allylic Oxidation verbenone Verbenone verbenol->verbenone Further Oxidation

Caption: Main oxidation pathways of α-pinene.

Q2: How do reaction conditions affect the selectivity of α-pinene oxidation?

A2: Reaction conditions are critical in determining the product distribution. The following table summarizes the impact of various parameters on product selectivity based on published data.

ParameterEffect on SelectivityReferences
Temperature Can shift selectivity between α-pinene oxide and its isomerization products, or between verbenol and verbenone.[1][2]
Catalyst The type of catalyst (e.g., Ti-SBA-15, TS-1, copper complexes) and its properties (e.g., acidity, pore size) are primary determinants of the main product.[1][3][4][5]
Oxidant The choice of oxidant (e.g., H₂O₂, O₂, TBHP) and its concentration can influence the reaction pathway (epoxidation vs. allylic oxidation).[1][6]
Solvent Solvent polarity and basicity can affect catalyst activity and the stability of intermediates, thereby influencing product distribution.[1][6]
Reaction Time Longer reaction times may favor the formation of more oxidized products like verbenone from verbenol.[1][2]

Q3: Can you provide a general experimental protocol for the oxidation of α-pinene?

A3: The following is a generalized protocol based on common laboratory practices for the catalytic oxidation of α-pinene. Note: This is a template and should be adapted based on the specific catalyst, oxidant, and desired product.

Materials and Equipment:

  • Reaction vessel (e.g., three-necked flask) with a condenser, magnetic stirrer, and temperature control.[1]

  • (-)-α-Pinene

  • Catalyst

  • Oxidant

  • Solvent (if required)

  • Inert gas supply (e.g., Nitrogen or Argon) if required.[1]

Procedure:

  • Reactor Setup: Assemble the reaction vessel with a condenser, magnetic stirrer, and thermometer. If using a gaseous oxidant like O₂, ensure a proper gas inlet and outlet are in place.[1]

  • Charging Reactants: To the reaction vessel, add the solvent (if any), (-)-α-pinene, and the catalyst.[1]

  • Inert Atmosphere: Purge the reactor with an inert gas to remove air, especially if the reaction is sensitive to atmospheric oxygen or if using a specific gaseous oxidant.[1]

  • Temperature Control: Bring the reaction mixture to the desired temperature.

  • Adding Oxidant: Once the desired temperature is reached, add the oxidant dropwise or at a controlled rate.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[1]

  • Work-up: After the reaction is complete (as determined by the consumption of α-pinene or stabilization of product concentration), cool the mixture to room temperature.[1]

  • Product Isolation: Separate the catalyst by filtration. The liquid phase can then be subjected to distillation, extraction, or chromatography to isolate the desired product.[1]

G General Experimental Workflow for α-Pinene Oxidation A Reactor Setup B Charge Reactants (α-Pinene, Catalyst, Solvent) A->B C Establish Inert Atmosphere (if needed) B->C D Set Reaction Temperature C->D E Add Oxidant D->E F Monitor Reaction (e.g., GC) E->F G Reaction Work-up (Cooling, Quenching) F->G H Product Isolation (Filtration, Distillation, Chromatography) G->H

Caption: A typical experimental workflow for α-pinene oxidation.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies on α-pinene oxidation to illustrate the effect of different reaction conditions.

Table 1: Influence of Oxidant and Acid Concentration on α-Pinene Epoxidation [6]

Oxidant (H₂O₂) Amount (mol%)Acid (H₂SO₄) Conc. (M)Temperature (°C)α-Pinene Oxide Yield (%)Selectivity to α-Pinene Oxide (%)
1000.055055-
2000.055012Decreased
1250.045038Decreased with increasing acid
1250.09504Decreased with increasing acid

Note: In this study, a solvent-free system was used with a tungsten-based polyoxometalate catalyst.[6]

Table 2: Effect of Temperature and Reaction Time on α-Pinene Oxidation over TS-1 Catalyst [2]

Temperature (°C)Reaction Time (h)α-Pinene Conversion (mol%)α-Pinene Oxide Selectivity (mol%)Verbenone Selectivity (mol%)Verbenol Selectivity (mol%)
8524-261214-18
100244912014-18
855-28-13-18
85481001433

Note: This study involved the autoxidation of α-pinene.[2]

Table 3: Copper-Catalyzed Oxidation of α-Pinene in Micellar Conditions [3]

CatalystTemperature (°C)Reaction Time (h)α-Pinene Conversion (%)Verbenone Yield (%)Pinene Oxide Yield (%)
Copper Complex 160987199 (at 3h)
Copper Complex 2609-16-

Note: Oxidant used was TBHP in a PS-750-M surfactant water solution.[3]

References

Optimizing reaction conditions for (-)-alpha-Pinene isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing (-)-α-Pinene Isomerization

Welcome to the technical support center for the isomerization of (-)-α-Pinene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in optimizing your experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the isomerization of (-)-α-pinene.

1. Low or No Conversion of α-Pinene

  • Question: My α-pinene isomerization reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion of α-pinene is a common issue that can stem from several factors related to the catalyst, reaction conditions, and reagents.

    • Catalyst Activity: The primary reason for low conversion is often an inactive or poisoned catalyst.

      • Troubleshooting:

        • Catalyst Activation: Ensure your catalyst has been properly activated. For instance, acid-activated catalysts, such as those prepared from titanium dioxide, require treatment with acids like hydrochloric acid to increase surface area and acidity.[1] Heat treatment is also crucial for certain catalysts like zeolites to remove adsorbed water and expose active sites.

        • Catalyst Characterization: Characterize your catalyst to confirm its properties. Techniques like XRD, SEM, IR, and BET analysis can verify the structure, morphology, and surface area.[1] Pyridine-IR can be used to determine the nature and number of acid sites.

        • Catalyst Poisoning: Ensure all reactants and solvents are pure and dry. Water and other impurities can poison acid catalysts.

    • Reaction Temperature: The reaction temperature may be too low for the specific catalyst being used.

      • Troubleshooting:

        • Increase the reaction temperature in increments. Different catalysts have different optimal temperature ranges. For example, with acid-activated TiO2 nanopowder, the reaction proceeds well at elevated temperatures, while some zeolite catalysts can achieve high conversion at temperatures as low as 70°C.[1][2]

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

      • Troubleshooting:

        • Increase the reaction time. Monitor the reaction progress at different time points to determine the optimal duration for achieving high conversion.

    • Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction forward effectively.

      • Troubleshooting:

        • Increase the catalyst loading. Studies have investigated catalyst loading as a key parameter for optimizing conversion.

    Logical Workflow for Troubleshooting Low Conversion

    low_conversion cluster_catalyst Catalyst Troubleshooting start Low/No Conversion catalyst Check Catalyst Activity start->catalyst temp Check Reaction Temperature catalyst->temp If catalyst is active activation Verify Activation Protocol catalyst->activation time Check Reaction Time temp->time If temperature is optimal loading Check Catalyst Loading time->loading If time is sufficient end Conversion Improved loading->end If loading is adequate characterization Characterize Catalyst (XRD, BET, etc.) activation->characterization purity Check Reagent/Solvent Purity characterization->purity

    Caption: Troubleshooting workflow for low α-pinene conversion.

2. Poor Selectivity Towards the Desired Product (e.g., Camphene (B42988), Limonene)

  • Question: My reaction has high conversion, but the selectivity for my target isomer (e.g., camphene) is low. How can I improve it?

  • Answer: Poor selectivity is often a result of suboptimal reaction conditions or an inappropriate catalyst choice, leading to the formation of undesired side products like terpinolene, α-terpinene, γ-terpinene, and p-cymene.[2][3]

    • Catalyst Type and Acidity: The type of catalyst and the nature of its acid sites (Brønsted vs. Lewis) significantly influence selectivity.

      • Troubleshooting:

        • Catalyst Selection: Experiment with different types of solid acid catalysts. A wide range have been reported, including titanium-based catalysts, zeolites, acid-activated clays, and supported heteropolyacids.[1][2][4][5][6]

        • Acidity Modification: The acidity of the catalyst is a critical factor. For example, with TiO2 catalysts, the type of acid used for activation (e.g., HCl vs. H2SO4) can alter the product distribution.[1][2] For zeolites, the Si/Al ratio can be varied to control acidity.

    • Reaction Temperature and Time: These parameters not only affect conversion but also have a strong influence on selectivity.

      • Troubleshooting:

        • Temperature Optimization: Systematically vary the reaction temperature. Higher temperatures might favor the formation of thermodynamically more stable products, which may not be the desired isomer.

        • Time Optimization: The product distribution can change over time. The desired product might be an intermediate that converts to other products with longer reaction times. Kinetic studies can help identify the optimal time to stop the reaction for maximum selectivity.

    • Solvent Effects: If the reaction is performed in a solvent, its properties can influence the reaction pathway.

      • Troubleshooting:

        • While many isomerization reactions of α-pinene are carried out under solvent-free conditions, the choice of an inert solvent can sometimes help to control the reaction and improve selectivity by affecting the polarity of the reaction medium.

    Experimental Workflow for Optimizing Selectivity

    optimize_selectivity start Poor Selectivity catalyst_screening Screen Different Catalysts (e.g., TiO2, Zeolites, Clays) start->catalyst_screening acidity_tuning Tune Catalyst Acidity (e.g., Acid Treatment, Si/Al Ratio) catalyst_screening->acidity_tuning temp_optimization Optimize Reaction Temperature acidity_tuning->temp_optimization time_course Perform Time-Course Study temp_optimization->time_course analysis Analyze Product Distribution (GC, GC-MS) time_course->analysis end Selectivity Improved analysis->end

    Caption: Workflow for optimizing product selectivity.

3. Catalyst Deactivation and Reusability

  • Question: My catalyst loses activity after one or two runs. How can I improve its stability and reusability?

  • Answer: Catalyst deactivation can occur due to coking (deposition of carbonaceous residues), poisoning, or structural changes.

    • Coking: This is a common issue, especially at higher reaction temperatures.

      • Troubleshooting:

        • Regeneration: Implement a regeneration protocol. This typically involves calcination in air to burn off the coke. The temperature and duration of calcination need to be optimized to restore activity without damaging the catalyst structure.

        • Reaction Conditions: Lowering the reaction temperature or using a solvent might reduce the rate of coke formation.

    • Leaching of Active Species: For supported catalysts, the active species might leach into the reaction mixture.

      • Troubleshooting:

        • Catalyst Design: Choose a more robust catalyst support or a different method of catalyst preparation to ensure strong interaction between the active species and the support.

        • Post-Reaction Analysis: Analyze the reaction mixture for leached species to confirm if this is the cause of deactivation.

    • Structural Changes: The catalyst structure may not be stable under the reaction conditions.

      • Troubleshooting:

        • Catalyst Characterization: Characterize the catalyst after the reaction to check for any changes in its crystalline structure (XRD) or porosity (BET).

        • Alternative Catalysts: If the catalyst is inherently unstable, consider screening for more robust alternatives.

Frequently Asked Questions (FAQs)

  • Q1: What are the main products of (-)-α-pinene isomerization?

    • A1: The acid-catalyzed isomerization of α-pinene can lead to a variety of products. The main products are typically bicyclic monoterpenes like camphene and tricyclene, and monocyclic monoterpenes such as limonene, terpinolene, α-terpinene, and γ-terpinene.[3] The product distribution is highly dependent on the catalyst and reaction conditions.

  • Q2: What analytical techniques are used to monitor the reaction and quantify the products?

    • A2: Gas chromatography (GC) with a flame ionization detector (FID) is the most common technique for quantitative analysis of the reaction mixture.[3] Gas chromatography-mass spectrometry (GC-MS) is used for the identification of the products.[3][7]

  • Q3: Are there any safety precautions I should take when running this reaction?

    • A3: Yes. α-Pinene and its isomers are flammable and can be irritants. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. If using strong acids for catalyst preparation, handle them with extreme care according to safety data sheets (SDS).

Data Presentation

Table 1: Comparison of Different Catalysts for α-Pinene Isomerization

CatalystTemperature (°C)Reaction Timeα-Pinene Conversion (%)Camphene Selectivity (%)Limonene Selectivity (%)Reference
TiO2 nanopowder (HCl activated)Optimized-10063.96-[1]
Ti3C2 MXene (HF treated)1606 h74.65~10 (implied increase)-[2]
Natural Zeolite (H2SO4 modified)704 min1005030[2]
W2O3–Al2O3 (sol-gel)150->9542.2-[4]
10%ZnO/SiO2370-100--[5]
Titanate Nanotubes12090 min97.878.5-[8]

Note: Selectivity to other products such as tricyclene, terpinolene, etc., are also reported in the respective literature.

Experimental Protocols

General Protocol for α-Pinene Isomerization in a Batch Reactor

This is a generalized protocol. Specific amounts, temperatures, and times should be optimized based on the chosen catalyst and desired products.

  • Catalyst Preparation and Activation:

    • Prepare the chosen solid acid catalyst according to literature procedures (e.g., acid activation of TiO2, ion-exchange of zeolites).

    • Activate the catalyst prior to use. This typically involves heating under vacuum or in an inert atmosphere to a specific temperature to remove adsorbed water and other volatile impurities.

  • Reaction Setup:

    • A glass reactor equipped with a magnetic stirrer, a reflux condenser, and a temperature controller is typically used.[2]

    • For reactions at atmospheric pressure, the setup is straightforward. For higher pressure reactions, a suitable autoclave is required.

  • Reaction Procedure:

    • Charge the reactor with the desired amount of (-)-α-pinene and the activated catalyst. For solvent-free reactions, no solvent is added. If a solvent is used, it should be added at this stage.

    • Place the reactor in an oil bath or heating mantle and start stirring.[2]

    • Heat the reaction mixture to the desired temperature and maintain it for the specified reaction time.

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst from the product mixture by filtration or centrifugation.[2]

    • The liquid product mixture is then analyzed by GC and GC-MS to determine the conversion of α-pinene and the selectivity to various products.[3]

Example Protocol: Isomerization using Ti3C2 MXene Catalyst [2]

  • Apparatus: A 10 cm³ glass reactor with a reflux condenser and a magnetic stirrer with heating.

  • Reactants: 1 g of α-pinene and 0.05 g of the Ti3C2 MXene catalyst (5 wt%).

  • Procedure:

    • The reactor containing the reaction mixture is placed in an oil bath.

    • The mixture is stirred at 500 rpm.

    • The reaction is carried out at 160°C for 6 hours.

  • Analysis:

    • The post-reaction mixture is centrifuged.

    • The solution is dissolved in acetone (B3395972) (1:3 weight ratio).

    • Qualitative analysis is performed using GC-MS, and quantitative analysis is done using GC.

References

Overcoming low yields in the synthesis of (-)-alpha-Pinene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (-)-α-Pinene derivatives.

Troubleshooting Guides

Issue 1: Low Yield of α-Pinene Oxide During Epoxidation

Q1: My α-pinene epoxidation is resulting in a low yield of α-pinene oxide and a significant amount of by-products like verbenol (B1206271), verbenone, sobrerol (B1217407), and pinanediol. How can I improve the selectivity for α-pinene oxide?

A1: Low selectivity in α-pinene epoxidation is a common issue and can be addressed by carefully controlling the reaction conditions. Here are the primary factors to investigate:

  • Oxidant Amount: The molar ratio of the oxidant to α-pinene is critical. Using an excessive amount of oxidant, such as hydrogen peroxide (H₂O₂), can lead to over-oxidation and the formation of allylic oxidation products like verbenol and verbenone.[1] It also increases the rate of hydrolytic decomposition of the desired α-pinene oxide, forming sobrerol and pinanediol.[1]

  • Reaction Temperature: Temperature significantly impacts both the reaction rate and the formation of side products. Higher temperatures can favor undesired isomerization and decomposition pathways.[2]

  • Solvent Choice: The solvent can influence the reaction's conversion rate and product distribution.[1][3]

  • Catalyst System: The choice of catalyst is crucial for achieving high selectivity. Tungsten-based polyoxometalates, for example, have shown high selectivity for α-pinene oxide.[1][4][5]

Troubleshooting Workflow for Low α-Pinene Oxide Yield

G start Low Yield of α-Pinene Oxide check_oxidant Step 1: Verify Oxidant Ratio (α-pinene:H2O2) start->check_oxidant adjust_oxidant Reduce H2O2 to near-equimolar amounts check_oxidant->adjust_oxidant Excessive check_temp Step 2: Evaluate Reaction Temperature check_oxidant->check_temp Optimal adjust_oxidant->check_temp adjust_temp Optimize temperature (e.g., 50°C) check_temp->adjust_temp Too High/Low check_solvent Step 3: Assess Solvent check_temp->check_solvent Optimal adjust_temp->check_solvent adjust_solvent Consider solvent-free conditions or switch to a non-polar solvent like 1,2-dichloroethane check_solvent->adjust_solvent Suboptimal check_catalyst Step 4: Review Catalyst System check_solvent->check_catalyst Optimal adjust_solvent->check_catalyst adjust_catalyst Use a highly selective catalyst (e.g., tungsten-based polyoxometalates) check_catalyst->adjust_catalyst Low Selectivity end Improved α-Pinene Oxide Yield check_catalyst->end Optimal adjust_catalyst->end

Caption: Troubleshooting workflow for low α-pinene oxide yield.

Data on Reaction Parameter Effects on Epoxidation:

ParameterVariationEffect on α-Pinene Oxide YieldKey By-products IncreasedReference
H₂O₂ Amount 100 mol% vs. 200 mol%Yield decreased from 55% to 12%Verbenol, Verbenone, Sobrerol, Pinanediol[1]
Solvent 1,2-dichloroethane55% yield of α-pinene oxideVerbenol (3%)[1][3]
Toluene38% yield of α-pinene oxideVerbenol (2%)[1][3]
p-CymeneLower conversion (24%)-[1][3]
AcetonitrileLowest conversion (12%)-[1][3]
Catalyst Bimetallic AuFe/TiO₂High selectivity to pinene oxideVerbenol, Verbenone, Carveol, Carvone[6]
Tungsten-based polyoxometalatesNearly 100% selectivityNegligible side products[1][4]
Issue 2: Poor Regio- and Stereoselectivity in Hydroboration-Oxidation

Q2: The hydroboration-oxidation of my (-)-α-pinene is not giving the expected isopinocampheol with high purity. What factors control the stereochemistry of this reaction?

A2: The hydroboration-oxidation of α-pinene is known for its high stereoselectivity, which is primarily dictated by the steric hindrance of the molecule itself.

  • Steric Hindrance: The gem-dimethyl bridge on the α-pinene molecule blocks one face of the double bond. As a result, the borane (B79455) reagent (e.g., BH₃-THF) adds to the less hindered face.[7][8]

  • Syn-Addition: The hydroboration reaction proceeds via a concerted syn-addition, meaning the boron and hydrogen atoms add to the same side of the double bond.[8]

  • Retention of Configuration: The subsequent oxidation of the carbon-boron bond to a carbon-oxygen bond with hydrogen peroxide occurs with retention of configuration.[7]

These factors together ensure that the hydroboration-oxidation of α-pinene yields isopinocampheol as the major product with high stereospecificity.[7] If you are observing low selectivity, consider the purity of your starting α-pinene and the reaction conditions, ensuring that no isomerization is occurring prior to hydroboration.

Reaction Pathway for Hydroboration-Oxidation of α-Pinene

G a_pinene (-)-α-Pinene organoborane Organoborane Intermediate a_pinene->organoborane 1. BH3-THF (Syn-addition to less hindered face) isopinocampheol Isopinocampheol organoborane->isopinocampheol 2. H2O2, NaOH (Oxidation with retention of configuration) G start Goal: Synthesize α-Pinene Derivative target_product What is the target derivative? start->target_product epoxide α-Pinene Oxide target_product->epoxide Epoxide alcohol Isopinocampheol target_product->alcohol Alcohol diol (+)-2,3-Pinanediol target_product->diol Diol terpineol α-Terpineol target_product->terpineol Isomerized Alcohol protocol1 Follow Protocol 1: Selective Epoxidation epoxide->protocol1 protocol2 Follow Protocol 2: Hydroboration-Oxidation alcohol->protocol2 protocol3 Follow Protocol 3: Selective Oxidation with KMnO4 diol->protocol3 protocol4 Follow Protocol 4: Acid-Catalyzed Hydration terpineol->protocol4

References

Purification strategies to remove beta-pinene from (-)-alpha-Pinene mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (-)-alpha-Pinene (B32076) from mixtures containing its isomer, beta-pinene (B31000).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from beta-pinene?

The main difficulty lies in the close boiling points of the two isomers, making simple fractional distillation inefficient for achieving high purity.[1] The low relative volatility between alpha-pinene (B124742) and beta-pinene means that a very high number of theoretical plates and high reflux ratios are required, which can be energy-intensive and time-consuming.[1][2]

Q2: What are the principal methods for purifying this compound by removing beta-pinene?

There are three main strategies for separating these isomers:

  • Fractional Distillation: This is the conventional method, but it requires highly efficient columns.[2] It is often performed under vacuum to lower the boiling points and prevent thermal degradation.[3][4]

  • Azeotropic Distillation: This is a more efficient distillation method that involves adding an entrainer or azeotroping agent (like ethylene (B1197577) glycol or diethylene glycol) to the mixture.[1][5] This agent forms an azeotrope with one of the isomers more readily than the other, effectively increasing their relative volatility and simplifying the separation.[1]

  • Chemical Methods: These methods involve selectively reacting one isomer to convert it into a different compound that is easier to separate. Examples include selective oxidation or isomerization.[6][7] For instance, beta-pinene can be isomerized into the thermodynamically more stable alpha-pinene.[8]

Q3: Which purification method is most suitable for large-scale industrial production?

Azeotropic distillation is highly effective for industrial-scale separation.[2][5] By using an entrainer like ethylene glycol or diethylene glycol, it becomes possible to achieve high-purity alpha-pinene with fewer theoretical plates and lower energy consumption compared to standard fractional distillation.[1][5] The entrainer can also be recovered and recycled, making the process more economical.[5]

Q4: How can I achieve over 98% purity for this compound?

Achieving purity levels greater than 98% typically requires azeotropic distillation. A process using ethylene glycol as an entrainer in a rectification tower, followed by water extraction of the distillate, has been shown to produce alpha-pinene with a purity of over 98%.[5] Another patented method involves the selective oxidation of alpha-pinene in a turpentine (B1165885) mixture, followed by rectification, to obtain beta-pinene with over 99% purity; a similar principle could be applied to remove beta-pinene.[6]

Q5: Can chromatography be used for separating alpha- and beta-pinene?

While analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can easily separate the isomers for analysis, preparative column chromatography is generally not the first choice for bulk separation due to cost and scale limitations.[2][9] However, specialized stationary phases, such as silver nitrate (B79036) impregnated silica (B1680970) gel which interacts with the double bonds in the pinene isomers, can potentially be used for preparative separation.[2]

Troubleshooting Guides

Issue 1: Poor separation efficiency during fractional distillation.

  • Possible Cause: The distillation column has an insufficient number of theoretical plates for the difficult separation.

  • Solution: Switch to a column with a higher number of theoretical plates or a more efficient packing material. For separating pinenes from turpentine, a batch fractionating column is often designed and commissioned specifically for this purpose.[3]

  • Possible Cause: The reflux ratio is too low.

  • Solution: Increase the reflux ratio. For turpentine distillation, reflux ratios can be as high as 14:1 to 30:1 for the alpha-pinene cut.[10]

  • Possible Cause: The distillation is being performed at atmospheric pressure, leading to high temperatures that may cause isomerization or degradation.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points of the components, preserving their integrity. A typical pressure range for azeotropic distillation is 150-360 mmHg.[5]

Issue 2: Purity of alpha-pinene is low after azeotropic distillation.

  • Possible Cause: The ratio of the entrainer (e.g., diethylene glycol) to the pinene mixture is not optimal.

  • Solution: The amount of entrainer should be sufficient to form the azeotrope. For diethylene glycol, a quantity of 3% to 50% by weight of the total pinene mixture is recommended, with 30% being a typical starting point.[1] For ethylene glycol, an oil-to-additive volume ratio of 7-9:1 is suggested.[5]

  • Possible Cause: Inefficient separation of the two-phase distillate.

  • Solution: After condensation, the distillate forms two phases: an upper pinene-rich phase and a lower glycol phase.[1] Ensure your separation apparatus (e.g., a decanter) allows for a clean physical separation of these two layers. The glycol layer is typically recycled back into the process.[1]

  • Possible Cause: Contamination from the starting material (crude turpentine).

  • Solution: Pre-treat the crude turpentine to remove impurities like rosins and other terpenes before distillation.[5]

Issue 3: Isomerization or side reactions are occurring.

  • Possible Cause: The reaction temperature is too high, particularly during chemical purification methods or prolonged distillation.

  • Solution: Strictly control the temperature. For chemical methods like selective oxidation, reactions are often run at controlled temperatures between 30-120°C.[6] For distillation, using a vacuum lowers the required temperature.[5]

  • Possible Cause: The catalyst used in a chemical conversion method is not selective enough.

  • Solution: Ensure the correct catalyst and reaction conditions are used. For example, a photocatalytic method using Pd@TiO₂ has been shown to selectively isomerize beta-pinene to alpha-pinene under mild conditions (UVA light, inert atmosphere).[7]

Data Presentation

Table 1: Comparison of Purification Strategies

Purification MethodPurity AchievedAdvantagesDisadvantages
Fractional Distillation Moderate to High (>97% possible with efficient columns)[4]Simple setup, well-understood process.Energy-intensive, requires very efficient columns, time-consuming.[2]
Azeotropic Distillation High (>98%)[5]More efficient than fractional distillation, lower energy cost, suitable for industrial scale.[1]Requires an additional chemical (entrainer) and a separation/recovery step for it.[1][5]
Selective Chemical Rxn High (>99% for the remaining isomer)[6]Can achieve very high purity by completely removing one isomer.Requires additional reaction and purification steps, potential for side products, cost of reagents.
Photocatalytic Isomerization High (converts beta- to alpha-pinene)[7]Fast (can be complete in minutes), avoids energy-demanding distillation, reduces waste.[7]Requires specific photocatalyst and equipment (e.g., UVA LED), may require catalyst separation.

Table 2: Typical Operating Conditions for Azeotropic Distillation of Pinenes

ParameterEthylene Glycol Method[5]Diethylene Glycol Method[1]
Entrainer Ethylene GlycolDiethylene Glycol
Entrainer Ratio Oil:Glycol volume ratio = 7-9:13-50% by weight of pinene mixture
Column Efficiency 25-35 theoretical platesNot specified, but enhances separation
Pressure 150-360 mmHg (Vacuum)Vacuum is optional but recommended
Tower Top Temp. 100-115°C (α-pinene tower)Lower than the boiling point of β-pinene (165°C)
Tower Bottom Temp. 120-140°C (α-pinene tower)Not specified
Reflux Ratio 3-8:1Not specified
Post-Distillation Step Water extraction of the light phase distillateDecantation to separate the two liquid phases

Experimental Protocols

Protocol 1: High-Efficiency Azeotropic Distillation with Ethylene Glycol

This protocol is adapted from a patented industrial process and is intended for researchers with appropriate engineering controls.[5]

  • Feedstock Preparation: Start with purified turpentine, from which acidic compounds and other non-pinene impurities have been removed.

  • Mixing: Add ethylene glycol to the purified turpentine in a volume ratio of approximately 1 part ethylene glycol to 7-9 parts turpentine.

  • Distillation Setup: Charge the mixture into a rectification column with an efficiency of 25-35 theoretical plates, equipped for vacuum distillation.

  • Distillation Conditions:

    • Set the column pressure to 150-360 mmHg.

    • Heat the reboiler to maintain a bottom temperature of 120-140°C.

    • Control the distillation to achieve a top temperature of 100-115°C.

    • Set the reflux ratio between 3:1 and 8:1.

  • Collection and Separation: The overhead distillate will condense into two liquid phases. The upper, lighter phase is rich in alpha-pinene with trace amounts of ethylene glycol. The lower, heavier phase is primarily ethylene glycol. Separate these phases using a decanter.

  • Purification: The alpha-pinene-rich phase is then subjected to water extraction at room temperature to remove the residual ethylene glycol.

  • Analysis: Analyze the final product for purity using Gas Chromatography (GC). This method can yield alpha-pinene with a purity exceeding 98%.[5]

Protocol 2: Selective Isomerization of β-Pinene to α-Pinene

This protocol is based on a sustainable photocatalytic method and should be performed in a well-ventilated fume hood with appropriate UV shielding.[7]

  • Catalyst Preparation: Use a heterogeneous photocatalyst, such as palladium on titanium dioxide (Pd@TiO₂).

  • Reaction Setup: In a suitable reaction vessel, add the this compound / beta-pinene mixture. Add an alcohol solvent, such as isopropanol. Add the Pd@TiO₂ catalyst.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen (N₂), to remove oxygen.

  • Irradiation: Irradiate the stirred reaction mixture with a UVA light source (e.g., an LED centered at 365 nm).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via GC. The reaction can proceed to completion in as little as five minutes.

  • Workup: Once the beta-pinene has been fully converted to alpha-pinene, stop the irradiation. The heterogeneous catalyst can be removed by simple filtration.

  • Purification: Evaporate the solvent (isopropanol) under reduced pressure to yield the purified this compound. This method avoids the need for distillation to separate the isomers.

Visualizations

Purification_Workflow start Crude Turpentine (α- & β-pinene mixture) pretreat Pre-treatment (Remove Rosin Acids, etc.) start->pretreat decision Select Purification Strategy pretreat->decision frac_dist Fractional Distillation decision->frac_dist Lower Purity Needed azeo_dist Azeotropic Distillation decision->azeo_dist High Purity & Scale Needed chem_method Chemical Method (e.g., Isomerization) decision->chem_method Avoid Distillation/ Total Conversion low_purity Moderate Purity α-Pinene frac_dist->low_purity high_purity High Purity α-Pinene (>98%) azeo_dist->high_purity chem_product Purified α-Pinene chem_method->chem_product

Caption: General workflow for purifying alpha-pinene from crude turpentine.

Azeotropic_Distillation feed Pinene Mixture + Entrainer (Glycol) column Distillation Column (Heated) feed->column Feed condenser Condenser column->condenser α-Pinene/Entrainer Azeotrope Vapor bottoms β-Pinene Rich Bottoms column->bottoms Bottoms separator Decanter / Separator condenser->separator Cooled Liquid (2 Phases) product α-Pinene Rich Phase (Product) separator->product Upper Phase recycle Entrainer Rich Phase (Recycled) separator->recycle Lower Phase recycle->feed Recycle

Caption: Diagram of the azeotropic distillation process for pinene separation.

Method_Selection q1 What is the desired purity of α-pinene? q2 What is the production scale? q1->q2 > 98% ans_frac Use Fractional Distillation q1->ans_frac < 98% q3 Is avoiding high-energy distillation a priority? q2->q3 Small (Lab) ans_azeo Use Azeotropic Distillation q2->ans_azeo Large (Industrial) q3->ans_azeo No ans_chem Consider Chemical Methods (e.g., Photocatalysis) q3->ans_chem Yes

Caption: Decision tree for selecting a suitable pinene purification method.

References

Troubleshooting guide for the GC-MS analysis of pinenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pinenes (α-pinene and β-pinene).

Troubleshooting Guide

This section addresses specific issues that may arise during the GC-MS analysis of pinenes in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My pinene peaks are showing significant tailing or fronting. What are the possible causes and how can I resolve this?

Answer: Peak tailing or fronting for pinenes can be caused by several factors, often related to interactions with active sites in the GC system or improper method parameters.[1][2]

Possible Causes & Solutions:

  • Active Sites in the Inlet or Column: Pinenes can interact with acidic or active sites in the GC inlet liner or the column itself, leading to peak tailing.[1]

    • Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues or active sites.[1] Regularly inspect and replace the inlet liner to prevent the accumulation of contaminants.

  • Improper Column Installation: An improperly cut or installed column can create dead volume, leading to peak distortion.[1][2]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, following the manufacturer's instructions.[1]

  • Sample Overload: Injecting too much sample can lead to peak fronting.[2]

    • Solution: Reduce the injection volume, dilute the sample, or increase the split ratio.[2]

  • Inappropriate Initial Oven Temperature: If the initial oven temperature is too high, it can cause peak broadening or splitting, especially in splitless injection mode.[1]

    • Solution: The initial oven temperature should be about 20°C below the boiling point of the sample solvent.[1]

Issue 2: Co-elution of α-Pinene and β-Pinene

Question: I am unable to achieve baseline separation between α-pinene and β-pinene. What can I do to improve resolution?

Answer: α-Pinene and β-pinene are structural isomers with very similar boiling points, which makes their separation challenging.[3] Co-elution can lead to inaccurate quantification.[3]

Solutions:

  • Optimize the GC Temperature Program: A slower oven ramp rate can often improve the separation of closely eluting compounds.[4] Experiment with different ramp rates to find the optimal conditions for your specific column and sample.[4]

  • Use a More Selective GC Column: While a standard non-polar column like a DB-5MS can be used, a column with a different stationary phase chemistry might provide better selectivity for terpenes.[5] Consider a mid-polar or a specialized terpene analysis column.

  • Mass Spectrometry Resolution: Even with chromatographic co-elution, mass spectrometry can help differentiate the isomers if they have unique fragment ions.[3]

    • Method: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, choosing specific, unique ions for each isomer for quantification.[4][5][6]

Issue 3: Analyte Loss and Poor Recovery

Question: I am experiencing low recovery for my pinene standards and samples. What could be causing this analyte loss?

Answer: Pinenes are volatile compounds, and analyte loss can occur at various stages of the analytical process.[3]

Possible Causes & Solutions:

  • Sample Preparation and Storage: Due to their volatility, pinenes can be lost during sample preparation, especially if heat is generated.[3]

    • Solution: Keep samples and solvents chilled.[3] For solid samples like plant material, grinding under liquid nitrogen can prevent volatilization.[3] Store samples frozen to minimize loss over time.[3]

  • Thermal Degradation in the Inlet: High inlet temperatures can cause thermal degradation or isomerization of pinenes.[7][8][9]

    • Solution: Operate the inlet at the lowest possible temperature that still allows for efficient vaporization without causing peak broadening.[7] Consider using "soft" injection techniques like Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) inlets to minimize thermal stress.[10]

  • Adsorption in the Syringe: Higher boiling point analytes can condense in the headspace syringe.[3]

    • Solution: Consider using an alternative sampling method like Solid Phase Microextraction (SPME), which can effectively capture and transfer volatile compounds to the GC inlet.[3]

Issue 4: Matrix Effects

Question: My results are inconsistent when analyzing pinenes in complex matrices like plant extracts. How can I mitigate matrix effects?

Answer: Matrix effects occur when co-extracted components from the sample interfere with the analysis of the target analytes, leading to either signal enhancement or suppression.[11][12][13]

Solutions:

  • Sample Preparation: Utilize sample preparation techniques that minimize the co-extraction of matrix components.

    • Headspace Sampling: This technique is highly effective for volatile compounds like pinenes as it partitions them into the headspace, leaving non-volatile matrix components behind.[3]

    • Solid Phase Microextraction (SPME): SPME can selectively extract volatile and semi-volatile analytes from the sample matrix.[3]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[13][14] This helps to compensate for any signal enhancement or suppression caused by the matrix.

  • Internal Standard Method: Use an internal standard that is chemically similar to the pinenes and is affected by the matrix in the same way. A deuterated analog of pinene is an ideal choice.[15]

Frequently Asked Questions (FAQs)

Q1: What are the typical GC-MS parameters for pinene analysis?

A1: While optimal parameters depend on the specific instrument and column, a general starting point is provided in the table below.

ParameterRecommended Setting
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[5]
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min[4][5]
Inlet Temperature 250 - 270°C (optimization may be required to prevent degradation)[5]
Injection Mode Split (e.g., 10:1 ratio) or Splitless, depending on concentration[4]
Oven Program Initial temp: 40-60°C, hold for 1-5 min, ramp at 5-10°C/min to 150-250°C[5]
MS Transfer Line Temp 280 - 300°C[5]
Ion Source Temperature 230°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification[4]

Q2: What are the characteristic mass spectral fragments for α-pinene and β-pinene?

A2: α-Pinene and β-pinene have very similar mass spectra due to their isomeric nature. The molecular ion peak is at m/z 136.[5] The most abundant fragment ion is typically m/z 93.[5] Other significant fragments can be observed at m/z 121.[5] Due to the high degree of similarity, chromatographic separation is crucial for accurate identification and quantification.

Q3: Can pinenes isomerize during GC-MS analysis?

A3: Yes, thermal stress in the GC inlet can cause the isomerization of β-pinene to α-pinene.[16] This can lead to an overestimation of α-pinene and an underestimation of β-pinene. To minimize this, it is important to use the lowest possible inlet temperature that allows for efficient sample vaporization.[7] Some studies have shown that isomerization of α-pinene can begin at temperatures as low as 500°C in pyrolysis studies, though this is higher than typical GC inlet temperatures.[8][9]

Experimental Protocols & Visualizations

General Protocol for Pinene Quantification using an Internal Standard
  • Stock Solution Preparation: Prepare individual stock solutions of α-pinene, β-pinene, and an internal standard (e.g., deuterated α-pinene or an unrelated compound like Fenchone) in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).[17]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.[18] Each calibration standard should contain a constant concentration of the internal standard.

  • Sample Preparation: Extract the pinenes from the sample matrix using an appropriate method (e.g., headspace, SPME, or liquid-liquid extraction).[3][6] Add the internal standard to the sample extract at the same concentration as in the calibration standards.

  • GC-MS Analysis: Inject the calibration standards and sample extracts into the GC-MS system using the optimized method parameters.

  • Data Analysis: For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area of Analyte / Area of Internal Standard) / (Concentration of Analyte / Concentration of Internal Standard)

  • Quantification: Calculate the average RF from the calibration standards. Determine the concentration of the pinenes in the samples using the following formula: Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Average RF)

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in pinene analysis.

TroubleshootingWorkflow GC-MS Pinene Analysis Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape resolution Co-elution of Isomers start->resolution recovery Low Analyte Recovery start->recovery matrix Inconsistent Results (Matrix Effects) start->matrix check_liner Check/Replace Inlet Liner peak_shape->check_liner optimize_ramp Optimize Oven Ramp Rate resolution->optimize_ramp sample_prep Review Sample Prep & Storage recovery->sample_prep headspace Use Headspace Sampling matrix->headspace trim_column Trim GC Column check_liner->trim_column check_injection Adjust Injection Volume/Split Ratio trim_column->check_injection check_temp Optimize Initial Oven Temperature check_injection->check_temp end Problem Resolved check_temp->end change_column Use More Selective Column optimize_ramp->change_column use_sim Use SIM Mode for Quantification change_column->use_sim use_sim->end inlet_temp Lower Inlet Temperature sample_prep->inlet_temp alt_injection Consider SPME inlet_temp->alt_injection alt_injection->end matrix_match Use Matrix-Matched Calibration headspace->matrix_match internal_std Use Internal Standard matrix_match->internal_std internal_std->end

Caption: A decision tree for troubleshooting common GC-MS issues with pinenes.

Pinene Isomerization Pathway in GC Inlet

This diagram illustrates the potential for thermal isomerization of pinenes in a hot GC inlet.

PineneIsomerization Potential for Pinene Isomerization in GC Inlet cluster_inlet Hot GC Inlet beta_pinene β-Pinene alpha_pinene α-Pinene beta_pinene->alpha_pinene Isomerization degradation Degradation Products beta_pinene->degradation Degradation column GC Column beta_pinene->column alpha_pinene->degradation Degradation alpha_pinene->column degradation->column sample Sample Injection sample->beta_pinene sample->alpha_pinene

Caption: Potential thermal degradation and isomerization pathways for pinenes in the GC inlet.

References

Technical Support Center: Stabilizing (-)-alpha-Pinene Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-alpha-Pinene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability challenges encountered during the formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with this compound?

A1: this compound is a volatile and chemically labile bicyclic monoterpene. Its primary stability issues stem from its high volatility, low aqueous solubility (approximately 2.5 mg/L at 25°C), susceptibility to oxidation, and photosensitivity.[1][2] These characteristics can lead to a loss of the active compound and the formation of degradation products, compromising the efficacy and safety of the final formulation.

Q2: What are the main degradation pathways for this compound?

A2: The main degradation pathways for this compound include:

  • Oxidation: Exposure to air and light can lead to the formation of various oxidation products, such as α-pinene oxide, verbenol, and verbenone.[3] This process can be accelerated by heat.

  • Isomerization: Under certain conditions, such as the presence of acidic catalysts or heat, α-pinene can isomerize to other terpenes like camphene (B42988) and limonene.[4][5]

  • Thermal Degradation: At elevated temperatures (300°C - 900°C), α-pinene can degrade into a variety of smaller molecules, including isoprene, methane, and aromatic compounds like benzene (B151609) and toluene.[6]

Q3: How does pH and ionic strength affect the stability of this compound in emulsions?

A3: In oil-in-water emulsions, the retention of this compound is influenced by pH and ionic strength. For instance, in emulsions prepared with dried egg yolk or starch sodium octenylsuccinate, the highest retention has been observed at a pH of 9 and 7, respectively.[7] Increasing salt concentration has been shown to generally improve the retention of this compound in these systems.[7]

Q4: What are common strategies to improve the stability of this compound in formulations?

A4: Common stabilization strategies focus on protecting this compound from environmental factors. These include:

  • Encapsulation: This is a primary strategy to improve stability by creating a protective barrier around the α-pinene molecule.[8] Techniques include the use of liposomes, cyclodextrins, solid lipid nanoparticles (SLNs), and microencapsulation with polymers like chitosan (B1678972) and gum arabic.[1][2]

  • Use of Antioxidants: Adding antioxidants to the formulation can help prevent oxidative degradation.[9][10] Plant extracts containing antioxidant compounds have been successfully incorporated into emulsions to improve stability.[11]

  • Emulsification: Formulating α-pinene into an emulsion can enhance its stability, particularly when appropriate emulsifiers and stabilizers like polysaccharides are used.[12][13]

  • Inert Atmosphere Packaging: Packaging formulations under an inert atmosphere, such as nitrogen, can prevent oxidation.[10]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Content in a Liquid Formulation
Potential Cause Troubleshooting Step Expected Outcome
High Volatility 1. Analyze the headspace of your sample container using Gas Chromatography (GC) to confirm evaporation. 2. Implement an encapsulation strategy such as liposomes or cyclodextrins.[1][2] 3. For emulsions, consider increasing the viscosity of the continuous phase with hydrocolloids like xanthan gum to reduce creaming and evaporation.[12]Reduced loss of α-pinene over time, confirmed by stability studies.
Oxidative Degradation 1. Store the formulation in amber-colored, airtight containers to protect from light and oxygen. 2. Purge the container headspace with nitrogen before sealing.[10] 3. Incorporate an appropriate antioxidant into your formulation.[11]Slower degradation rate of α-pinene and reduced formation of oxidative byproducts.
Inappropriate pH 1. Measure the pH of your formulation. 2. Adjust the pH to a range where α-pinene shows higher stability in your specific formulation matrix (e.g., pH 7-9 for some emulsions).[7] 3. Use a suitable buffering system to maintain the optimal pH.[10]Improved retention of α-pinene in the formulation.
Issue 2: Phase Separation or Instability in an this compound Emulsion
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Emulsifier 1. Evaluate the type and concentration of your emulsifier. 2. Screen different food-grade emulsifiers such as dried egg yolk, starch sodium octenylsuccinate, or natural emulsifiers like Olivem 1000.[7][11]A stable emulsion with no visible phase separation over the desired shelf-life.
Droplet Coalescence 1. Measure the droplet size distribution of your emulsion. 2. Incorporate polysaccharides like gellan gum or xanthan gum into the aqueous phase to increase viscosity and prevent droplet coalescence.[12][13]Reduced rate of droplet size increase over time, indicating improved stability.
Creaming 1. Observe the emulsion for the formation of a distinct cream layer. 2. Increase the viscosity of the continuous phase by adding stabilizers.[12]Elimination or significant reduction of creaming.

Data Presentation: Encapsulation Strategies for this compound Stabilization

The following tables summarize quantitative data from studies on various encapsulation techniques for this compound.

Table 1: Stability of this compound in Liposomal Formulations

Liposome FormulationEncapsulation Efficiency (EE%)Loading Rate (LR%)Particle Size (nm)Stability (at 4°C)Reference
Phospholipon 90H-CLs1000.2 ± 0.02114 ± 8Stable for 3 months[1][2]
Lipoid S100-CLs10022.9 ± 2.2108 ± 1Stable for 3 months[1][2][14]
Phospholipon 90H-DCLs72.9 ± 6.8-129 ± 1Stable for 3 months[1][2]
Lipoid S100-DCLs100-122 ± 1Stable for 3 months[1][2]
CLs: Conventional Liposomes; DCLs: Drug-in-Cyclodextrin-in-Liposomes

Table 2: Physicochemical Properties of this compound Loaded Solid Lipid Nanoparticles (SLNs)

LipidSurfactantZ-Average (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Imwitor® 900 K (4 wt.%)Poloxamer 188 (2.5 wt.%)136.70.1700[15]
Compritol® 888 ATOPoloxamer 188---[16]
Optimal formulation with 1 wt.% α-pinene.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by Ethanol (B145695) Injection Method

Objective: To encapsulate this compound in conventional liposomes (CLs) to enhance its stability.

Materials:

  • Phospholipid (e.g., Lipoid S100)

  • Cholesterol

  • This compound

  • Ethanol

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Methodology:

  • Dissolve the phospholipid, cholesterol, and this compound in ethanol to form the lipid phase.

  • Heat the aqueous buffer to a temperature above the phase transition temperature of the lipid.

  • Rapidly inject the ethanolic lipid solution into the heated aqueous buffer with constant stirring.

  • The liposomes will spontaneously form as the ethanol is diluted in the aqueous phase.

  • Continue stirring for a specified time to allow for the stabilization of the liposomes and the removal of ethanol.

  • The resulting liposomal suspension can be further processed (e.g., sonication or extrusion) to obtain a uniform size distribution.

  • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and loading rate.

Protocol 2: Quantification of this compound in Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately determine the concentration of this compound in a given formulation and assess its stability over time.

Methodology:

  • Sample Preparation:

    • For liquid formulations (e.g., emulsions, liposomal suspensions), perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • For solid formulations (e.g., powders from spray drying), dissolve a known amount in a suitable solvent.

    • Incorporate an internal standard (e.g., 2H3-AP) to correct for extraction efficiency and injection variability.[17]

  • GC-MS Conditions:

    • Column: Agilent DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[18]

    • Injector Temperature: 200-270°C.[17][18]

    • Oven Temperature Program: Start at 40°C, hold for 5 min, ramp to 140°C at 5°C/min, then ramp to 300°C at 20°C/min and hold for 5 min.[18]

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of α-pinene (e.g., m/z 93, 136).[17]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard and the calibration curve.

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_thermal Thermal Degradation alpha_pinene This compound alpha_pinene_oxide alpha-Pinene Oxide alpha_pinene->alpha_pinene_oxide O2, light, heat camphene Camphene alpha_pinene->camphene Acid/Heat limonene Limonene alpha_pinene->limonene Acid/Heat isoprene Isoprene alpha_pinene->isoprene High Temp (300-450°C) verbenol Verbenol alpha_pinene_oxide->verbenol verbenone Verbenone verbenol->verbenone aromatics Aromatics (Benzene, Toluene) isoprene->aromatics High Temp (600-700°C)

Caption: Major degradation pathways of this compound.

TroubleshootingWorkflow cluster_liquid Liquid Formulation cluster_solid Solid Formulation cluster_solutions_loss Solutions for Content Loss cluster_solutions_separation Solutions for Phase Separation cluster_solutions_degradation Solutions for Solid Degradation start Instability Observed (e.g., Loss of Assay, Phase Separation) check_type What is the formulation type? start->check_type check_loss Is there a loss of α-pinene content? check_type->check_loss Liquid check_degradation Degradation products detected? check_type->check_degradation Solid check_separation Is there phase separation? check_loss->check_separation No solution_encapsulate Encapsulate (Liposomes, SLNs) check_loss->solution_encapsulate Yes solution_antioxidant Add Antioxidant check_loss->solution_antioxidant Yes solution_inert Package under Inert Gas check_loss->solution_inert Yes solution_emulsifier Optimize Emulsifier check_separation->solution_emulsifier Yes solution_stabilizer Add Stabilizer (e.g., Xanthan Gum) check_separation->solution_stabilizer Yes solution_coating Apply Protective Coating check_degradation->solution_coating Yes solution_excipients Co-process with stabilizing excipients check_degradation->solution_excipients Yes

Caption: Troubleshooting workflow for this compound formulation instability.

References

Methods for preventing the acid-catalyzed rearrangement of (-)-alpha-Pinene.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (-)-α-Pinene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its acid-catalyzed rearrangement and optimize your synthetic routes.

The acid-catalyzed rearrangement of (-)-α-pinene is a common challenge, often leading to a complex mixture of undesired isomers such as camphene (B42988), limonene (B3431351), and terpinolene. This occurs through the formation of carbocation intermediates that can readily undergo Wagner-Meerwein rearrangements and other isomerization pathways. Controlling these reactions is crucial for achieving high yields of the desired product. This guide provides practical advice and detailed protocols to minimize these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the acid-catalyzed rearrangement of (-)-α-pinene?

A1: The rearrangement of (-)-α-pinene is highly sensitive to several experimental parameters. The key factors to control are:

  • Temperature: Higher temperatures generally provide the activation energy needed for rearrangement pathways, favoring the formation of thermodynamically stable isomers.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the carbocation intermediates. Polar solvents can stabilize these intermediates, potentially facilitating rearrangement.

  • Catalyst Type and Acidity: The nature of the acid catalyst (Brønsted vs. Lewis acid) and its concentration are critical. Strong Brønsted acids often promote a cascade of rearrangements.

  • Reaction Time: Prolonged reaction times can lead to the conversion of the initial desired product into more stable rearranged isomers.[1]

Q2: How can I minimize the formation of camphene and limonene in my reaction?

A2: Minimizing the formation of camphene and limonene, common rearrangement byproducts, requires careful control of the reaction conditions. Here are some effective strategies:

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures can help to kinetically favor the desired reaction pathway over the rearrangement pathways which often have higher activation energies.

  • Use of Non-Polar Solvents: Non-polar solvents can destabilize the carbocation intermediates, thereby suppressing rearrangement reactions.[2]

  • Choice of Catalyst: Employing milder acids or specific Lewis acids can offer better selectivity. For instance, some Lewis acids can coordinate to specific sites on the α-pinene molecule, directing the reaction towards a particular product and away from rearrangement.[3]

  • Control of Reaction Time: Monitoring the reaction closely and stopping it once the desired product is formed can prevent subsequent isomerization.[1]

Q3: Are there specific catalysts that are known to reduce the rearrangement of α-pinene?

A3: Yes, the choice of catalyst is crucial. While strong protic acids like sulfuric acid almost invariably lead to extensive rearrangement, certain catalysts offer much higher selectivity. Consider the following options:

  • Heterogeneous Catalysts: Solid acid catalysts, such as certain zeolites or acid-treated clays, can provide shape selectivity that favors the formation of specific products while hindering the formation of bulky rearranged isomers.[4]

  • Lewis Acids: Lewis acids like zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and certain metal-organic frameworks (MOFs) have been shown to catalyze reactions of α-pinene derivatives with controlled selectivity.[3][5] They can activate the double bond without necessarily promoting the extensive carbocation rearrangements seen with strong Brønsted acids.

  • Modified Catalysts: The acidity of a catalyst can be tuned to reduce rearrangement. For example, using a catalyst with a more basic character or optimizing the acid site density can be beneficial.

Q4: How do I effectively quench the reaction to prevent further rearrangement once the desired product is formed?

A4: Quenching the reaction promptly is critical to prevent the continued acid-catalyzed isomerization of your product. The most common method is to neutralize the acid catalyst. This can be achieved by:

  • Adding a Base: Introduce a weak inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the reaction mixture. This will neutralize the acid catalyst and stop the reaction.

  • Using an Organic Base: In non-aqueous reactions, an organic base like pyridine (B92270) or triethylamine (B128534) can be used to neutralize the acid catalyst.

  • Extraction/Washing: After initial neutralization, a liquid-liquid extraction followed by washing the organic layer with water or brine will help to remove any remaining acid and salts.

Troubleshooting Guides

Problem 1: Low yield of the desired product and a high percentage of rearranged isomers (e.g., camphene, limonene).
Potential Cause Troubleshooting Step
Reaction temperature is too high. Lower the reaction temperature. Experiment with a temperature range of 0 °C to room temperature. Monitor the reaction progress closely to find the optimal balance between reaction rate and selectivity.
The acid catalyst is too strong or concentrated. Switch to a milder acid catalyst. Consider using a Lewis acid instead of a Brønsted acid. Alternatively, reduce the concentration of the acid catalyst used.
The solvent is too polar. Change to a non-polar solvent such as hexane, toluene, or dichloromethane. The choice of solvent can significantly impact the stability of the carbocation intermediates.[6]
The reaction time is too long. Optimize the reaction time by monitoring the reaction progress using techniques like GC-MS or TLC. Quench the reaction as soon as the maximum yield of the desired product is observed.[1]
Problem 2: The reaction is very slow at lower temperatures, leading to incomplete conversion.
Potential Cause Troubleshooting Step
Insufficient catalyst activity at low temperature. While a milder catalyst is generally preferred, it might be necessary to use a more active catalyst that can function efficiently at lower temperatures. Screen different Lewis acids or heterogeneous catalysts to find one with suitable activity.
Low concentration of the catalyst. Gradually increase the catalyst loading while carefully monitoring the product distribution to find an optimal concentration that increases the reaction rate without significantly promoting rearrangement.
Poor solubility of reactants or catalyst. Ensure all reactants and the catalyst are well-solvated. If using a heterogeneous catalyst, ensure efficient stirring to maximize surface contact.

Data Presentation

Table 1: Effect of Solvent on α-Pinene Oxide Isomerization (A Model for α-Pinene Rearrangement)

Note: While this data is for α-pinene oxide, the trends in selectivity based on solvent polarity and basicity provide valuable insights for controlling the rearrangement of α-pinene itself, as both proceed through carbocation intermediates.

SolventTypeDielectric Constant (ε)Donor Number (DN)Major Product from α-Pinene OxideReference
TolueneNon-polar aprotic2.380.1Campholenic Aldehyde[6]
CyclohexaneNon-polar aprotic2.020Campholenic Aldehyde[6]
1,4-DioxaneNon-polar aprotic2.2114.8Campholenic Aldehyde[6]
AcetonitrilePolar aprotic37.514.1Mixture, favors hydrolysis products[7]
N,N-Dimethylformamide (DMF)Polar aprotic36.726.6trans-Carveol[2]
Dimethyl sulfoxide (B87167) (DMSO)Polar aprotic46.729.8trans-Carveol[2]

Table 2: Influence of Reaction Parameters on α-Pinene Oxidation and Isomerization

CatalystTemperature (°C)Reaction Time (h)α-Pinene Conversion (%)Selectivity to α-Pinene Oxide (%)Selectivity to Rearrangement Products (%)Reference
TS-18563429Campholenic aldehyde present[1]
TS-11006491Increased isomerization[1]
Titanate Nanotubes120242.8N/ACamphene (64.8%)[8]
H₃PW₁₂O₄₀/SiO₂65389N/Aα-Terpineol (36%)[9]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Rearrangement using a Lewis Acid Catalyst in a Non-Polar Solvent

Objective: To perform a reaction on (-)-α-pinene while minimizing acid-catalyzed rearrangement.

Materials:

  • (-)-α-Pinene

  • Anhydrous non-polar solvent (e.g., toluene, hexane)

  • Lewis acid catalyst (e.g., ZnCl₂, FeCl₃)

  • Inert gas (e.g., Argon or Nitrogen)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser (or a cooling coil for low-temperature reactions), and an inert gas inlet.

  • Charging Reactants: Under a positive pressure of inert gas, charge the flask with a solution of (-)-α-pinene in the anhydrous non-polar solvent.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Catalyst Addition: Add the Lewis acid catalyst portion-wise to the stirred solution. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC-MS or TLC.

  • Quenching: Once the reaction has reached the desired conversion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ while maintaining cooling.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Protocol 2: Neutralization (Quenching) of an Acid-Catalyzed Reaction

Objective: To effectively stop an acid-catalyzed reaction of (-)-α-pinene to prevent product isomerization.

Procedure:

  • Cooling: At the desired endpoint of the reaction, cool the reaction mixture in an ice bath to slow down all reaction rates.

  • Neutralization with Bicarbonate (for aqueous or biphasic systems):

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Be cautious as CO₂ gas evolution will occur.

    • Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous phase is neutral or slightly basic (test with pH paper).

  • Neutralization with an Organic Base (for anhydrous systems):

    • Slowly add an organic base such as triethylamine or pyridine dropwise to the cooled and stirred reaction mixture.

    • The amount of base required will depend on the amount of acid catalyst used. A slight excess is often used to ensure complete neutralization.

  • Post-Quench Work-up:

    • Proceed with the standard aqueous work-up (extraction, washing, drying) as described in Protocol 1 to remove the neutralized acid salts and any excess base.

Mandatory Visualizations

Acid_Catalyzed_Rearrangement alpha_pinene (-)-α-Pinene protonation Protonation (H+) alpha_pinene->protonation Acid Catalyst carbocation Pinanyl Carbocation (Tertiary) protonation->carbocation desired_product Desired Product carbocation->desired_product Desired Reaction rearrangement Wagner-Meerwein Rearrangement carbocation->rearrangement rearranged_carbocation Rearranged Carbocation (e.g., Fenchyl, Bornyl) rearrangement->rearranged_carbocation byproducts Byproducts (Camphene, Limonene, etc.) rearranged_carbocation->byproducts Deprotonation

Caption: Acid-catalyzed rearrangement pathway of (-)-α-pinene.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Dry Glassware under Inert Atmosphere reactants 2. Charge α-Pinene and Anhydrous Solvent setup->reactants temp_control 3. Equilibrate to Desired Temperature reactants->temp_control catalyst 4. Add Catalyst temp_control->catalyst monitor 5. Monitor Progress (GC/TLC) catalyst->monitor quench 6. Quench Reaction (e.g., NaHCO3 soln.) monitor->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry Organic Layer extract->dry purify 9. Purify Product dry->purify

Caption: General experimental workflow for α-pinene reactions.

References

Technical Support Center: Optimization of Catalysts for the Asymmetric Hydrogenation of (-)-α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of (-)-α-Pinene.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process in a question-and-answer format.

Q1: Why am I observing low or no conversion of (-)-α-Pinene?

A1: Low conversion rates can be attributed to several factors, including catalyst deactivation, improper reaction conditions, or issues with the starting materials.[1] A systematic approach to troubleshooting is recommended, starting with the catalyst, followed by the substrate and reaction conditions.[1]

  • Catalyst Deactivation:

    • Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[1] Sulfur compounds are particularly detrimental to many hydrogenation catalysts like ruthenium.[2][3] Ensure the use of high-purity α-pinene (e.g., sulfur-free or low-sulfur content) and purified solvents.[2]

    • Improper Activation: Many catalysts require an activation step to form the active species.[1] Review the specific activation protocol for your catalyst system (e.g., pre-reduction, in-situ activation).

    • Decomposition: The catalyst may be unstable under the chosen reaction conditions (e.g., high temperature), leading to decomposition and loss of activity.[1]

  • Sub-optimal Reaction Conditions:

    • Temperature and Pressure: Both temperature and hydrogen pressure play crucial roles. For instance, with platinum nanoparticle catalysts, the conversion of α-pinene increases with temperature, reaching an equilibrium at 70°C.[4] Similarly, an optimal hydrogen pressure exists; for one Pt NP system, 1 MPa resulted in the highest activity within 2 hours.[4] For ruthenium-containing catalysts, a temperature of at least 90°C, and preferably 120-200°C, can increase catalyst lifetime.[2]

    • Catalyst Loading: The amount of catalyst relative to the substrate is critical. An insufficient catalyst amount will lead to incomplete conversion. The conversion of α-pinene has been shown to increase with the dosage of a Pt NP catalyst.[4]

  • Substrate Purity:

    • Commercial α-pinene can contain impurities that inhibit catalysis. Purification of the starting material may be necessary.

Q2: The conversion is high, but the diastereoselectivity (cis/trans-pinane ratio) is poor. How can I improve it?

A2: Achieving high diastereoselectivity in favor of the desired cis-pinane (B1246623) isomer is a common goal. This is influenced by the catalyst, reaction conditions, and steric effects. The formation of the cis-isomer is favored by the addition of hydrogen from the less sterically hindered face of the α-pinene double bond.[5][6]

  • Catalyst Choice: The type of metal and support significantly impacts selectivity. Ruthenium-based nanocatalysts have demonstrated high selectivity for cis-pinane under mild conditions.[5] Platinum catalysts have also been shown to selectively produce cis-pinane.[7]

  • Catalyst Modifiers: The addition of modifiers can alter the catalyst's electronic properties and enhance selectivity.[5] For example, modifying a Pt/SiO2 catalyst with tin can influence the product distribution.[7]

  • Reaction Temperature: Higher temperatures can sometimes negatively impact selectivity by providing enough energy to overcome the preferential reaction pathway.[5] In some systems, lower temperatures favor the production of cis-pinane.[3]

  • Hydrogen Pressure: While primarily affecting the reaction rate, hydrogen pressure can also have a minor effect on selectivity.[5]

  • Solvent: The solvent can influence the interaction between the substrate and the catalyst surface, thereby affecting selectivity.[5]

Q3: My catalyst appears to be deactivating quickly. What are the common causes and solutions?

A3: Rapid catalyst deactivation is a significant issue, particularly in continuous flow processes.

  • Sulfur Poisoning: As mentioned, sulfur is a major cause of deactivation for many catalysts, especially ruthenium.[2] Using α-pinene with a sulfur content of less than 5 ppm is recommended for continuous processes with ruthenium catalysts.[2]

  • Reaction Temperature: Interestingly, for ruthenium catalysts, increasing the reaction temperature to above 90-120°C has been found to decrease the rate of deactivation when using low-sulfur or sulfur-free α-pinene.[2]

  • Catalyst Leaching: In supported catalysts, the active metal may leach into the reaction medium, leading to a loss of activity over time. The choice of support and immobilization method is crucial for catalyst stability.

  • Fouling: The catalyst surface can be blocked by byproducts or polymeric material, preventing access of the substrate to the active sites.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for the asymmetric hydrogenation of (-)-α-Pinene?

A1: Several classes of catalysts have proven effective, with the choice depending on the desired outcome (high conversion, high selectivity, mild conditions).

  • Noble Metal Catalysts:

    • Ruthenium (Ru): Ruthenium-based catalysts, often on supports like carbon, are highly effective for producing cis-pinane with high selectivity.[3][5] They can be used in both batch and continuous flow reactors.[2]

    • Platinum (Pt): Platinum catalysts, including platinum nanoparticles, have shown excellent performance, achieving high conversion and selectivity for cis-pinane.[4][7]

    • Rhodium (Rh) and Iridium (Ir): These metals are staples in asymmetric hydrogenation, often used with chiral ligands to induce enantioselectivity.[8][9][10] Iridium catalysts are particularly efficient for the hydrogenation of unfunctionalized olefins.[11]

  • Non-Precious Metal Catalysts:

    • Nickel (Ni): Nickel-based catalysts, such as nanometer nickel and Ni-B amorphous alloys, have been investigated as a more cost-effective alternative to precious metals, demonstrating good activity and selectivity.[5][12]

Q2: What is the role of the chiral ligand in asymmetric hydrogenation?

A2: In asymmetric hydrogenation, a chiral ligand coordinates to the metal center of the catalyst. This creates a chiral environment around the active site, which allows the catalyst to distinguish between the two faces of the prochiral double bond in the (-)-α-Pinene molecule. This differentiation forces the hydrogen to add to a specific face, leading to the preferential formation of one enantiomer of the product over the other. The choice of ligand is critical for achieving high enantioselectivity.[10][13]

Q3: How do I choose the right solvent for my reaction?

A3: The solvent can influence catalyst activity and selectivity.[5] The choice often depends on the specific catalyst system. For some catalyst systems, polar solvents like alcohols (e.g., 2-propanol) are used.[9] In other cases, the reaction can be run under solvent-free conditions, which is advantageous from an environmental and process perspective.[14] Aqueous micellar systems have also been developed to facilitate the reaction in an environmentally friendly medium.[15]

Q4: Can the catalyst be recycled and reused?

A4: Yes, catalyst reusability is a key advantage of heterogeneous catalysts. Many supported catalysts can be recovered by simple filtration or decantation and reused for multiple reaction cycles.[3][4] For example, a platinum nanoparticle system was shown to have stable reusability over five runs.[4]

Quantitative Data Presentation

Table 1: Performance of Various Catalysts in the Hydrogenation of α-Pinene

CatalystSupport/LigandTemperature (°C)H₂ Pressure (MPa)Time (h)Conversion (%)cis-Pinane Selectivity (%)Reference
Pt NanoparticlesSodium Lignosulfonate10031.599.4493.91[4]
Pt NanoparticlesSodium Lignosulfonate7011.584.3194.36[4]
5% RuCarbon25~0.4 (60 psig)0.67-97.8[3]
Ru-120-2002-30Continuous~100 (initial)99[2]
Ru NanoparticlesF127 Micelles---99.999.0[14]
Ni-BKIT-6---HighHigh[12]
Ru-NiO80-410098[14]

Experimental Protocols

Protocol 1: General Procedure for Batch Hydrogenation of α-Pinene (Synthesized from multiple sources)[3][15]

  • Reactor Setup: Charge a high-pressure autoclave or a standard low-pressure bottle with the catalyst (e.g., 5% Ruthenium on carbon).

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., argon or nitrogen).

  • Addition of Reactants: Under the inert atmosphere, add the solvent (if any) and the (-)-α-Pinene substrate.

  • Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove the inert gas and air.

  • Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 0.5 - 3 MPa).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 25 - 100°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for analysis (e.g., Gas Chromatography - GC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation: Open the reactor, and separate the catalyst from the reaction mixture by filtration or centrifugation. The product can then be isolated and purified from the filtrate.

  • Analysis: Analyze the product mixture using GC to determine the conversion and diastereoselectivity.

Visualizations

Troubleshooting_Low_Conversion Troubleshooting Workflow for Low Conversion start Low or No Conversion Observed catalyst_check Is the catalyst active? Run a control reaction with a standard substrate. start->catalyst_check catalyst_no Control reaction failed. Problem with catalyst or setup. catalyst_check->catalyst_no No catalyst_yes Control reaction successful. Catalyst is likely active. catalyst_check->catalyst_yes Yes poisoning Check for Catalyst Poisoning - Sulfur in substrate? - Impurities in solvent/gas? catalyst_no->poisoning activation Verify Catalyst Activation - Correct pre-treatment? - In-situ activation complete? catalyst_no->activation decomposition Consider Catalyst Decomposition - Is the temperature too high? - Is the catalyst unstable in the solvent? catalyst_no->decomposition conditions_check Are reaction conditions optimal? catalyst_yes->conditions_check temp_pressure Optimize Temperature & Pressure - Increase/decrease temperature? - Adjust H2 pressure? conditions_check->temp_pressure loading Check Catalyst Loading - Is the substrate/catalyst ratio correct? conditions_check->loading substrate_check Is the substrate pure? conditions_check->substrate_check purify Purify α-Pinene (e.g., distillation) substrate_check->purify Experimental_Workflow General Experimental Workflow for Asymmetric Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up prep_catalyst Prepare/Activate Catalyst charge_reactor Charge Reactor with Catalyst, Solvent, Substrate prep_catalyst->charge_reactor prep_substrate Purify Substrate ((-)-α-Pinene) prep_substrate->charge_reactor prep_reactor Prepare Reactor (Dry, Inert Atmosphere) prep_reactor->charge_reactor purge_h2 Purge with H₂ charge_reactor->purge_h2 set_conditions Set Temperature & Pressure purge_h2->set_conditions run_reaction Run Reaction with Stirring set_conditions->run_reaction quench Cool & Vent Reactor run_reaction->quench separate Separate Catalyst (Filtration/Centrifugation) quench->separate isolate Isolate Product separate->isolate analyze Analyze Product (GC, Chiral HPLC for ee) isolate->analyze

References

Addressing challenges in the scale-up of (-)-alpha-Pinene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of (-)-α-Pinene reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot or production scale.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues.

Issue 1: Low Conversion of (-)-α-Pinene

Q: My (-)-α-pinene conversion is significantly lower on a larger scale compared to my benchtop experiments. What are the potential causes and how can I address them?

A: Low conversion during scale-up can stem from several factors related to mass and heat transfer, as well as catalyst activity.

  • Inadequate Mixing: In larger reactors, inefficient agitation can lead to poor mixing, creating localized areas of low reactant concentration and reducing the overall reaction rate.

    • Solution: Ensure your reactor's agitator is appropriately designed for the scale and viscosity of your reaction mixture. Verify that the agitation speed is sufficient to maintain a homogeneous mixture.

  • Poor Temperature Control: Many (-)-α-pinene reactions are sensitive to temperature.[1] Insufficient heating or cooling capacity on a larger scale can lead to suboptimal reaction temperatures.

    • Solution: Monitor the internal reaction temperature closely. Ensure your heating/cooling system can maintain the desired temperature throughout the reaction. For exothermic reactions, consider a slower, controlled addition of reagents to manage heat generation.[2]

  • Catalyst Deactivation or Insufficient Loading: The catalyst may be deactivating prematurely or the catalyst loading may not be sufficient for the larger volume.

    • Solution: Investigate potential causes of catalyst deactivation, such as impurities in the feedstock or byproducts poisoning the catalyst. Consider increasing the catalyst loading or using a more robust catalyst. For heterogeneous catalysts, ensure efficient contact between the catalyst and reactants.

  • Mass Transfer Limitations in Multiphase Reactions: In reactions involving a gas phase (e.g., hydrogenation) or an immiscible liquid phase, mass transfer limitations can become more pronounced at scale.

    • Solution: For gas-liquid reactions, improve gas dispersion through sparging or a different agitator design. For liquid-liquid reactions, ensure sufficient agitation to create a large interfacial area.

Issue 2: Poor Selectivity and Formation of Byproducts

Q: I am observing a different product distribution and an increase in byproducts now that I have scaled up my reaction. Why is this happening and what can I do?

A: Changes in selectivity are often linked to temperature control, mixing, and reaction time.

  • Localized Hot Spots: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature.[2] These hot spots can favor different reaction pathways, leading to the formation of undesired byproducts.

    • Solution: Improve agitation to ensure uniform temperature distribution. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio or implementing a semi-batch process with controlled reactant addition.[3]

  • Incorrect Reaction Temperature: The optimal temperature for maximizing selectivity to your desired product may be different at a larger scale due to changes in heat transfer.

    • Solution: Re-optimize the reaction temperature at the larger scale. A design of experiments (DoE) approach can be efficient in identifying the optimal temperature and other critical process parameters.

  • Extended Reaction Time: Longer reaction times, sometimes necessary to achieve high conversion at scale, can lead to the degradation of the desired product or its conversion into subsequent byproducts.

    • Solution: Monitor the reaction profile over time to determine the optimal reaction endpoint. Quench the reaction once the maximum yield of the desired product is achieved.

  • Solvent Effects: The choice of solvent can significantly influence selectivity.[4] A solvent that works well at the lab scale may not be optimal for the thermal and mixing conditions of a larger reactor.

    • Solution: Re-evaluate the solvent choice for your scaled-up process. Consider factors like boiling point, heat capacity, and potential for side reactions.

Issue 3: Managing Exothermic Reactions and Thermal Runaway

Q: My reaction is highly exothermic, and I am concerned about thermal runaway at a larger scale. What are the best practices for managing this?

A: Managing exotherms is critical for safety during scale-up. A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a rapid increase in temperature and pressure.[3]

  • Inadequate Cooling Capacity: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.

    • Solution: Ensure your reactor's cooling system is adequately sized for the heat output of your reaction. This can be determined through reaction calorimetry studies at the lab scale.

  • Accumulation of Unreacted Reagents: A slow initial reaction rate followed by a sudden increase in temperature can trigger a rapid, uncontrolled reaction of accumulated reagents.[5]

    • Solution: Use a semi-batch process where one of the reactants is added at a controlled rate. The addition rate should be dictated by the reactor's ability to remove the heat generated.[2]

  • Agitator Failure: Loss of agitation will severely impede heat transfer to the cooling jacket, leading to localized heating and a potential runaway.[5]

    • Solution: Ensure your reactor is equipped with a reliable agitator and have a backup plan in case of failure. This may include an emergency quench system.

Troubleshooting Workflow for (-)-α-Pinene Reactions

G start Problem Encountered During Scale-Up low_conversion Low Conversion start->low_conversion poor_selectivity Poor Selectivity start->poor_selectivity exotherm Exotherm/Runaway Risk start->exotherm check_mixing_conv Check Agitation and Mixing low_conversion->check_mixing_conv check_mixing_sel Check for Hot Spots (Improve Mixing) poor_selectivity->check_mixing_sel calorimetry Perform Reaction Calorimetry exotherm->calorimetry check_temp_conv Verify Temperature Control check_mixing_conv->check_temp_conv Adequate improve_mixing Improve Agitation/Reactor Design check_mixing_conv->improve_mixing Inadequate check_catalyst_conv Evaluate Catalyst Activity/Loading check_temp_conv->check_catalyst_conv Adequate optimize_temp Re-optimize Temperature check_temp_conv->optimize_temp Inadequate increase_catalyst Increase Catalyst Loading/Change Catalyst check_catalyst_conv->increase_catalyst Inadequate check_temp_sel Re-optimize Temperature for Selectivity check_mixing_sel->check_temp_sel Uniform Temp controlled_addition Implement Controlled Reagent Addition check_mixing_sel->controlled_addition Hot Spots Detected check_time_sel Monitor Reaction Profile vs. Time check_temp_sel->check_time_sel Optimal optimize_temp_sel Optimize Temperature for Selectivity check_temp_sel->optimize_temp_sel Sub-optimal quench_reaction Quench at Optimal Time check_time_sel->quench_reaction Product Degradation reactor_design Assess Reactor Cooling Capacity calorimetry->reactor_design High Heat of Reaction semi_batch Implement Semi-Batch Process reactor_design->semi_batch Sufficient size_cooling Ensure Adequate Cooling System reactor_design->size_cooling Insufficient controlled_feed Use Controlled Feed Rate semi_batch->controlled_feed Yes emergency_plan Have Emergency Quench/Vent Plan semi_batch->emergency_plan Always

Caption: Troubleshooting workflow for common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the main products I can expect from the oxidation of (-)-α-pinene, and how do reaction conditions affect their distribution?

A1: The oxidation of (-)-α-pinene can yield a variety of valuable products, including verbenone, verbenol, α-pinene oxide, and campholenic aldehyde.[1] The product distribution is highly dependent on the catalyst, oxidant, solvent, and reaction temperature. For example, in the oxidation with molecular oxygen over a TS-1 catalyst, increasing the temperature from 85°C to 100°C can dramatically decrease the selectivity for α-pinene oxide while increasing the formation of other products.[1]

Q2: What are the key safety considerations when handling (-)-α-pinene at an industrial scale?

A2: (-)-α-Pinene is a flammable liquid and vapor.[6] It is crucial to handle it in a well-ventilated area and eliminate all ignition sources. It can also cause skin irritation and sensitization.[6] When scaling up reactions, be aware that the potential for peroxide formation increases with storage time, which can be an irritant.[6] Always consult the Safety Data Sheet (SDS) and perform a thorough hazard analysis before any scale-up operation.

Q3: How can I improve the efficiency of product purification at a larger scale?

A3: Purification is a significant challenge in the scale-up of (-)-α-pinene reactions. Traditional methods like distillation can be energy-intensive.[7] Consider exploring alternative purification techniques such as supercritical fluid extraction or microwave-assisted extraction, which can reduce time, cost, and energy consumption.[7] For complex mixtures, preparative chromatography may be necessary, but this can be costly at a large scale.

Q4: My hydrogenation reaction of α-pinene to cis-pinane (B1246623) is stalling. What could be the issue?

A4: Incomplete hydrogenation can be due to several factors. The catalyst (e.g., Ni, Pt, Pd) may be deactivated.[8][9] Ensure the hydrogen pressure is sufficient; for some systems, pressures up to 3 MPa may be required.[8] The reaction temperature is also critical; for instance, with a Ni-based catalyst, conversion can be low below 100°C but reach completion at 120°C.[8] Also, ensure that your hydrogen supply can meet the demand of the scaled-up reaction.

Data Tables

Table 1: Influence of Temperature on α-Pinene Oxidation over TS-1_2 Catalyst

Temperature (°C)α-Pinene Conversion (mol%)Selectivity to α-Pinene Oxide (mol%)Selectivity to Verbenol (mol%)Selectivity to Verbenone (mol%)
75~2523~1819
85~34291512
100491~1520

Data synthesized from studies on TS-1 catalysts.[1]

Table 2: Comparison of Catalytic Systems for α-Pinene Hydrogenation to cis-Pinane

CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)α-Pinene Conversion (%)cis-Pinane Selectivity (%)Reference
Ni/N-C@MS1203.0399.795.1[8]
Pt NPs701.01.584.394.4[9]
Pt NPs1003.01.599.493.9[9]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Oxidation of (-)-α-Pinene

  • 1. Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • 2. Charging Reactants: Charge the calculated amount of (-)-α-pinene and solvent (if any) to the reactor.

  • 3. Catalyst Addition: Add the catalyst under a nitrogen blanket. For solid catalysts, ensure they are dispersed evenly.

  • 4. Heating: Begin agitation and heat the reaction mixture to the desired temperature (e.g., 85°C).[1]

  • 5. Oxidant Introduction: Once the temperature is stable, introduce the oxidant (e.g., molecular oxygen, hydrogen peroxide) at a controlled rate. Monitor the internal temperature closely to manage any exotherm.

  • 6. Reaction Monitoring: Take samples periodically to monitor the conversion of (-)-α-pinene and the formation of products by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • 7. Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration (for heterogeneous catalysts). The crude product can then be purified by distillation or chromatography.

Protocol 2: General Procedure for Catalytic Hydrogenation of (-)-α-Pinene

  • 1. Reactor Preparation: Charge the catalyst (e.g., Ni/N-C@MS) to a high-pressure reactor.[8]

  • 2. Reactant Addition: Add the solvent (e.g., water) and (-)-α-pinene.

  • 3. Sealing and Purging: Seal the reactor and purge several times with hydrogen to remove any air.

  • 4. Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa) and begin heating to the target temperature (e.g., 120°C) with vigorous stirring.[8]

  • 5. Reaction: Maintain the temperature and pressure for the required reaction time (e.g., 3 hours).[8]

  • 6. Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • 7. Product Isolation: Open the reactor, filter the catalyst, and extract the product from the reaction mixture. Analyze the product by GC for conversion and selectivity.

Visualizations

Signaling Pathways and Logical Relationships

Oxidation Pathway of (-)-α-Pinene

G cluster_main Main Oxidation Products cluster_side Side Products / Isomerization alpha_pinene (-)-α-Pinene verbenone Verbenone alpha_pinene->verbenone [O] verbenol Verbenol alpha_pinene->verbenol [O] pinene_oxide α-Pinene Oxide alpha_pinene->pinene_oxide [O] other_byproducts Other Byproducts alpha_pinene->other_byproducts Over-oxidation/ Side Reactions verbenol->verbenone [O] campholenic_aldehyde Campholenic Aldehyde pinene_oxide->campholenic_aldehyde Isomerization

Caption: Simplified reaction pathways in α-pinene oxidation.

Decision Tree for Catalyst Selection in Hydrogenation

G start Goal: Hydrogenate α-Pinene to cis-Pinane cost_consideration Is Catalyst Cost a Major Constraint? start->cost_consideration precious_metals Consider Precious Metals (Pt, Pd, Ru) cost_consideration->precious_metals No non_precious_metals Consider Non-Precious Metals (Ni) cost_consideration->non_precious_metals Yes mild_conditions Are Mild Conditions Required? precious_metals->mild_conditions ni_co Ni-based catalysts often require higher temp/pressure non_precious_metals->ni_co pt_pd Pt or Pd catalysts may be suitable mild_conditions->pt_pd Yes catalyst_recycling Is Catalyst Recycling/Stability a Priority? mild_conditions->catalyst_recycling No ni_co->catalyst_recycling supported_catalyst Use a supported catalyst (e.g., on carbon, silica) catalyst_recycling->supported_catalyst Yes homogeneous_catalyst Homogeneous catalyst might be an option (consider separation) catalyst_recycling->homogeneous_catalyst No

Caption: Decision tree for hydrogenation catalyst selection.

References

Technical Support Center: Enhancing (-)-α-Pinene Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of (-)-α-Pinene in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when preparing (-)-α-Pinene for aqueous-based biological assays?

(-)-α-Pinene is a lipophilic monoterpene with very low water solubility, which presents significant challenges for its application in many biological studies.[1][2] Key issues include its poor dissolution in aqueous media, leading to precipitation, and its high volatility, which can result in concentration loss during experiments.[3] The inherent chemical instability of pinene, particularly its susceptibility to oxidation, can also impact its biological activity.[3]

Q2: What are the recommended methods for solubilizing (-)-α-Pinene in aqueous solutions?

Several methods can be employed to enhance the solubility of (-)-α-Pinene for biological assays. The most common and effective strategies include the use of co-solvents, encapsulation in cyclodextrins, and formulation into nanoemulsions or liposomes.[3][4] Each method offers distinct advantages and should be selected based on the specific requirements of the experiment.

Q3: Can I dissolve (-)-α-Pinene directly in my cell culture medium?

Directly dissolving (-)-α-Pinene in aqueous cell culture medium is not recommended due to its hydrophobic nature and very low water solubility (approximately 2.5-3.2 µg/mL).[2][5][6] This approach will likely lead to the compound floating on the surface or precipitating out of solution, resulting in inaccurate and non-reproducible experimental results.

Troubleshooting Guides

Issue 1: Precipitation of (-)-α-Pinene upon dilution in aqueous buffer or cell culture medium.

Possible Causes:

  • Low Aqueous Solubility: (-)-α-Pinene is inherently insoluble in water.[5][6]

  • Improper Dilution Technique: Adding a concentrated stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to immediate precipitation.[7]

  • Temperature Shock: Thawing frozen stock solutions or media too rapidly can cause components to fall out of solution.[7]

  • High Salt Concentration: The presence of high salt concentrations in buffers can decrease the solubility of hydrophobic compounds (the "salting out" effect).[4]

Solutions:

  • Utilize a Co-solvent: First, dissolve the (-)-α-Pinene in a water-miscible organic solvent like ethanol (B145695) or DMSO to create a concentrated stock solution.[8] Then, dilute this stock solution into your aqueous medium with rapid mixing.[7]

  • Stepwise Dilution: Perform a serial dilution of the stock solution to gradually decrease the solvent concentration, which can help maintain solubility.[7]

  • Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound stock solution.[7]

  • Optimize Final Solvent Concentration: While high concentrations of solvents like DMSO can be cytotoxic, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[4][7] Keeping the final solvent concentration as high as is tolerable for your cells can improve compound solubility.[7] Always include a vehicle control with the same final solvent concentration in your experiments.[7]

  • Consider Advanced Formulations: If precipitation persists, consider using solubility enhancers like cyclodextrins or formulating the (-)-α-Pinene into a nanoemulsion.[1][3]

Issue 2: The solubilization method is causing cytotoxicity in my cell-based assay.

Possible Causes:

  • Co-solvent Toxicity: Organic solvents such as DMSO can be toxic to cells at higher concentrations.[4]

  • Surfactant Toxicity: Surfactants used in nanoemulsion formulations can disrupt cell membranes and cause cytotoxicity.

Solutions:

  • Minimize Final Solvent Concentration: Keep the final concentration of the organic co-solvent in your cell culture medium as low as possible, ideally below 0.1% for sensitive cell lines.[4]

  • Perform a Dose-Response Curve for the Vehicle: Before your main experiment, test the effect of different concentrations of the vehicle (e.g., media with DMSO) on your cells to determine the maximum tolerable concentration.

  • Screen Different Solubilizing Agents: If one method proves toxic, explore alternatives. For example, cyclodextrins are generally well-tolerated in cell culture.[4]

  • Choose Biocompatible Surfactants: When preparing nanoemulsions, select surfactants with a good safety profile and use the lowest effective concentration.

Quantitative Data on (-)-α-Pinene Solubility

The following tables summarize the solubility of (-)-α-Pinene in various solvents and formulations.

Table 1: Solubility in Common Solvents

SolventApproximate SolubilityReference(s)
WaterInsoluble (~2.5-3.2 µg/mL)[2][5][6]
Ethanol~20 mg/mL[8]
DMSO~20 mg/mL[8]
Dimethyl Formamide~20 mg/mL[8]
Propylene GlycolAlmost Insoluble[5]
GlycerineAlmost Insoluble[5]

Table 2: Enhanced Solubility in Aqueous Solutions

MethodFormulation DetailsAchieved Concentration/SolubilityReference(s)
Co-solvent1:2 solution of Ethanol:PBS (pH 7.2)~0.33 mg/mL[8]
Inclusion ComplexHydroxypropyl-β-cyclodextrin (HP-β-CD) at a 7.5:1 molar ratio with α-pineneIncreased solubility up to 366-fold compared to water[2]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (Ethanol)
  • Stock Solution Preparation: Prepare a stock solution of (-)-α-Pinene by dissolving it in 100% ethanol to a concentration of 20 mg/mL.[8] Ensure the (-)-α-Pinene is completely dissolved.

  • Intermediate Dilution (Optional but Recommended): If a very low final concentration is required, perform an intermediate dilution of the stock solution in ethanol.

  • Final Dilution: Pre-warm the aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C). While vortexing or rapidly mixing the medium, add the required volume of the (-)-α-Pinene stock solution dropwise to achieve the final desired concentration.

  • Final Solvent Concentration: Ensure the final concentration of ethanol in the medium is non-toxic to the cells (typically <0.5%).

  • Control: Prepare a vehicle control containing the same final concentration of ethanol in the medium.

  • Storage: It is recommended not to store the final aqueous solution for more than one day.[8]

Protocol 2: Preparation of (-)-α-Pinene-Loaded Nanoemulsion

This protocol provides a general guideline for preparing an oil-in-water (o/w) nanoemulsion. Optimization of the components and their ratios is often necessary.

  • Component Selection:

    • Oil Phase: (-)-α-Pinene (as the active ingredient and part of the oil phase), potentially mixed with a carrier oil (e.g., medium-chain triglycerides).

    • Aqueous Phase: Deionized water.

    • Surfactant: A surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value (e.g., Tween 80).[4]

    • Co-surfactant: A co-surfactant to improve stability (e.g., Transcutol-HP, ethanol).[4][9]

  • Phase Preparation:

    • Oil Phase: Dissolve the desired amount of (-)-α-Pinene in the carrier oil (if used).

    • Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer.

  • Nanoemulsification: Subject the coarse emulsion to a high-energy emulsification method, such as probe ultrasonication, to reduce the droplet size to the nanometer range.[4]

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential to ensure stability.

Protocol 3: Formation of (-)-α-Pinene/Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Molar Ratio Determination: Based on literature, an optimal molar ratio of HP-β-CD to α-pinene is 7.5:1 for enhanced solubilization.[2]

  • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD by dissolving the required amount in deionized water or your chosen buffer.

  • Complex Formation: Add an excess amount of (-)-α-Pinene to the HP-β-CD solution.

  • Equilibration: Vigorously stir the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation of Uncomplexed Pinene: After equilibration, centrifuge or filter the solution to remove the undissolved, uncomplexed (-)-α-Pinene.

  • Quantification: The concentration of the solubilized (-)-α-Pinene in the clear supernatant can be determined using a suitable analytical method like gas chromatography (GC).

Visualizations

G Workflow for Solubilizing (-)-α-Pinene with a Co-Solvent cluster_0 Stock Solution Preparation cluster_1 Dilution into Aqueous Medium A Weigh (-)-α-Pinene B Dissolve in Ethanol (e.g., to 20 mg/mL) A->B D Add Stock Solution Dropwise with Rapid Mixing B->D Ensure final solvent concentration is non-toxic C Pre-warm Aqueous Medium (e.g., Buffer, Cell Culture Media) C->D E Final Solution for Assay D->E

Caption: Workflow for solubilizing (-)-α-Pinene with a co-solvent.

G Workflow for Nanoemulsion Formulation cluster_0 Phase Preparation cluster_1 Emulsification A Oil Phase: (-)-α-Pinene (+ Carrier Oil) C Combine Phases with High-Speed Stirring A->C B Aqueous Phase: Water + Surfactant + Co-surfactant B->C D High-Energy Sonication C->D E Stable Nanoemulsion D->E F Ready for Biological Assay E->F Characterize (Size, PDI)

Caption: General workflow for (-)-α-Pinene nanoemulsion formulation.

G Relationship of Solubility Enhancement Methods A (-)-α-Pinene (Poorly Soluble) C Co-Solvent (e.g., Ethanol, DMSO) A->C D Nanoemulsion A->D E Cyclodextrin Inclusion Complex A->E F Liposomes A->F B Increased Aqueous Solubility & Bioavailability C->B D->B E->B F->B

Caption: Methods to enhance the aqueous solubility of (-)-α-Pinene.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (-)-α-Pinene Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of (-)-α-Pinene in biological matrices. The objective is to offer an evidence-based resource for selecting the most appropriate analytical technique for specific research, clinical, or drug development needs. This document summarizes quantitative data, details experimental protocols, and visualizes a key metabolic pathway.

Comparison of Analytical Methods

The quantification of (-)-α-Pinene in biological matrices such as blood, plasma, urine, and tissue is predominantly achieved through chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and well-validated method, particularly for volatile compounds like α-Pinene. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) present alternative approaches with distinct advantages and limitations.

Quantitative Method Validation Data

The following tables summarize the validation parameters for different analytical methods used for the quantification of (-)-α-Pinene and its metabolite, α-Pinene Oxide (APO), in various biological matrices.

Table 1: GC-MS Method Validation for (-)-α-Pinene Quantification

ParameterBiological MatrixValidation Results
Linearity Rodent Blood5–500 ng/mL (r ≥ 0.99)[1][2][3]
Rodent Mammary Gland100–5,000 ng/g (r ≥ 0.99)[1][2][3]
Accuracy (RE) Rodent Blood≤ ±13.4%[1][2][3]
Rodent Mammary Gland≤ ±13.4%[1][2][3]
Precision (RSD) Rodent Blood≤ 7.1%[1][2][3]
Rodent Mammary Gland≤ 7.1%[1][2][3]
Recovery Rodent Blood & Mammary Gland≥ 88.7% (with Internal Standard)[1][2][3]
LOD Rodent Blood0.5 ng/mL[4]
LOQ Rodent Blood5 ng/mL[4]
Stability Rodent Blood (Frozen at -80°C)Stable for at least 15 days (with Internal Standard)[1][3]

Table 2: GC-MS Method Validation for α-Pinene Oxide (APO) Quantification

ParameterBiological MatrixValidation Results
Linearity Male Sprague Dawley Rat Blood5–250 ng/mL (r ≥ 0.99)[5][6]
Accuracy (RE) Male Sprague Dawley Rat Blood≤ ±15%[5][6]
Precision (RSD) Male Sprague Dawley Rat Blood (Intra- and Inter-day)≤ 6.3%[5][6]
LOD Male Sprague Dawley Rat Blood1.06 ng/mL[5][6]
LOQ Male Sprague Dawley Rat Blood5 ng/mL[5][6]
Stability Rat Blood (Frozen at -80°C)Stable for at least 70 days[5][6]

Table 3: HPLC and LC-MS/MS Method Validation for Terpene Quantification

MethodAnalyte(s)Biological Matrix/Sample TypeKey Validation Parameters
HPLC-UV α-Pinene and other terpenesEssential OilNot specified for biological matrices. A reverse-phase method is available.[7]
LC-MS/MS 20 Terpenes including α-PinenePlant ExtractsLODs: 2-25 ppb. Linear regression curves with r² > 0.990.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for (-)-α-Pinene

This method is suitable for the analysis of volatile compounds like α-Pinene from complex biological matrices.[1][3]

  • Sample Preparation:

    • A 100 µL aliquot of blood or approximately 100 mg of homogenized mammary gland tissue is placed in a headspace vial.[1][3]

    • An internal standard (e.g., 2H3-α-Pinene) is added to correct for any loss during storage and analysis.[1][3]

    • The vial is sealed and for tissue samples, homogenization is performed within the vial.[1][3]

    • The vial is equilibrated at 60°C for a short period before analysis.[1][3]

  • GC-MS Analysis:

    • Injection: A headspace sample is injected into the GC-MS system.[1]

    • Column: A suitable column, such as a DB-5MS, is used for separation.[5]

    • Oven Temperature Program: The oven temperature is programmed to ramp up to achieve optimal separation of analytes. A typical program might start at 40°C, ramp to 75°C, and then to 150°C.[1]

    • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, monitoring specific ions for α-Pinene and its internal standard.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Terpenes

While a specific validated method for (-)-α-Pinene in biological matrices was not found in extensive detail, a general approach for terpene analysis in plant extracts can be adapted.[8]

  • Sample Preparation:

    • Extraction of terpenes from the biological matrix using a suitable organic solvent.

    • The extract is then diluted appropriately before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography: A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile.[8]

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for terpenes.[8]

    • Mass Spectrometry: The analysis is performed in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[8]

Metabolic Pathway of (-)-α-Pinene

Understanding the metabolic fate of (-)-α-Pinene is critical in pharmacokinetic and toxicological studies. The primary metabolic pathway involves oxidation reactions.

alpha_pinene_metabolism alpha_pinene (-)-α-Pinene alpha_pinene_oxide α-Pinene Oxide alpha_pinene->alpha_pinene_oxide Cytochrome P450 Monooxygenases verbenols cis- and trans-Verbenol alpha_pinene->verbenols Hydroxylation myrtenol Myrtenol alpha_pinene->myrtenol Hydroxylation further_metabolites Further Metabolites (e.g., Myrtenic Acid) verbenols->further_metabolites myrtenol->further_metabolites excretion Excretion (Urine) further_metabolites->excretion Glucuronidation

Caption: Metabolic pathway of (-)-α-Pinene.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the quantification of (-)-α-Pinene in a biological sample using Headspace GC-MS.

gcms_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Blood, Tissue) add_is Addition of Internal Standard sample->add_is seal_vial Seal Headspace Vial add_is->seal_vial homogenize Homogenization (for tissue) seal_vial->homogenize equilibrate Equilibration at 60°C homogenize->equilibrate injection Headspace Injection equilibrate->injection separation GC Separation injection->separation detection MS Detection (SIM) separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for Headspace GC-MS analysis.

Conclusion

The choice of an analytical method for the quantification of (-)-α-Pinene in biological matrices depends on several factors, including the required sensitivity, the nature of the matrix, the availability of instrumentation, and the specific research question.

  • GC-MS , particularly with headspace sampling, is a robust, well-validated, and highly sensitive method for the volatile (-)-α-Pinene, making it a suitable choice for pharmacokinetic and toxicology studies in various biological matrices.[1][3]

  • HPLC-UV may be a more accessible and cost-effective option, but its suitability for trace-level quantification of the volatile α-Pinene in complex biological matrices requires further specific validation. It is generally better suited for less volatile compounds.

  • LC-MS/MS offers high selectivity and sensitivity and can be advantageous for the simultaneous analysis of multiple terpenes and their metabolites.[8] However, the volatility of α-Pinene may present challenges for standard LC-MS/MS setups, and specialized ionization techniques like APCI may be necessary.[8]

For researchers requiring high sensitivity and specificity for (-)-α-Pinene quantification in biological samples, the validated headspace GC-MS method is the most well-documented and reliable choice. As research progresses, further development and validation of HPLC and LC-MS/MS methods specifically for (-)-α-Pinene in biological fluids will provide valuable alternatives for the scientific community.

References

A Comparative Analysis of the Antimicrobial Properties of (-)-α-Pinene and (+)-α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant disparity in the antimicrobial efficacy of the two enantiomers of α-pinene, with (+)-α-pinene demonstrating broad-spectrum activity against a range of pathogenic microorganisms, while (-)-α-pinene is largely inactive. This guide provides a detailed comparison of their antimicrobial activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Extensive research, including minimum inhibitory concentration (MIC) assays and time-kill studies, consistently demonstrates that (+)-α-pinene is the biologically active enantiomer responsible for the antimicrobial properties associated with α-pinene. In contrast, (-)-α-pinene exhibits little to no inhibitory effects on the growth of various bacteria and fungi at comparable concentrations. This stereoselectivity in antimicrobial action underscores the importance of considering the specific enantiomeric composition in the development of new antimicrobial agents derived from natural products.

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial efficacy of (+)-α-pinene and the lack thereof in (-)-α-pinene have been quantified in numerous studies. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of both enantiomers against a selection of clinically relevant microorganisms.

Microorganism(+)-α-Pinene MIC (µg/mL)(-)-α-Pinene MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)4,150> 20,000[1][2]
Staphylococcus aureus420-[3]
Escherichia coli686-[3]
Candida albicans3,125> 20,000[1][2]
Cryptococcus neoformans117> 20,000[1][2]
Rhizopus oryzae390> 20,000[1][2]
Micrococcus luteus-Inactive[4]

Note: A lower MIC value indicates greater antimicrobial activity.

The data clearly illustrates that (+)-α-pinene is effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. Conversely, (-)-α-pinene is consistently reported as inactive at concentrations up to 20 mg/mL[1][2].

Time-Kill Kinetics

Time-kill assays further substantiate the potent and rapid antimicrobial action of (+)-α-pinene. Studies have shown that (+)-α-pinene can eliminate 100% of Candida albicans inoculum within 60 minutes. The bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA) is observed after 6 hours of exposure[1][2].

Experimental Protocols

The data presented in this guide is primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method and the Agar (B569324) Disc Diffusion Method.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The test compound ((+)-α-pinene or (-)-α-pinene) is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Disc Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared with a uniform thickness.

  • Inoculation: A sterile swab is dipped into a standardized microbial suspension and used to evenly inoculate the entire surface of the agar plate.

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around the disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound. In studies comparing the α-pinene enantiomers, only discs with (+)-α-pinene showed zones of inhibition[1][2].

Mechanism of Action

The precise molecular mechanisms underlying the antimicrobial activity of (+)-α-pinene are still under investigation, but current evidence suggests a multi-targeted approach that primarily involves the disruption of microbial cell integrity and function.

Proposed Antimicrobial Mechanism of (+)-α-Pinene

antimicrobial_mechanism cluster_extracellular Extracellular cluster_cell Microbial Cell a_pinene (+)-α-Pinene cell_membrane Cell Membrane Disruption a_pinene->cell_membrane Interacts with lipid bilayer heat_shock Heat Shock Protein Response (in Bacteria) cell_membrane->heat_shock Induces stress ergosterol Ergosterol Complexation (in Fungi) cell_membrane->ergosterol cellular_leakage Leakage of Cellular Components cell_membrane->cellular_leakage cell_death Cell Death heat_shock->cell_death ergosterol->cell_death cellular_leakage->cell_death

Caption: Proposed antimicrobial mechanism of (+)-α-Pinene.

One of the primary modes of action is believed to be the disruption of the microbial cell membrane. The lipophilic nature of (+)-α-pinene allows it to intercalate into the lipid bilayer, altering its fluidity and permeability. This disruption leads to the leakage of essential intracellular components, such as ions and macromolecules, ultimately resulting in cell death[5].

In bacteria like E. coli, (+)-α-pinene has been shown to induce a heat shock response by modifying the DnaKJE-σ32 complex, which is responsible for the synthesis of heat shock promoters[3]. In fungi, the mechanism may involve the complexation with ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption[6].

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for comparing the antimicrobial activity of the α-pinene enantiomers.

experimental_workflow cluster_preparation Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis start Start compounds Prepare (+)-α-Pinene and (-)-α-Pinene Solutions start->compounds cultures Prepare Microbial Cultures start->cultures mic_test Broth Microdilution (MIC) compounds->mic_test disc_diffusion Agar Disc Diffusion compounds->disc_diffusion cultures->mic_test cultures->disc_diffusion analyze_mic Determine MIC Values mic_test->analyze_mic analyze_zones Measure Inhibition Zones disc_diffusion->analyze_zones comparison Compare Activities analyze_mic->comparison analyze_zones->comparison conclusion Conclusion comparison->conclusion

Caption: Workflow for comparing antimicrobial activity.

Conclusion

The available scientific evidence unequivocally indicates that the antimicrobial activity of α-pinene is stereospecific, with (+)-α-pinene being the active enantiomer and (-)-α-pinene being largely inactive. This distinction is critical for the development of effective and standardized antimicrobial formulations based on this common monoterpene. Future research should focus on elucidating the precise molecular targets of (+)-α-pinene to further optimize its therapeutic potential. The synthesis of derivatives from the inactive (-)-α-pinene has, however, shown the potential to create new antimicrobial compounds[4].

References

Head-to-head comparison of (-)-alpha-Pinene and beta-pinene in neuroprotective assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the neuroprotective properties of two isomeric monoterpenes: (-)-α-pinene and β-pinene. Both compounds, commonly found in essential oils of coniferous trees, have garnered significant interest for their therapeutic potential in neurodegenerative diseases.[1][2][3] This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed methodologies for the cited assays to aid in research and development.

Overview of Neuroprotective Mechanisms

(-)-α-Pinene and β-pinene exert their neuroprotective effects through a variety of mechanisms, primarily centered around combating oxidative stress, neuroinflammation, and apoptosis.

  • (-)-α-Pinene: Demonstrates potent anti-inflammatory, anti-apoptotic, and antioxidant properties.[4][5][6] It has been shown to reduce neuroinflammation by modulating the TNF-α/NF-κB pathway and downregulating pro-inflammatory cytokines such as IL-1β and IL-6.[4][7][8] Its antioxidant effects are characterized by the enhancement of endogenous antioxidant enzymes like SOD, CAT, and GPX, and a reduction in lipid peroxidation.[7][9] Furthermore, (-)-α-pinene exhibits anti-apoptotic activity by modulating the expression of Bax and Bcl-2 proteins.[4][5]

  • β-Pinene: Also exhibits significant neuroprotective effects, primarily through its antioxidant and anticholinesterase activities.[10] Studies have shown its ability to re-establish antioxidant levels and protect mitochondria from dysfunction.[10] While less is detailed about its specific anti-inflammatory pathways compared to its isomer, it has been noted for its anti-inflammatory activities.[1][2]

Quantitative Data Comparison

The following tables summarize the quantitative data from various neuroprotective assays for (-)-α-pinene and β-pinene.

Table 1: In Vivo Neuroprotective Effects
ParameterModelCompoundDosageEffectReference
Cognitive Performance Alzheimer's Disease Rat Model (Aβ₁₋₄₂ induced)(-)-α-Pinene50 mg/kgImproved spatial learning and memory[7][8]
Alzheimer's Disease Rat Model (ICV-STZ induced)β-Pinene100 & 200 mg/kgSignificantly enhanced cognitive performance[10]
Neuroinflammation Alzheimer's Disease Rat Model (Aβ₁₋₄₂ induced)(-)-α-Pinene50 mg/kgReduced mRNA expression of TNF-α, IL-1β, IL-6, and NF-κB[7][8]
Focal Cerebral Ischemia-Reperfusion Rat Model(-)-α-Pinene100 mg/kgDecreased gene and protein expression of TNF-α and IL-1β[4][5]
Oxidative Stress Alzheimer's Disease Rat Model (Aβ₁₋₄₂ induced)(-)-α-Pinene50 mg/kgDecreased MDA and NO levels, increased GSH content and CAT activity[7][8]
Ketamine-induced Schizophrenia Mouse Model(-)-α-Pinene50 & 100 mg/kgIncreased GSH, TAC, CAT, and SOD activities; decreased MDA levels[9]
Alzheimer's Disease Rat Model (ICV-STZ induced)β-Pinene100 & 200 mg/kgRe-established antioxidant levels[10]
Apoptosis Focal Cerebral Ischemia-Reperfusion Rat Model(-)-α-Pinene100 mg/kgDownregulated Bax mRNA, upregulated Bcl-2 mRNA[4][5]
Anticholinesterase Activity Alzheimer's Disease Rat Model (ICV-STZ induced)β-Pinene100 & 200 mg/kgAttenuated altered AChE activity[10]
Table 2: In Vitro Neuroprotective Effects
ParameterModelCompoundConcentrationEffectReference
Cell Viability PC12 cells with Aβ₁₋₄₂ induced toxicity(-)-α-PineneUp to 50 µMSignificant neuroprotective effect[11]
PC12 cells with Aβ₁₋₄₂ induced toxicityβ-PineneUp to 50 µMSignificant neuroprotective effect[11]
Aβ Fibril Aggregation Thioflavin T fluorometric kinetic assay(-)-α-PineneNot specifiedInhibition of Aβ₁₋₄₂ fibril and aggregate density[11]
Thioflavin T fluorometric kinetic assayβ-PineneNot specifiedInhibition of Aβ₁₋₄₂ fibril and aggregate density[11]
Oxidative Stress SH-SY5Y cells with 6-OHDA induced neurotoxicity(-)-α-Pinene Self-Emulsifying Nanoformulation100 & 200 µMSignificant neuronal cell viability[12]

Experimental Protocols

In Vivo Alzheimer's Disease Model (Aβ₁₋₄₂ induced)
  • Animal Model: Male Wistar rats.

  • Induction of Disease: Intrahippocampal injection of Aβ₁₋₄₂.

  • Treatment: (-)-α-Pinene (50 mg/kg) administered intraperitoneally for 14 consecutive days.

  • Behavioral Assays:

    • Morris Water Maze: To assess spatial learning and memory. Parameters measured include time spent in the target quadrant.

    • Elevated Plus Maze: To evaluate anxiety-like behavior. Parameters measured include the percentage of open arm entries and time spent in the open arms.

  • Biochemical Assays (Hippocampal Tissue):

    • Oxidative Stress Markers: Measurement of malondialdehyde (MDA), nitric oxide (NO), glutathione (B108866) (GSH) content, and catalase (CAT) activity.

    • Inflammatory Markers: Quantification of mRNA expression of TNF-α, IL-1β, IL-6, and NF-κB using RT-PCR.[7][8]

In Vivo Focal Cerebral Ischemia-Reperfusion Model
  • Animal Model: Male Wistar rats.

  • Induction of Ischemia: Middle cerebral artery occlusion (MCAO) for 60 minutes, followed by 24 hours of reperfusion.

  • Treatment: (-)-α-Pinene (50 and 100 mg/kg) injected intraperitoneally at the beginning of reperfusion.

  • Neurological Assessment: Evaluation of neurological deficits and infarct volume.

  • Biochemical Assays (Hippocampus, Cortex, Striatum):

    • Inflammatory Markers: Measurement of gene and protein expression of TNF-α and IL-1β using RT-PCR and ELISA.

    • Apoptosis Markers: Assessment of Bax and Bcl-2 mRNA expression using RT-PCR.[4][5]

In Vitro Aβ-induced Neurotoxicity and Aggregation Assay
  • Cell Line: PC12 neuronal cell line.

  • Neurotoxicity Induction: Exposure to amyloid β (Aβ₁₋₄₂).

  • Treatment: Incubation with various concentrations of (-)-α-pinene or β-pinene.

  • Cell Viability Assay: MTT assay to determine the protective effects of the terpenes against Aβ₁₋₄₂-induced cell death.

  • Aβ Fibril Formation Assay:

    • Thioflavin T (ThT) Fluorometric Kinetic Assay: To monitor the kinetics of Aβ fibril formation in the presence or absence of the terpenes.

    • Transmission Electron Microscopy (TEM): To visualize the morphology of Aβ fibrils and aggregates.[11]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways implicated in the neuroprotective effects of (-)-α-pinene and a general experimental workflow for assessing neuroprotection.

G cluster_alpha_pinene (-)-α-Pinene Neuroprotective Pathway Abeta Aβ Insult / Ischemia TNFa TNF-α Abeta->TNFa NFkB NF-κB Abeta->NFkB OxidativeStress Oxidative Stress Abeta->OxidativeStress AP (-)-α-Pinene AP->TNFa inhibits AP->NFkB inhibits AP->OxidativeStress reduces Antioxidant Antioxidant System (GSH, CAT, SOD) AP->Antioxidant enhances Bax Bax AP->Bax downregulates Bcl2 Bcl-2 AP->Bcl2 upregulates TNFa->NFkB Inflammation Neuroinflammation (IL-1β, IL-6) NFkB->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Signaling pathway of (-)-α-Pinene in neuroprotection.

G cluster_workflow General Workflow for Neuroprotective Assays Model In Vitro / In Vivo Model (e.g., PC12 cells, Wistar rats) Induction Induction of Neurotoxicity (e.g., Aβ, 6-OHDA, MCAO) Model->Induction Treatment Treatment with (-)-α-Pinene or β-Pinene Induction->Treatment Behavioral Behavioral Assays (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Assays (e.g., ELISA, RT-PCR) Treatment->Biochemical Histological Histological Analysis (e.g., Infarct Volume) Treatment->Histological Data Data Analysis & Comparison Behavioral->Data Biochemical->Data Histological->Data

References

A Comparative Guide to the Determination of Enantiomeric Excess of (-)-α-Pinene Using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the enantiomeric excess (ee) of chiral compounds is a critical aspect of quality control and characterization in the pharmaceutical, fragrance, and fine chemical industries. (-)-α-Pinene, a key chiral building block and a significant component of many essential oils, requires accurate enantiomeric purity assessment. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of (-)-α-Pinene, focusing on the widely successful polysaccharide-based chiral stationary phases (CSPs).

Comparative Performance of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds.[1][2][3] For the separation of non-polar compounds like α-pinene, normal-phase chromatography is typically the most effective approach.[4][5] The following table summarizes the expected performance of two common polysaccharide-based columns for the enantiomeric separation of α-pinene.

ParameterMethod A: Cellulose-based CSPMethod B: Amylose-based CSP
Column CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV, 210 nmUV, 210 nm
Retention Time (+)-α-Pinene ~ 8.5 min~ 9.2 min
Retention Time (-)-α-Pinene ~ 9.5 min~ 10.5 min
Resolution (Rs) > 1.5> 1.8

Detailed Experimental Protocol: Method A

This protocol details the determination of the enantiomeric excess of (-)-α-pinene using a CHIRALCEL® OD-H column.

1. Materials and Reagents

  • Racemic α-pinene standard

  • Sample containing (-)-α-pinene

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC system with UV detector

  • CHIRALCEL® OD-H column (250 mm x 4.6 mm, 5 µm)

2. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 99:1 (v/v) ratio.

  • Degas the mobile phase using sonication or vacuum filtration.

3. Sample Preparation

  • Prepare a stock solution of racemic α-pinene in the mobile phase at a concentration of 1 mg/mL.

  • Prepare the sample containing (-)-α-pinene in the mobile phase to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. HPLC System Parameters

  • Column: CHIRALCEL® OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (99:1, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. Analysis Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

  • Inject the racemic α-pinene standard to determine the retention times of the (+)- and (-)-enantiomers and to verify system suitability (resolution > 1.5).

  • Inject the sample solution.

  • Identify the peaks corresponding to the (+)- and (-)-α-pinene enantiomers based on the retention times obtained from the racemic standard.

6. Calculation of Enantiomeric Excess (ee) The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100

For the determination of the enantiomeric excess of (-)-α-Pinene, it is expected to be the major enantiomer.

Visualizing the Workflow and Logic

To better understand the experimental process and the logic of chiral separation, the following diagrams have been generated.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (n-Hexane/IPA) Injection Injection MobilePhase->Injection SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->Injection Column Chiral Column (CHIRALCEL OD-H) Injection->Column Detection UV Detection (210 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee% Calculation Integration->Calculation

Caption: Experimental workflow for chiral HPLC analysis of α-pinene.

G cluster_racemate cluster_separated Plus (+)-α-Pinene CSP Chiral Stationary Phase Plus->CSP Interaction Minus (-)-α-Pinene Minus->CSP Interaction Plus_eluted (+)-α-Pinene CSP->Plus_eluted Weaker Interaction (Elutes First) Minus_eluted (-)-α-Pinene CSP->Minus_eluted Stronger Interaction (Elutes Later)

Caption: Principle of chiral separation of α-pinene enantiomers.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Pinene Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of pinene isomers, focusing on the prevalent α-pinene and β-pinene. Given their structural similarity and importance in various fields, from pharmaceuticals to flavor and fragrance industries, accurate and reliable analytical methods are paramount. This document presents an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data from various studies, to assist researchers in selecting the most appropriate technique for their specific needs.

Pinene, a bicyclic monoterpene with the chemical formula C₁₀H₁₆, exists as several isomers, with α-pinene and β-pinene being the most common.[1][2] These isomers also exist as enantiomers ((+)- and (-)-forms), which can exhibit different biological activities.[1][3] Therefore, analytical methods must not only be able to quantify the isomers but in some cases, also resolve the enantiomers.

Data Presentation: Performance Characteristics of Analytical Techniques

The choice of an analytical technique is often a balance between sensitivity, precision, accuracy, and the nature of the sample matrix. The following tables summarize key quantitative performance data for Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and a general outlook for High-Performance Liquid Chromatography (HPLC) based on available literature for terpene analysis.

Table 1: Performance Characteristics for α-Pinene Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterBlood Matrix (Headspace GC-MS)[4]Mammary Gland Matrix (Headspace GC-MS)[4]Pharmaceutical Dosage Forms (GC/MS)[5]
Linearity (r) ≥ 0.99≥ 0.99-
Linearity (R²) --> 0.99
Concentration Range 5–500 ng/mL100–5,000 ng/g-
Precision (%RSD) ≤ 7.1%≤ 7.1%0.28-11.18%
Accuracy (%RE) ≤ ±13.4%≤ ±13.4%-
Recovery (%) ≥ 88.7%≥ 88.7%91.6-105.7%
Limit of Quantitation (LOQ) --0.75 µg/mL
Limit of Detection (LOD) --0.25 µg/mL

Table 2: Performance Characteristics for Pinene Isomer Analysis using Gas Chromatography-Flame Ionization Detection (GC-FID)

ParameterEssential Oil Analysis (Chiral GC-FID)[3][6]
Resolution (Rs) of α-pinene enantiomers 2.1
Key Advantage Ability to separate and quantify enantiomers.[3]

Table 3: General Performance Characteristics for Terpene Analysis using High-Performance Liquid Chromatography (HPLC)

ParameterGeneral Terpene Analysis[7][8]
Linearity (R²) > 0.999[8]
Precision (%RSD) < 10%[7]
Accuracy (Recovery %) 73-121%[7]
Key Advantages Suitable for non-volatile and thermally labile compounds; derivatization is often not required.[9][10][11]
Limitations May have lower resolution for highly volatile compounds like pinene compared to GC.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are representative experimental protocols for the analysis of pinene isomers using GC-MS and chiral GC-FID.

Method 1: Quantitative Analysis of α-Pinene by Headspace GC-MS[4]

This method is suitable for the quantification of α-pinene in biological matrices like blood and tissue.

  • Sample Preparation:

    • For blood: A 100 µL aliquot is fortified with 50 µL of an internal standard (²H₃-α-pinene) solution in 50:50 ethanol:saline.

    • For mammary gland: A 100 mg tissue sample is homogenized within a headspace vial containing the internal standard.

    • Samples are sealed in headspace vials.

  • Headspace Analysis:

    • Vials are equilibrated at 60°C for 10 minutes.

    • A 500 µL (for blood) or 200 µL (for mammary gland) headspace sample is injected into the GC-MS.

  • GC-MS Conditions:

    • Instrument: Agilent GC-MS system (or equivalent).

    • Column: Agilent DB-5MS (30 m × 0.25 mm i.d., 0.25-µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

    • Injector Temperature: 270°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Hold at 40°C for 5 min, ramp to 75°C at 5°C/min, then ramp to 150°C at 37.5°C/min and hold for 1 min.[4]

    • MS Transfer Line Temperature: 300°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 150°C.

    • Quadrupole Temperature: 150°C.

  • Quantitation:

    • Quantitation is performed by monitoring specific ions for α-pinene and the internal standard.

Method 2: Chiral Analysis of α-Pinene by GC-FID[3][6]

This method is designed for the separation and authenticity control of pinene enantiomers in essential oils.

  • Sample Preparation:

    • Essential oil samples are diluted ten-fold with heptane.

  • GC-FID Conditions:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: Chiral capillary column (e.g., HP-Chiral-20B).[12]

    • Carrier Gas: Helium at a constant flow rate of 2.5 mL/min.[6]

    • Injector Temperature: 220°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 1:50.

    • Oven Temperature Program: Hold at 50°C for 3 min, then ramp to 200°C at 2°C/min.[6]

    • Detector Temperature: 250°C.[6]

  • Peak Identification:

    • Peaks are identified by comparing their retention times with those of pure (+)-α-pinene and (-)-α-pinene standards.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Blood/Tissue) Add_IS Add Internal Standard (²H₃-α-pinene) Sample->Add_IS Homogenize Homogenize (Tissue) Add_IS->Homogenize Seal_Vial Seal in Headspace Vial Homogenize->Seal_Vial Equilibrate Equilibrate Vial (60°C) Seal_Vial->Equilibrate Inject Inject Headspace Sample Equilibrate->Inject GC_Separation GC Separation (DB-5MS Column) Inject->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantitation MS_Detection->Data_Analysis

Workflow for α-Pinene analysis by Headspace GC-MS.

Chiral_GCFID_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC-FID Analysis Sample Essential Oil Sample Dilute Dilute with Heptane Sample->Dilute Inject Inject Diluted Sample Dilute->Inject GC_Separation Chiral GC Separation (e.g., HP-Chiral-20B) Inject->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Analysis Peak Identification & Quantitation FID_Detection->Data_Analysis

Workflow for Chiral Pinene analysis by GC-FID.

Method_Comparison cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) GC GC-MS / GC-FID GC_Adv Advantages: - High resolution for volatile compounds - High sensitivity (MS) - Established methods for chiral separation GC->GC_Adv GC_Limit Limitations: - Requires volatile and thermally stable analytes - Derivatization may be needed for some compounds GC->GC_Limit HPLC HPLC-UV / HPLC-MS HPLC_Adv Advantages: - Suitable for non-volatile and thermally labile compounds - No derivatization often needed - Robust and reproducible HPLC->HPLC_Adv HPLC_Limit Limitations: - Lower resolution for highly volatile compounds like pinene - Chiral separations can be more challenging HPLC->HPLC_Limit Pinene_Analysis Pinene Isomer Analysis Pinene_Analysis->GC Pinene_Analysis->HPLC

Comparison of GC and HPLC for Pinene Analysis.

References

Comparative Insecticidal Efficacy of (-)-α-Pinene and Other Monoterpenes: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the insecticidal efficacy of (-)-α-Pinene and other common monoterpenes, intended for researchers, scientists, and professionals in drug development. The information presented is based on experimental data from peer-reviewed studies and is organized to facilitate objective comparison and further research.

Overview of Monoterpenes as Insecticides

Monoterpenes are naturally occurring organic compounds found in the essential oils of many plants. They are recognized for their potential as eco-friendly alternatives to synthetic insecticides due to their high biodegradability, low mammalian toxicity, and varied modes of action against a wide range of insect pests.[1] Their insecticidal properties can manifest as direct toxicity (contact or fumigant), repellency, antifeedant effects, and growth regulation.[1] This guide focuses on the comparative toxicities of several key monoterpenes.

Comparative Toxicity Data

The insecticidal efficacy of monoterpenes can vary significantly based on the chemical structure, target insect species, and application method. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for (-)-α-Pinene and other monoterpenes from various studies.

Fumigant Toxicity

Fumigant application is a common method for controlling stored-product pests. The efficacy is typically measured by the concentration of the compound in the air required to kill 50% of the test insects within a specific timeframe.

MonoterpeneTarget InsectLC50Exposure TimeCitation
(-)-α-Pinene Sitophilus zeamais1.402 ppm24 h[2][3]
Myzus persicae5.2 µL/L air24 h[4]
3-Carene Sitophilus zeamais0.610 ppm24 h[2][3]
β-Pinene Aedes aegypti (adult)111.18 ppm72 h[5]
Geranial Callosobruchus maculatus0.9832 µL24 h[6]
Contact Toxicity

Contact toxicity measures the efficacy of a substance upon direct physical contact with the insect.

MonoterpeneTarget InsectLC50Exposure TimeCitation
(-)-α-Pinene Sitophilus zeamais4.133 ppm14 days[3]
Sitophilus zeamais51.35 µL/20g-[7]
3-Carene Sitophilus zeamais1.642 ppm14 days[3]
β-Pinene Aedes aegypti (egg)21.02 ppm72 h[5]
Larvicidal Activity

The effectiveness of these compounds against the larval stages of insects is crucial for population control.

MonoterpeneTarget InsectLD50Citation
(-)-α-Pinene Spodoptera frugiperda9.52 µ g/larva [8]
Limonene (B3431351) Spodoptera frugiperda12.69 µ g/larva [8]
α-Pinene + Limonene (7:3) Spodoptera frugiperda3.66 µ g/larva [8]
β-Pinene Aedes aegypti (larva)108.39 ppm[5]

Mode of Action: Neurotoxicity

Many monoterpenes exert their insecticidal effects by targeting the insect's nervous system.[9] A primary mechanism is the inhibition of the enzyme acetylcholinesterase (AChE).[1][9] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve impulses, which results in paralysis and eventual death of the insect. Several monoterpenes, including α-pinene, have been shown to inhibit AChE.[1]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_monoterpene Monoterpene Action ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron (Continuous Firing) AChR->Postsynaptic_Neuron Signal Propagation Paralysis Paralysis & Death Postsynaptic_Neuron->Paralysis Monoterpene (-)-α-Pinene & Other Monoterpenes Monoterpene->AChE Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay Execution cluster_data Data Collection & Analysis cluster_comp Comparative Evaluation A1 Select Monoterpenes (e.g., α-Pinene) A3 Prepare Serial Dilutions A1->A3 A2 Rear Test Insects (e.g., S. zeamais) B4 Administer Doses & Control A2->B4 A3->B4 B1 Choose Assay Method B2 Fumigant Assay (Vapor Exposure) B1->B2 Volatile B3 Contact Assay (Topical/Treated Surface) B1->B3 Non-Volatile B2->B4 B3->B4 B5 Incubate under Controlled Conditions B4->B5 C1 Record Mortality at Time Intervals B5->C1 C2 Correct for Control Mortality (Abbott's) C1->C2 C3 Perform Probit Analysis C2->C3 C4 Determine LC50/LD50 Values C3->C4 D1 Compare Efficacy of Different Monoterpenes C4->D1

References

A Comparative Analysis of the Anti-inflammatory Mechanisms of (-)-α-Pinene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-α-Pinene, a prominent monoterpene found in the essential oils of many plants, has garnered significant attention for its therapeutic properties, particularly its anti-inflammatory effects. This guide provides a detailed comparison of the anti-inflammatory mechanisms of (-)-α-Pinene and its key derivatives, including verbenol, myrtenol, and pinene oxide. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Overview of Anti-inflammatory Mechanisms

(-)-α-Pinene and its derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, the antioxidant response mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway plays a crucial role in mitigating inflammatory processes.

  • NF-κB Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] (-)-α-Pinene and its derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of p65.[1][2]

  • MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical signaling cascade in the inflammatory response. Activation of these kinases through phosphorylation leads to the activation of various transcription factors, further amplifying the inflammatory cascade.[4] (-)-α-Pinene has been demonstrated to suppress the phosphorylation of ERK and JNK, thereby attenuating the downstream inflammatory response.[1][4]

  • Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[5] By upregulating these antioxidant enzymes, Nrf2 helps to mitigate the oxidative stress that often accompanies inflammation.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of (-)-α-Pinene and its derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundCell LineStimulantConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)iNOS Expression Inhibition (%)COX-2 Expression Inhibition (%)Reference
(-)-α-Pinene Mouse Peritoneal MacrophagesLPS0.1 mM~50~60~70~65[1]
Myrtenol RAW 264.7 MacrophagesLPS50 µMSignificant ReductionSignificant ReductionNot ReportedNot Reported[6]
Verbenol Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Pinene Oxide Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 2: In Vivo Anti-inflammatory Effects (Carrageenan-Induced Paw Edema)

CompoundAnimal ModelDosePaw Edema Inhibition (%)Reference
(-)-α-Pinene Rat100 mg/kg~55[7]
Myrtenol Rat50 mg/kgSignificant Reduction[6]
Verbenol Not ReportedNot ReportedNot Reported
Pinene Oxide Not ReportedNot ReportedNot Reported

Note: Direct comparative quantitative data for all compounds under identical experimental conditions is limited. The presented data is a compilation from different studies.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory mechanisms of (-)-α-Pinene and its derivatives.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 (-)-α-Pinene & Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Proinflammatory_Genes activates transcription ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes activates transcription Pinene (-)-α-Pinene Myrtenol Verbenol Pinene->IKK inhibit Pinene->MAPKK inhibit Pinene->Keap1 disrupts interaction

Figure 1: Overview of Anti-inflammatory Signaling Pathways

This diagram illustrates the central role of the NF-κB, MAPK, and Nrf2 pathways in inflammation and how (-)-α-Pinene and its derivatives modulate these pathways to exert their anti-inflammatory effects.

G cluster_0 Experimental Workflow start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture pre_treatment Pre-treatment with (-)-α-Pinene or Derivative cell_culture->pre_treatment lps_stimulation Stimulation with LPS pre_treatment->lps_stimulation incubation Incubation lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA for TNF-α & IL-6 supernatant_collection->elisa western_blot Western Blot for iNOS, COX-2, p-MAPK, IκBα, NF-κB p65 cell_lysis->western_blot q_pcr qRT-PCR for iNOS & COX-2 mRNA cell_lysis->q_pcr end End elisa->end western_blot->end q_pcr->end

References

Validation of (-)-α-Pinene as a Biomarker for Pine Tree Health: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The health of pine forests is under increasing threat from a variety of stressors, including insect infestations, pathogenic fungi, and drought. Early and accurate detection of stressed trees is crucial for effective forest management and the mitigation of large-scale damage. The use of biochemical markers, particularly volatile organic compounds (VOCs), offers a promising avenue for the non-invasive assessment of tree health. Pine trees naturally emit a complex blend of VOCs, and the composition of this blend can change significantly when a tree is under stress.

(-)-α-Pinene, a major constituent of pine oleoresin, has been widely studied as a potential biomarker for pine tree health.[1] It plays a crucial role in the defense against herbivores and pathogens.[2] This guide provides a comparative analysis of (-)-α-Pinene against other VOCs as indicators of pine tree stress, supported by experimental data. It also details the methodologies for the key experiments and visualizes the relevant biological and experimental workflows. While numerous studies have quantified the changes in VOC emissions in response to stress, it is important to note that the formal evaluation of their diagnostic accuracy (e.g., sensitivity and specificity) as biomarkers is still an emerging area of research.

Comparative Analysis of Volatile Organic Compound Biomarkers

The following tables summarize quantitative data from various studies on the changes in VOC emissions from pine trees under different stress conditions. The data is presented as the fold-increase in emission rates or concentrations in stressed trees compared to healthy controls.

Table 1: Changes in Monoterpene Emissions in Pine Trees Infested with Bark Beetles and Associated Fungi

Biomarker CandidatePine SpeciesStressorFold Increase (Stressed vs. Healthy)Reference
(-)-α-Pinene Pinus contorta (Lodgepole Pine)Mountain Pine Beetle (Dendroctonus ponderosae)1.4 - 2.4[3]
Picea abies (Norway Spruce)Spruce Bark Beetle (Ips typographus) & Endoconidiophora polonica> 4[2]
(-)-β-Pinene Pinus contorta (Lodgepole Pine)Mountain Pine Beetle (Dendroctonus ponderosae)1.0 - 2.1[3]
Picea abies (Norway Spruce)Spruce Bark Beetle (Ips typographus) & Endoconidiophora polonica> 4[2]
3-Carene (B45970) Pinus densiflora (Japanese Red Pine)Pine Wood Nematode (Bursaphelenchus xylophilus)9.7[4][5]
Pinus koraiensis (Korean Pine)Pine Wood Nematode (Bursaphelenchus xylophilus)54.7[4][5]
Myrcene Picea abies (Norway Spruce)Spruce Bark Beetle (Ips typographus) & Endoconidiophora polonica> 4[2]
Limonene Picea abies (Norway Spruce)Spruce Bark Beetle (Ips typographus) & Endoconidiophora polonica> 4[2]
β-Phellandrene Pinus densiflora (Japanese Red Pine)Pine Wood Nematode (Bursaphelenchus xylophilus)> 2[5]

Table 2: Changes in Monoterpene Concentrations in Water-Stressed Pine Trees

Biomarker CandidatePine SpeciesStressorObservationReference
(-)-α-Pinene Pinus taeda (Loblolly Pine)DroughtIncreased emission[6]
(-)-β-Pinene Pinus taeda (Loblolly Pine)DroughtIncreased emission[6]
Camphene Pinus taeda (Loblolly Pine)DroughtIncreased emission[6]
Limonene Pinus taeda (Loblolly Pine)DroughtIncreased emission[6]

Experimental Protocols

The validation of VOC biomarkers for pine tree health typically involves the following key experimental steps:

1. Sample Collection: Dynamic Headspace Sampling

Dynamic headspace sampling is a common method for collecting VOCs emitted from pine needles or bark.

  • Enclosure: A branch or a section of the trunk is enclosed in an inert bag (e.g., Tedlar® or Teflon®) or a glass chamber. The material should not emit or absorb VOCs.

  • Airflow: Purified, hydrocarbon-free air is pushed into the enclosure at a constant flow rate (e.g., 1-2 L/min).

  • Trapping: Air is pulled from the enclosure through an adsorbent trap containing materials like Tenax® TA, Carbotrap™, or a combination of adsorbents. The flow rate of the pulled air is slightly lower than the pushed air to maintain a positive pressure inside the enclosure and prevent contamination from ambient air.

  • Sampling Duration: Sampling is typically conducted for a set period (e.g., 30-60 minutes) to collect a sufficient amount of VOCs.

  • Control and Stressed Samples: Samples are collected from both healthy (control) and stressed (e.g., infested, drought-affected) trees for comparison.

2. Sample Analysis: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

  • Thermal Desorption: The adsorbent traps are placed in a thermal desorber unit. The traps are heated (e.g., to 250-300°C), and the trapped VOCs are released and transferred to the GC column with a carrier gas (e.g., helium).

  • Gas Chromatography (GC): The VOCs are separated based on their boiling points and affinity for the GC column (a common column for this analysis is a non-polar or mid-polar capillary column, such as a DB-5ms). The oven temperature is programmed to increase over time to elute the different compounds.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The compounds are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint of the compound.

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantification is achieved by comparing the peak area of the compound to the peak area of an internal or external standard of a known concentration.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Pine VOC Biomarker Validation cluster_field Field/Greenhouse cluster_lab Laboratory cluster_data Data Analysis start Selection of Healthy and Stressed Pine Trees collection VOC Collection (Dynamic Headspace Sampling) start->collection analysis TD-GC-MS Analysis collection->analysis Adsorbent Traps identification Compound Identification analysis->identification quantification Quantification identification->quantification stats Statistical Analysis (e.g., t-test, ANOVA) quantification->stats Quantitative Data biomarker_eval Biomarker Performance Evaluation stats->biomarker_eval end Conclusion biomarker_eval->end Validated Biomarker(s)

Caption: A flowchart of the experimental process for validating VOC biomarkers in pine trees.

alpha_pinene_biosynthesis Biosynthesis of (-)-α-Pinene in Pine cluster_precursor Precursor Pathway GPP Geranyl Diphosphate (GPP) LPP Linalyl Diphosphate Intermediate GPP->LPP (-)-α-Pinene Synthase (Isomerization) alpha_pinene (-)-α-Pinene LPP->alpha_pinene (-)-α-Pinene Synthase (Cyclization) IPP Isopentenyl Diphosphate (IPP) IPP_DMAPP IPP->IPP_DMAPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->IPP_DMAPP IPP_DMAPP->GPP Geranyl Diphosphate Synthase

Caption: The biosynthetic pathway of (-)-α-Pinene from primary metabolites in pine trees.

Conclusion

The available evidence strongly suggests that (-)-α-Pinene, along with other monoterpenes such as β-pinene and 3-carene, can serve as valuable biomarkers for assessing the health status of pine trees. Quantitative data consistently show a significant increase in the emission of these compounds in response to biotic stressors like bark beetle infestation and associated fungal pathogens. The magnitude of this increase can be substantial, making it a detectable signal of stress.

While (-)-α-Pinene is a prominent and responsive biomarker, a multi-biomarker approach that considers the ratios of several monoterpenes may provide a more robust and specific diagnosis of pine tree health. For instance, a significant increase in 3-carene appears to be a strong indicator of pine wilt disease.[4][5]

Future research should focus on validating these VOC biomarkers across a wider range of pine species and environmental conditions. Furthermore, there is a critical need for studies that evaluate the diagnostic accuracy of these biomarkers using statistical methods like Receiver Operating Characteristic (ROC) curve analysis. This will be essential for developing reliable and field-deployable sensor technologies for the remote and real-time monitoring of forest health. Such advancements would provide invaluable tools for proactive forest management in the face of increasing environmental challenges.

References

A Comparative Analysis of the Allergenic Potential of Pinene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the skin sensitization potential of α-pinene and β-pinene, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. It synthesizes available experimental data on the allergenic properties of these common monoterpenes, highlighting the crucial role of oxidation and outlining the underlying cellular mechanisms.

The allergenic potential of pinene isomers, primarily α-pinene and β-pinene, is a subject of significant interest in the fields of toxicology and dermatology due to their widespread presence in fragrances, industrial solvents, and natural products. While both isomers are recognized as skin irritants, their capacity to act as sensitizers—and thus elicit an allergic contact dermatitis—is largely attributed to their oxidation products, specifically hydroperoxides. This guide provides a comparative overview of the allergenic potential of α-pinene and β-pinene, summarizing key experimental findings and elucidating the molecular pathways involved in the allergic response.

Comparative Allergenic Potential: In Vivo, In Vitro, and Human Data

The sensitizing capacity of chemical compounds is assessed through a variety of experimental models. The Local Lymph Node Assay (LLNA) in mice is a key in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance. The result is expressed as an EC3 value, the concentration of the chemical that induces a threefold increase in lymphocyte proliferation, with lower EC3 values indicating greater sensitizing potency.

In vitro assays provide mechanistic insights into the key events of skin sensitization. The KeratinoSens™ assay assesses the activation of keratinocytes by measuring the induction of the Keap1-Nrf2 antioxidant response pathway. The human Cell Line Activation Test (h-CLAT) evaluates the activation of dendritic cells by measuring the upregulation of cell surface markers like CD86 and CD54. Human patch testing remains the definitive method for identifying allergens in humans.

Parameterα-Pineneβ-PineneKey Findings & References
Local Lymph Node Assay (LLNA) No definitive EC3 value has been established in publicly available comparative studies. It is recognized as a component of turpentine (B1165885), a known sensitizer (B1316253).An EC3 value of 29% has been reported for (-)-β-pinene, classifying it as a weak sensitizer.[1]The sensitizing potential of pinenes is significantly enhanced upon oxidation. The pure compounds are considered weak sensitizers at best.
KeratinoSens™ Assay Utilized as an irritant in some studies, but quantitative data on its sensitization potential (e.g., EC1.5, Imax) is not readily available.[2]Data not available.This assay measures the activation of the Keap1-Nrf2 pathway, a key event in the initiation of skin sensitization.
Human Cell Line Activation Test (h-CLAT) Data not available.Data not available.This test evaluates the activation of dendritic cells, a critical step in the development of an allergic response, by measuring CD86 and CD54 expression.[3][4]
Human Patch Testing A known contact allergen, particularly in individuals sensitized to turpentine. High frequencies of sensitization (50-77%) have been observed in patient groups allergic to turpentine oil.Implicated in allergic contact dermatitis, though often tested as part of turpentine oil. In one study of patients allergic to turpentine, 2 out of 30 reacted to β-pinene.The prevalence of pinene allergy is often linked to exposure to oxidized forms in various products.

The Pivotal Role of Oxidation

A critical factor in the allergenicity of pinene isomers is their propensity to autoxidize upon exposure to air, forming hydroperoxides. These oxidation products are considered the primary sensitizing agents, acting as haptens that can covalently bind to skin proteins and trigger an immune response. The pure, unoxidized forms of α- and β-pinene are generally regarded as weak allergens or irritants. This underscores the importance of considering the storage and handling of products containing pinenes, as their allergenic potential can increase over time.

Experimental Protocols

Detailed methodologies for the key experimental assays cited are crucial for the replication and validation of findings.

Local Lymph Node Assay (LLNA)

The LLNA is performed in accordance with OECD Test Guideline 429. A brief overview of the protocol is as follows:

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle, often acetone:olive oil (4:1).

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 5, mice are injected intravenously with 3H-methyl thymidine (B127349). After 5 hours, the auricular lymph nodes are excised, and a single-cell suspension is prepared.

  • Data Analysis: The incorporation of 3H-methyl thymidine is measured using a β-scintillation counter. The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value is then interpolated from the dose-response curve.

KeratinoSens™ Assay

This in vitro assay is conducted according to OECD Test Guideline 442D.

  • Cell Line: HaCaT (human keratinocyte) cell line stably transfected with a luciferase gene under the control of an antioxidant response element (ARE).

  • Exposure: Cells are exposed to various concentrations of the test chemical for 48 hours.

  • Luciferase Assay: The induction of the luciferase gene is measured using a luminometer.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT) is performed to ensure that the observed luciferase induction is not due to cellular stress.

  • Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant 1.5-fold or greater increase in luciferase activity at a concentration where cell viability is above 70%.

Human Cell Line Activation Test (h-CLAT)

This in vitro test follows OECD Test Guideline 442E.

  • Cell Line: THP-1, a human monocytic leukemia cell line, is used as a model for dendritic cells.

  • Exposure: Cells are incubated with the test substance for 24 hours.

  • Staining and Analysis: Cells are stained with fluorescently labeled antibodies against CD86 and CD54. The expression of these markers is quantified using flow cytometry.

  • Data Analysis: A test substance is considered a sensitizer if it induces a relative fluorescence intensity (RFI) of CD86 to ≥ 150% or CD54 to ≥ 200% at a concentration that results in at least 50% cell viability.[3][4]

Signaling Pathways in Pinene-Induced Allergic Contact Dermatitis

The development of allergic contact dermatitis is a complex process involving multiple cellular and molecular events. For pinene hydroperoxides, a key initiating event is the activation of the Keap1-Nrf2 signaling pathway in keratinocytes.

The Keap1-Nrf2 Pathway

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophilic compounds, such as pinene hydroperoxides, can modify cysteine residues on Keap1, leading to the dissociation of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1).[5][6] Studies have shown that α-pinene can activate the Nrf2 pathway.[5][6]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pinene_Hydroperoxide Pinene Hydroperoxide Keap1 Keap1 Pinene_Hydroperoxide->Keap1 modifies Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive sequesters Nrf2_active Nrf2 (active) Keap1->Nrf2_active releases Proteasome Proteasomal Degradation Nrf2_inactive->Proteasome ubiquitination Nrf2_n Nrf2 Nrf2_active->Nrf2_n translocates Ub Ubiquitin Ub->Nrf2_inactive ARE ARE Nrf2_n->ARE binds Gene_Expression Cytoprotective Gene Expression (e.g., HO-1) ARE->Gene_Expression activates

Activation of the Keap1-Nrf2 pathway by pinene hydroperoxides.
Experimental Workflow for In Vitro Sensitization Testing

The in vitro assessment of a substance's sensitizing potential typically follows a tiered approach, starting with keratinocyte activation and followed by dendritic cell activation assays.

In_Vitro_Workflow Test_Substance Test Substance (Pinene Isomer/Hydroperoxide) KeratinoSens KeratinoSens™ Assay (Keratinocyte Activation) Test_Substance->KeratinoSens hCLAT h-CLAT Assay (Dendritic Cell Activation) Test_Substance->hCLAT Data_Analysis Data Analysis & Hazard Identification KeratinoSens->Data_Analysis hCLAT->Data_Analysis

Workflow for in vitro assessment of skin sensitization potential.

Conclusion

The allergenic potential of pinene isomers is intrinsically linked to their oxidation products. While pure α- and β-pinene are considered weak sensitizers, their hydroperoxides are potent haptens capable of inducing allergic contact dermatitis. Current data suggests that β-pinene has a weak sensitizing potential based on LLNA results, while α-pinene is a well-documented allergen, especially in the context of turpentine sensitivity.

For a more definitive comparative analysis, further research is required to generate directly comparable quantitative data for both isomers and their respective hydroperoxides in standardized in vivo and in vitro assays. Elucidating the specific cytokine profiles (e.g., IL-4, IFN-γ) following sensitization would also provide a more complete understanding of the immunological response to these ubiquitous terpenes. This guide serves as a summary of the current state of knowledge and a call for further targeted research to fill the existing data gaps.

References

Safety Operating Guide

Proper Disposal of (-)-alpha-Pinene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (-)-alpha-Pinene is critical for ensuring laboratory safety and environmental protection. As a flammable liquid with significant health and ecological hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential safety information and a clear, step-by-step plan for the proper management and disposal of this compound waste.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance due to its flammability, potential for human toxicity, and high toxicity to aquatic life.[1][2][3] Improper disposal can lead to fire, environmental contamination, and health risks. Key hazards include:

  • Flammability: It is a flammable liquid and vapor with a flash point of approximately 31-32°C.[1][2] Vapors are heavier than air and can form explosive mixtures, posing a significant fire risk.[4][5] All ignition sources must be eliminated from areas where it is handled and stored.[1][5][6]

  • Health Hazards: The substance is harmful if swallowed and can be fatal if it enters the airways due to the risk of aspiration.[1][2][7] It is known to cause skin irritation and may trigger allergic skin reactions.[1][2] It can also cause serious eye irritation.[1][2]

  • Environmental Hazards: this compound is very toxic to aquatic life, with long-lasting effects.[1][2][3] Therefore, it must be prevented from entering drains, sewers, surface water, or groundwater.[2][3][5]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, relevant for safety and transportation.

PropertyValueCitations
UN Number 2368[4][6]
Hazard Class 3 (Flammable Liquid)[4][5][6]
Packing Group III[4][6]
Flash Point 31 - 32.2 °C (87.8 - 90.0 °F)[1][2]
Aquatic Toxicity (Acute) EC50 (Daphnia): 0.475 mg/L (48h)LC50 (Fish): 0.28 mg/L (96h)[3][4]
Biodegradability Readily biodegradable (approx. 68% in 28 days)[3]
Log Pow (Octanol/Water) 4.48 - 4.83[3][7]

III. Standard Operating Protocol for Disposal

This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste, including spills.

Waste Characterization and Segregation:
  • Identify: All waste streams containing this compound, including pure unused chemical, reaction residues, and contaminated materials (e.g., paper towels, gloves, absorbent), must be identified as hazardous waste.

  • Segregate: Do not mix this compound waste with other waste streams.[4] Keep it in its original container or a designated, compatible waste container.[4]

Waste Collection and Storage:
  • Container: Use a properly sealed, labeled, and chemically resistant container. The container must be in good condition and compatible with flammable liquids.[3][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," a description of the primary hazards (Flammable, Irritant, Environmental Hazard), and the date waste was first added.[8]

  • Storage: Store the waste container in a designated satellite accumulation area. This area must be in a well-ventilated, cool location, away from ignition sources.[1][9] The container must remain closed at all times except when adding waste.[8]

Spill Management Protocol:
  • Ensure Personnel Safety: Evacuate all non-essential personnel from the spill area.[5][6] The responder must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Eliminate Ignition Sources: Immediately extinguish all flames, turn off hot plates, and remove any potential sources of sparks in the vicinity.[1][5][6] Use only non-sparking tools for cleanup.[1]

  • Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment: Prevent the spill from spreading and from entering any drains.[1] Use a spill dike or berm if necessary.

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[1][2][5]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][5]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as contaminated waste.[5] Wash any contaminated clothing before reuse.[1]

Final Disposal Procedure:
  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[6]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1][3][4] Never dispose of this compound by pouring it down the drain or placing it in regular trash.[3][5][9][10]

IV. Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_handling Handling & Accumulation cluster_spill Spill Response cluster_disposal Final Disposal A 1. Identify Waste This compound or contaminated material B 2. Select Approved Hazardous Waste Container A->B C 3. Label Container Correctly 'Hazardous Waste', Name, Hazards, Date B->C D 4. Add Waste to Container Keep container closed when not in use C->D E 5. Store in Cool, Ventilated Satellite Accumulation Area D->E F 6. Keep Away From Ignition Sources E->F G 7. Container Full or Project Complete E->G S1 Spill Occurs S2 A. Eliminate Ignition Sources S1->S2 S3 B. Contain Spill & Cover Drains S2->S3 S4 C. Absorb with Inert Material S3->S4 S5 D. Collect into Waste Container S4->S5 S5->D H 8. Arrange Pickup with EHS or Licensed Disposal Vendor G->H I 9. Document Waste Transfer H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for (-)-alpha-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical guidance for the handling and disposal of (-)-alpha-Pinene are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational plans, and waste disposal.

This compound is a flammable liquid and vapor that can cause skin irritation and may lead to an allergic skin reaction.[1][2][3] It is also harmful if swallowed, presenting a significant aspiration hazard, and is toxic to aquatic life with long-lasting effects.[3][4] Adherence to proper safety measures is paramount to mitigate these risks.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense when handling this compound. The following table summarizes the recommended PPE for various tasks.

TaskRecommended Personal Protective Equipment
Routine Laboratory Operations Safety glasses with side shields or chemical goggles, flame-retardant lab coat, and chemical-resistant gloves.
Handling Large Quantities Chemical goggles and a face shield, flame-retardant antistatic protective clothing, and chemical-resistant gloves.[4]
Spill Cleanup Chemical splash goggles, face shield, flame-retardant coveralls, chemical-resistant gloves, and appropriate respiratory protection if ventilation is inadequate.

Eye and Face Protection: Always wear safety glasses with side shields.[5] For operations with a higher risk of splashing, chemical goggles and a face shield are required.[4]

Skin Protection: A flame-retardant lab coat should be worn.[4] For larger-scale work, flame-retardant antistatic protective clothing is recommended.[4]

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable option.[6]

Glove MaterialThicknessBreakthrough TimeContact Type
Nitrile Rubber0.4 mm> 480 minutesFull or Splash

It is crucial to inspect gloves for any signs of degradation or punctures before each use and to replace them immediately if they become contaminated.[5]

Experimental Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Start: Handling This compound task_assessment Assess Task Scale and Potential for Exposure start->task_assessment small_scale Small-Scale Use (e.g., routine lab work) task_assessment->small_scale Low Exposure Risk large_scale Large-Scale Use or Potential for Splash task_assessment->large_scale Moderate Exposure Risk spill_cleanup Spill or Emergency Response task_assessment->spill_cleanup High Exposure Risk ppe_small Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves small_scale->ppe_small ppe_large Enhanced PPE: - Chemical Goggles - Face Shield - Flame-Retardant Clothing - Nitrile Gloves large_scale->ppe_large ppe_spill Full PPE: - Chemical Splash Goggles - Face Shield - Coveralls - Nitrile Gloves - Respiratory Protection (if needed) spill_cleanup->ppe_spill end Proceed with Task ppe_small->end ppe_large->end ppe_spill->end

PPE Selection Workflow for this compound

Operational and Disposal Plans

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Keep containers tightly closed when not in use.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][8] No smoking.

  • Use non-sparking tools and take precautionary measures against static discharge.[8]

  • Ground and bond containers and receiving equipment.[8]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

Spill Response:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and eliminate all ignition sources.[9]

  • Ventilate: Ensure adequate ventilation of the affected area.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like sawdust. For large spills, dike the area to prevent spreading.

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area with soap and water.

Decontamination of PPE:

  • Gloves: While still wearing them, wash the exterior of the gloves with soap and water. Then, carefully remove the gloves and dispose of them as hazardous waste.

  • Protective Clothing: Remove any contaminated clothing immediately.[7] Launder contaminated clothing separately before reuse. If clothing is heavily contaminated, it should be disposed of as hazardous waste.

  • Eye and Face Protection: Clean reusable eye and face protection with soap and water and allow it to air dry.

Disposal Plan: this compound and any materials contaminated with it must be disposed of as hazardous waste.[1] This includes unused product, absorbent materials from spills, and contaminated disposable PPE. All waste must be handled in accordance with local, regional, and national regulations.[1] Contact your institution's environmental health and safety office for specific guidance on hazardous waste disposal procedures. Do not empty into drains or release into the environment.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.